Sarmentocymarin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[(3S,5R,8R,9S,10S,11R,13R,14S,17R)-11,14-dihydroxy-3-[(2R,4S,5S,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O8/c1-16-27(33)23(35-4)13-25(37-16)38-19-7-9-28(2)18(12-19)5-6-21-26(28)22(31)14-29(3)20(8-10-30(21,29)34)17-11-24(32)36-15-17/h11,16,18-23,25-27,31,33-34H,5-10,12-15H2,1-4H3/t16-,18-,19+,20-,21-,22-,23+,25+,26-,27+,28+,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEORFFVSVUWAEY-VKZDBDJISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3C(CC5(C4(CCC5C6=CC(=O)OC6)O)C)O)C)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3[C@@H](C[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)O)C)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98633-61-5 | |
| Record name | Sarmentocymarin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98633-61-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sarmentocymarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098633615 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SARMENTOCYMARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50D3OM9Y02 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Initial Characterization of Sarmentocymarin's Biological Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sarmentocymarin, a cardiac glycoside isolated from plants of the genus Strophanthus, presents a promising avenue for novel therapeutic development, particularly in the realm of oncology. As a member of the cardiac glycoside family, its primary mechanism of action is anticipated to be the inhibition of the Na+/K+-ATPase pump, a critical enzyme for maintaining cellular electrochemical gradients. Disruption of this pump's function by cardiac glycosides is known to trigger a cascade of intracellular events, ultimately leading to selective cytotoxicity in cancer cells. This document provides a comprehensive overview of the initial characterization of this compound's biological activity, drawing upon the established knowledge of cardiac glycosides and preliminary data on related compounds. It outlines detailed experimental protocols for key assays and visualizes the anticipated signaling pathways and experimental workflows.
Introduction
Cardiac glycosides are a well-established class of naturally derived compounds, historically utilized for their cardiotonic effects in treating heart failure. Their mechanism of action centers on the specific inhibition of the α-subunit of the Na+/K+-ATPase, an integral membrane protein essential for cellular ion homeostasis. In recent years, a growing body of evidence has highlighted the potent anti-cancer activities of various cardiac glycosides. This has spurred a renewed interest in this class of compounds as potential chemotherapeutic agents.
This compound, a C30H46O8 cardiac glycoside, is a constituent of Strophanthus sarmentosus. While specific data on the anti-cancer activity of purified this compound is limited, preliminary studies on crude extracts of S. sarmentosus have demonstrated cytotoxic effects. This initial characterization serves as a foundational guide for researchers to systematically investigate the biological activities of this compound.
Core Biological Activity: Inhibition of Na+/K+-ATPase
The central hypothesis for this compound's biological activity is its function as an inhibitor of the Na+/K+-ATPase pump. This inhibition disrupts the sodium and potassium ion gradients across the cell membrane, leading to an increase in intracellular sodium concentration. This, in turn, affects the sodium-calcium exchanger, resulting in an influx of calcium ions. The subsequent increase in intracellular calcium is a key trigger for various downstream signaling pathways, including those leading to apoptosis.
Experimental Protocol: Na+/K+-ATPase Inhibition Assay
This protocol is designed to quantify the inhibitory effect of this compound on Na+/K+-ATPase activity by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis.
Materials:
-
Purified Na+/K+-ATPase enzyme preparation (e.g., from porcine kidney)
-
This compound of varying concentrations
-
Assay Buffer: 20 mM Tris-HCl (pH 7.4), 2 mM MgCl₂, 2 mM KCl
-
ATP solution (2 mM)
-
Protein precipitator (e.g., 10% trichloroacetic acid)
-
Phosphate standard solution
-
Colorimetric reagent for phosphate detection (e.g., malachite green-based reagent)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well microplate, add the purified Na+/K+-ATPase enzyme to each well.
-
Add the different concentrations of this compound to the respective wells. Include a control group with no inhibitor.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the ATP solution to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the protein precipitator.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new microplate.
-
Add the colorimetric reagent for phosphate detection and incubate as per the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength (e.g., 620 nm).
-
Generate a standard curve using the phosphate standard solution.
-
Calculate the concentration of Pi released in each well and determine the percentage of inhibition for each this compound concentration.
-
The IC50 value (the concentration of this compound that inhibits 50% of the enzyme activity) can then be calculated.
Workflow for Na+/K+-ATPase Inhibition Assay
Anticancer Activity: Cytotoxicity and Apoptosis Induction
The disruption of ion homeostasis by this compound is expected to induce cytotoxicity in cancer cells, which are often more sensitive to such perturbations than normal cells. The primary mode of cell death induced by cardiac glycosides is typically apoptosis.
Assessment of Cytotoxicity
The cytotoxic effect of this compound can be quantified by determining its IC50 value in various cancer cell lines. While specific data for this compound is not yet available, studies on crude extracts of its source plant, Strophanthus sarmentosus, have shown cytotoxic activity against brine shrimp with LC50 values ranging from 117 µg/mL to 270 µg/mL, indicating a medium toxic level.[1][2]
Table 1: Anticipated Cytotoxic Activity of this compound in Cancer Cell Lines (Hypothetical Data)
| Cell Line | Cancer Type | Anticipated IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | < 10 |
| HeLa | Cervical Adenocarcinoma | < 10 |
| A549 | Lung Carcinoma | < 15 |
| HepG2 | Hepatocellular Carcinoma | < 15 |
| PC-3 | Prostate Adenocarcinoma | < 20 |
Note: The IC50 values presented are hypothetical and based on the known activities of other cardiac glycosides. Experimental determination is required.
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric method to assess cell viability by measuring the metabolic activity of cells.
Materials:
-
Cancer cell lines
-
This compound
-
Culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the IC50 value from the dose-response curve.
Workflow for MTT Cell Viability Assay
Induction of Apoptosis
The cytotoxic effects of cardiac glycosides are often mediated by the induction of apoptosis. This can be confirmed by observing morphological changes in cells and by analyzing the expression of key apoptotic markers.
Experimental Protocol: Western Blot for Apoptosis Markers
Western blotting can be used to detect changes in the expression levels of pro- and anti-apoptotic proteins, as well as the cleavage of caspases, which are hallmarks of apoptosis.
Materials:
-
Cancer cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the target apoptotic proteins.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative changes in protein expression.
Signaling Pathways Modulated by this compound
The inhibition of Na+/K+-ATPase by this compound is expected to initiate a complex network of intracellular signaling pathways that ultimately lead to apoptosis. Based on the known mechanisms of other cardiac glycosides, several key pathways are likely to be involved.
Anticipated Signaling Cascade:
-
Na+/K+-ATPase Inhibition: this compound binds to the Na+/K+-ATPase pump.
-
Ion Gradient Disruption: Increased intracellular [Na+] and subsequently increased intracellular [Ca2+].
-
Mitochondrial Stress: Elevated intracellular Ca2+ can lead to mitochondrial dysfunction and the release of pro-apoptotic factors like cytochrome c.
-
Caspase Activation: Cytochrome c release triggers the activation of the caspase cascade, including the executioner caspase-3.
-
Apoptosis Execution: Activated caspases cleave key cellular substrates, such as PARP, leading to the characteristic morphological and biochemical changes of apoptosis.
-
Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is expected to shift in favor of apoptosis.
Signaling Pathway Diagram
Conclusion and Future Directions
This technical guide provides an initial framework for the characterization of this compound's biological activity, with a primary focus on its potential as an anticancer agent. The proposed mechanism of action, centered on the inhibition of Na+/K+-ATPase and subsequent induction of apoptosis, is well-supported by the literature on cardiac glycosides.
Future research should focus on:
-
Quantitative Analysis: Determining the IC50 values of purified this compound in a broad panel of cancer cell lines.
-
Mechanism of Action Studies: Elucidating the specific signaling pathways modulated by this compound through comprehensive molecular biology techniques.
-
In Vivo Efficacy: Evaluating the anti-tumor efficacy of this compound in preclinical animal models.
-
Structure-Activity Relationship (SAR) Studies: Investigating the relationship between the chemical structure of this compound and its biological activity to guide the development of more potent and selective analogs.
The systematic investigation outlined in this guide will be crucial in unlocking the full therapeutic potential of this compound and advancing its development as a novel anticancer drug.
References
Unveiling the Early Pharmacological Profile of Sarmentocymarin: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the early pharmacological studies of Sarmentocymarin, a cardiac glycoside. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed look into the compound's initial characterization, including its cardiotonic, toxic, and systemic effects. All quantitative data has been summarized in structured tables for comparative analysis, and where available, detailed experimental methodologies are provided.
Cardiotonic and Inotropic Effects
Early investigations into this compound focused on its potent effects on the heart. The primary mechanism of action, characteristic of cardiac glycosides, is the inhibition of the Na+/K+-ATPase pump in myocardial cells. This inhibition leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels, resulting in a positive inotropic effect, or an increase in the force of heart muscle contraction.
Experimental Protocol: Isolated Frog Heart Assay
A foundational method to assess the cardiotonic activity of this compound involved the use of an isolated frog heart preparation.
Methodology:
-
A frog's heart is isolated and perfused with a Ringer's solution to maintain its viability.
-
The heart is attached to a recording apparatus to measure the amplitude and rate of contractions.
-
A baseline recording of the heart's activity is established.
-
This compound, at varying concentrations, is introduced into the perfusate.
-
Changes in the force and rate of contraction are recorded and analyzed.
This assay demonstrated this compound's ability to significantly increase the contractile force of the myocardium, confirming its positive inotropic properties.
Systemic and Toxicological Profile
The systemic effects and toxicity of this compound were evaluated in various animal models to determine its therapeutic window and potential adverse effects.
Quantitative Data Summary
| Parameter | Animal Model | Dosage/Concentration | Observed Effect |
| Lethal Dose (LD50) | Cat | 0.175 ± 0.009 mg/kg (I.V.) | Lethality |
| Emetic Dose | Pigeon | - | Vomiting |
| Blood Pressure Effect | Dog | - | Increased blood pressure, enhanced contraction |
| Inotropic Effect | Frog Heart | - | Increased contractility |
Data sourced from early 20th-century pharmacological studies. Specific concentrations for emetic dose, blood pressure, and inotropic effect in frog hearts were not consistently reported in the available literature.
Experimental Protocols
Lethal Dose Determination in Cats: Cats were administered this compound intravenously, and the dose at which 50% of the animal population succumbed was determined to be the LD50. This provided a crucial measure of the compound's acute toxicity.
Emetic Action in Pigeons: The emetic properties of this compound were assessed by administering the compound to pigeons and observing the dose required to induce vomiting. This is a characteristic effect of many cardiac glycosides.
Blood Pressure Studies in Dogs: Anesthetized dogs were used to study the effects of this compound on cardiovascular parameters. Intravenous administration of the compound led to an observable increase in blood pressure and enhanced cardiac contractions, further confirming its potent cardiotonic activity in a mammalian model.
Signaling Pathway
The primary signaling pathway affected by this compound is intrinsic to its function as a cardiac glycoside.
Caption: this compound's mechanism of action on myocardial cells.
Experimental Workflow
The general workflow for the early pharmacological evaluation of this compound followed a logical progression from in vitro to in vivo studies.
Caption: General experimental workflow for this compound studies.
Conclusion
The early pharmacological studies of this compound established its profile as a potent cardiac glycoside with significant positive inotropic effects. While these initial investigations provided foundational knowledge, they also highlighted the compound's narrow therapeutic index, as evidenced by the toxicological data. This guide serves as a valuable resource for understanding the historical context and initial scientific assessment of this compound, providing a basis for further research and development in the field of cardiac pharmacology.
Sarmentocymarin: A Technical Overview of its Natural Sources and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sarmentocymarin is a cardenolide, a type of cardiac glycoside, that has been identified in the plant kingdom. Cardiac glycosides are a class of naturally occurring steroid-derived compounds known for their potent effects on the heart. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the natural sources of this compound and its biosynthetic pathway. The information is curated to be a valuable resource for researchers, scientists, and professionals involved in drug development and natural product chemistry.
Natural Sources of this compound
This compound has been reported as a constituent of Strophanthus courmontii, a flowering plant belonging to the Apocynaceae family.[1][2][3] This genus, Strophanthus, is known to be a rich source of various cardiac glycosides.[4] While S. courmontii is a confirmed natural source, the concentration of this compound within this plant species has not been extensively quantified in publicly available literature. However, studies on related species such as Strophanthus kombe and Strophanthus hispidus have shown that the seeds can contain a significant amount of total cardiac glycosides, estimated to be in the range of 8-10%. This provides a general indication of the potential yield of these compounds from Strophanthus seeds.
Table 1: Quantitative Data on Cardiac Glycosides in Strophanthus Species
| Species | Plant Part | Compound Class | Concentration Range |
| Strophanthus kombe | Seeds | Total Cardiac Glycosides | 8-10% |
| Strophanthus hispidus | Seeds | Total Cardiac Glycosides | 8-10% |
| Strophanthus courmontii | Not Specified | This compound | Data not available |
Biosynthesis of this compound
The biosynthesis of this compound, like other cardiac glycosides, is a complex process involving the formation of a steroid aglycone and the subsequent attachment of a sugar moiety. The aglycone of this compound is sarmentogenin.
Biosynthesis of the Aglycone: Sarmentogenin
The biosynthesis of the sarmentogenin backbone is believed to follow the general pathway for steroid biosynthesis in plants, starting from the isoprenoid pathway. While the specific enzymatic steps for sarmentogenin are not fully elucidated, a putative pathway can be outlined based on the known biosynthesis of other steroids.
-
Formation of Isopentenyl Pyrophosphate (IPP) and Dimethylallyl Pyrophosphate (DMAPP): The biosynthesis begins with the production of the five-carbon building blocks, IPP and DMAPP, through either the mevalonate (MVA) pathway in the cytosol or the methylerythritol phosphate (MEP) pathway in plastids.
-
Formation of a C30 Triterpenoid Precursor: IPP and DMAPP are condensed to form geranyl pyrophosphate (GPP), farnesyl pyrophosphate (FPP), and geranylgeranyl pyrophosphate (GGPP). Two molecules of FPP are then joined to form the C30 triterpenoid, squalene.
-
Cyclization to a Steroid Nucleus: Squalene undergoes epoxidation and subsequent cyclization to form a tetracyclic steroid nucleus, such as cycloartenol in plants.
-
Modification of the Steroid Nucleus: The initial steroid scaffold undergoes a series of modifications, including demethylations, hydroxylations, and oxidations, to form the specific cardenolide aglycone. For sarmentogenin, this would involve the introduction of hydroxyl groups at specific positions on the steroid backbone. Phytosterols are considered to be intermediates in this part of the pathway.
Glycosylation: Attachment of the Sugar Moiety
The final step in the biosynthesis of this compound is the attachment of a deoxy sugar, specifically sarmentose, to the 3-hydroxyl group of the sarmentogenin aglycone. This glycosylation step is catalyzed by a specific UDP-glycosyltransferase (UGT). UGTs are a large family of enzymes that transfer a sugar moiety from an activated sugar donor, typically a UDP-sugar, to an acceptor molecule. The specific UGT responsible for the synthesis of this compound in Strophanthus courmontii has not yet been identified.
Below is a conceptual diagram illustrating the general biosynthetic relationship leading to this compound. Due to the lack of detailed enzymatic data, this diagram represents a logical, rather than experimentally confirmed, pathway.
Experimental Protocols
Detailed experimental protocols for the isolation, purification, and quantification of this compound from Strophanthus courmontii are not extensively documented in the available scientific literature. However, general methodologies employed for the study of cardiac glycosides from plant sources can be adapted.
General Extraction and Isolation Workflow
A general workflow for the extraction and isolation of cardiac glycosides from Strophanthus seeds would typically involve the following steps:
1. Plant Material Preparation: The seeds of Strophanthus courmontii would be collected, dried, and finely ground to increase the surface area for extraction.
2. Defatting: The ground plant material is typically defatted using a non-polar solvent like hexane to remove lipids, which can interfere with the subsequent extraction of the more polar cardiac glycosides.
3. Extraction: The defatted material is then extracted with a polar solvent system, such as a mixture of ethanol and water, to solubilize the cardiac glycosides.
4. Purification: The crude extract is subjected to a series of chromatographic techniques to isolate this compound. This may include:
- Liquid-Liquid Partitioning: To further remove non-polar impurities.
- Column Chromatography: Using stationary phases like silica gel or Sephadex to separate compounds based on their polarity and size.
- Preparative High-Performance Liquid Chromatography (HPLC): For the final purification of this compound to a high degree of purity.
5. Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Conclusion and Future Directions
This compound, a cardiac glycoside from Strophanthus courmontii, represents a potentially valuable natural product for further pharmacological investigation. While its natural source has been identified, significant gaps remain in our understanding of its quantitative distribution and biosynthesis. Future research should focus on:
-
Quantitative Analysis: Development and application of validated analytical methods, such as HPLC-MS, to determine the concentration of this compound in different parts of Strophanthus courmontii.
-
Elucidation of the Biosynthetic Pathway: Identification and characterization of the specific enzymes, including cytochrome P450s and UDP-glycosyltransferases, involved in the biosynthesis of sarmentogenin and its subsequent glycosylation to form this compound. This could be achieved through transcriptomic and genomic analyses of S. courmontii.
-
Development of Detailed Experimental Protocols: Publication of detailed and reproducible protocols for the efficient extraction, isolation, and purification of this compound to facilitate further research into its biological activities.
A deeper understanding of the chemistry and biology of this compound will be crucial for unlocking its full potential in drug discovery and development.
References
Spectroscopic and Mechanistic Insights into Sarmentocymarin: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the spectroscopic data of Sarmentocymarin, a cardiac glycoside, and delves into its mechanism of action. This document summarizes available quantitative data in structured tables, outlines relevant experimental protocols, and visualizes the key signaling pathway associated with its biological activity.
Introduction
This compound is a cardenolide glycoside, a class of naturally occurring steroids known for their potent effects on cardiac muscle. Found in various plant species, notably from the Strophanthus genus, these compounds have been a subject of interest for their therapeutic and toxicological properties. A thorough understanding of their chemical structure and biological activity is crucial for their potential development as therapeutic agents. This guide focuses on the spectroscopic characterization of this compound and its primary mechanism of action: the inhibition of the Na+/K+-ATPase pump.
Spectroscopic Data of this compound
Precise spectroscopic data is fundamental for the unambiguous identification and characterization of natural products. The following tables summarize the available mass spectrometry data for this compound. At present, detailed, publicly available experimental 1H NMR, 13C NMR, and IR spectroscopic data in tabulated form for this compound is limited. The information provided below is based on data available in public databases and a comprehensive review of related literature.
Mass Spectrometry (MS) Data
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For cardiac glycosides, electrospray ionization (ESI) is a commonly employed soft ionization technique that allows for the analysis of these relatively large and polar molecules with minimal fragmentation.
| Property | Value | Source |
| Molecular Formula | C30H46O8 | PubChem[1] |
| Exact Mass | 534.3193 g/mol | PubChem[1] |
| Monoisotopic Mass | 534.31926842 Da | PubChem[1] |
| Observed Adducts (typical) | [M+H]+, [M+Na]+, [M+NH4]+ | [2] |
Experimental Protocols
The acquisition of high-quality spectroscopic data is paramount for structural elucidation. The following sections outline generalized experimental protocols for the analysis of cardiac glycosides like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For cardiac glycosides, both 1H and 13C NMR are essential, often supplemented by 2D NMR techniques (e.g., COSY, HSQC, HMBC) to assign all proton and carbon signals unambiguously.
Sample Preparation: A sample of the purified cardiac glycoside (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl3, CD3OD, or DMSO-d6). Tetramethylsilane (TMS) is commonly added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
Instrumentation: NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
1H NMR Acquisition: Standard pulse sequences are used to acquire 1H NMR spectra. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans.
13C NMR Acquisition: 13C NMR spectra are generally acquired with proton decoupling to simplify the spectrum to single lines for each carbon atom. Due to the low natural abundance of 13C, a larger number of scans and a longer acquisition time are typically required compared to 1H NMR.
Mass Spectrometry (MS)
Sample Preparation: The purified glycoside is dissolved in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a low concentration (typically in the µg/mL to ng/mL range).
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is commonly used.
Data Acquisition: The sample solution is introduced into the ESI source, where it is nebulized and ionized. The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z). Data is typically acquired in positive ion mode, as cardiac glycosides readily form protonated molecules ([M+H]+) or adducts with sodium ([M+Na]+) or ammonium ([M+NH4]+) ions.[2]
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Sample Preparation: For solid samples, a small amount of the compound can be mixed with potassium bromide (KBr) and pressed into a pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to record the spectrum.
Data Acquisition: The sample is irradiated with infrared light, and the absorbance is measured as a function of wavenumber (typically 4000-400 cm-1). The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.
Mechanism of Action: Inhibition of Na+/K+-ATPase
The primary biological target of this compound and other cardiac glycosides is the Na+/K+-ATPase, an enzyme embedded in the cell membrane of most animal cells.[3] This enzyme, also known as the sodium-potassium pump, is crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.
The inhibition of the Na+/K+-ATPase by cardiac glycosides leads to a cascade of events, particularly in cardiac myocytes, which ultimately results in an increased force of contraction of the heart muscle (positive inotropic effect).[4]
Below is a diagram illustrating the signaling pathway initiated by the inhibition of the Na+/K+-ATPase by a cardiac glycoside.
Conclusion
This technical guide has provided a summary of the available spectroscopic data for this compound and outlined the standard experimental protocols for obtaining such data for cardiac glycosides. While a complete, publicly available dataset for all spectroscopic techniques remains to be consolidated, the provided information on mass spectrometry and the detailed mechanism of action offers a solid foundation for researchers in the fields of natural product chemistry, pharmacology, and drug development. The inhibition of the Na+/K+-ATPase pump by this compound underscores its potential as a pharmacologically active agent, warranting further investigation into its therapeutic applications.
References
- 1. Inhibition of the Na+/K+-ATPase by cardiac glycosides suppresses expression of the IDO1 immune checkpoint in cancer cells by reducing STAT1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cardiac glycosides inhibit cancer through Na/K-ATPase-dependent cell death induction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Local and systemic effects of Na+/K+ATPase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ethnobotanical Legacy and Pharmacological Potential of Sarmentocymarin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sarmentocymarin, a cardiac glycoside primarily isolated from the seeds of Strophanthus sarmentosus, holds a significant place in the historical annals of ethnobotany, particularly in African traditional medicine and as a key component of arrow poisons.[1][2] This technical guide provides a comprehensive overview of the historical context of this compound, its ethnobotanical uses, and its modern pharmacological relevance. The document details the phytochemical properties of its plant source, outlines experimental protocols for its extraction and analysis, presents available quantitative bioactivity data, and elucidates its mechanism of action through detailed signaling pathway diagrams. This guide serves as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this potent bioactive compound.
Historical Context and Ethnobotanical Uses
The genus Strophanthus has a long and storied history in African ethnobotany, primarily recognized for its potent biological activity. Strophanthus sarmentosus, a flowering plant native to tropical Africa, has been traditionally utilized by various communities for a range of medicinal purposes. Ethnobotanical records indicate its use in treating ailments such as joint pain, eye conditions, and venereal diseases.[3]
However, the most prominent historical application of Strophanthus species was in the preparation of arrow poisons.[1][2] African hunters would prepare a toxic extract from the seeds and other parts of the plant, which was then applied to arrowheads for hunting.[4][5] The potency of these poisons was such that they could rapidly incapacitate and kill large animals.[4] The active principles responsible for this toxicity were later identified as cardiac glycosides, with this compound being a key constituent of the extracts from Strophanthus sarmentosus. The preparation of these poisons was often a meticulous process, with recipes and techniques passed down through generations.[5]
The recognition of the potent physiological effects of these arrow poisons by European explorers and scientists in the 19th century led to the investigation of their active components and ultimately to the discovery of their potential therapeutic applications, particularly in the treatment of cardiac conditions.[1]
Phytochemistry of Strophanthus sarmentosus
Strophanthus sarmentosus is a rich source of various secondary metabolites, with cardiac glycosides being the most significant class of compounds. Phytochemical screening of different parts of the plant, including the leaves, stem, and roots, has revealed the presence of:
-
Glycosides: Including the prominent cardiac glycoside this compound.
-
Saponins
-
Tannins
-
Flavonoids
-
Phenols
-
Steroids
-
Terpenoids
The concentration of these compounds can vary depending on the plant part, geographical location, and time of harvest. The seeds are generally considered to have the highest concentration of cardiac glycosides.
Quantitative Bioactivity Data
While specific IC50 or EC50 values for purified this compound are not extensively reported in publicly available literature, studies on crude extracts of Strophanthus sarmentosus and related cardiac glycosides like ouabain provide insights into its potency.
| Extract/Compound | Bioassay | Organism/Cell Line | Endpoint | Result |
| Strophanthus sarmentosus leaf extract | Cytotoxicity | Brine shrimp (Artemia salina) | LC50 | 117 µg/mL |
| Strophanthus sarmentosus stem extract | Cytotoxicity | Brine shrimp (Artemia salina) | LC50 | 270 µg/mL |
| Ouabain (a related cardiac glycoside) | Cytotoxicity | Human cancer cell lines | Cell viability, apoptosis | Effective in nanomolar concentrations[6] |
LC50 (Lethal Concentration 50) is the concentration of a substance that is lethal to 50% of the test organisms.
Experimental Protocols
Extraction and Isolation of this compound (General Protocol)
The following is a generalized protocol for the extraction and isolation of cardiac glycosides like this compound from Strophanthus sarmentosus seeds. This protocol is based on established methods for the purification of natural products and should be optimized for specific laboratory conditions.
Methodology:
-
Preparation of Plant Material: Dried seeds of Strophanthus sarmentosus are ground into a fine powder.
-
Defatting: The powdered material is first defatted by extraction with a non-polar solvent like n-hexane to remove lipids and other non-polar compounds.
-
Extraction: The defatted powder is then extracted with a polar solvent such as methanol or ethanol to extract the glycosides.
-
Concentration: The solvent is removed under reduced pressure to yield a crude extract.
-
Liquid-Liquid Partitioning: The crude extract is subjected to liquid-liquid partitioning between water and a non-polar solvent (e.g., chloroform) to separate the more polar glycosides (in the aqueous phase) from less polar impurities.
-
Chromatographic Purification: The aqueous phase is then subjected to multiple steps of column chromatography using stationary phases like silica gel or Sephadex. Fractions are collected and analyzed by thin-layer chromatography (TLC).
-
High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified using preparative HPLC to obtain pure this compound.
-
Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and IR spectroscopy.
Bioassay for Cytotoxicity (Brine Shrimp Lethality Assay)
This is a simple, rapid, and low-cost bioassay for evaluating the cytotoxicity of natural product extracts.
Methodology:
-
Hatching of Brine Shrimp: Artemia salina eggs are hatched in a container with artificial seawater under constant aeration and light for 24-48 hours.
-
Preparation of Test Solutions: A stock solution of the plant extract is prepared in a suitable solvent (e.g., DMSO) and then serially diluted with artificial seawater to obtain a range of concentrations.
-
Assay Procedure: A specific number of brine shrimp nauplii (larvae), typically 10-15, are introduced into vials containing the different concentrations of the extract. A control vial with the solvent and another with just seawater are also prepared.
-
Incubation: The vials are incubated for 24 hours under a light source.
-
Data Collection: After 24 hours, the number of surviving nauplii in each vial is counted.
-
Data Analysis: The percentage of mortality is calculated for each concentration, and the LC50 value is determined by plotting the percentage of mortality against the logarithm of the concentration.
Mechanism of Action and Signaling Pathways
This compound, like other cardiac glycosides, exerts its biological effects primarily through the inhibition of the Na+/K+-ATPase (sodium-potassium pump), an essential enzyme found in the plasma membrane of all animal cells.[7][8] This inhibition leads to a cascade of downstream signaling events.
Inhibition of Na+/K+-ATPase and Downstream Signaling
Pathway Description:
-
Binding and Inhibition: this compound binds to the extracellular domain of the α-subunit of the Na+/K+-ATPase. This binding inhibits the pump's function, leading to an increase in intracellular sodium concentration and a decrease in intracellular potassium concentration.
-
Activation of Src Kinase: The binding of the cardiac glycoside to a specific pool of Na+/K+-ATPase, often located in caveolae, induces a conformational change that leads to the activation of the non-receptor tyrosine kinase, Src.[9][10]
-
Transactivation of EGFR: Activated Src then transactivates the Epidermal Growth Factor Receptor (EGFR), initiating downstream signaling cascades even in the absence of EGF.[11]
-
Downstream Pathways:
-
PI3K/AKT Pathway: EGFR activation leads to the stimulation of the Phosphoinositide 3-kinase (PI3K)/AKT pathway, which is a critical regulator of cell survival, proliferation, and growth.
-
Ras/MAPK Pathway: The activation of EGFR also triggers the Ras/Raf/MEK/ERK (MAPK) cascade, another key pathway involved in cell proliferation, differentiation, and survival.[11]
-
-
Generation of Reactive Oxygen Species (ROS): The interaction between the Na+/K+-ATPase and Src can also lead to the production of reactive oxygen species (ROS), which can act as second messengers to further amplify the signaling cascades.[11]
-
Nuclear Effects: The ultimate outcome of these signaling events is the alteration of gene transcription in the nucleus, leading to various cellular responses, including apoptosis in cancer cells, which underlies the interest in cardiac glycosides as potential anti-cancer agents.[6][12]
Conclusion and Future Directions
This compound, a cardiac glycoside with deep roots in African ethnobotany, represents a compelling molecule for modern drug discovery. Its historical use as a component of arrow poisons highlights its potent biological activity, which is now understood to be mediated through the inhibition of the Na+/K+-ATPase and the subsequent modulation of critical cellular signaling pathways. While the traditional knowledge surrounding Strophanthus sarmentosus provides a valuable starting point, further research is imperative.
Future investigations should focus on:
-
Quantitative Pharmacological Profiling: Detailed studies to determine the IC50 and EC50 values of pure this compound against a panel of cancer cell lines and other relevant biological targets.
-
Mechanism of Action Studies: Further elucidation of the specific downstream targets of the signaling pathways modulated by this compound.
-
In Vivo Efficacy and Safety: Preclinical studies in animal models to evaluate the therapeutic potential and toxicological profile of this compound.
-
Development of Analogs: Synthesis of this compound analogs with improved therapeutic indices (i.e., higher efficacy and lower toxicity).
By bridging the gap between traditional ethnobotanical knowledge and modern scientific investigation, this compound and other cardiac glycosides from Strophanthus species hold the promise of yielding novel therapeutic agents for a range of diseases, including cancer.
References
- 1. Herbal arrow poisons as hunting weapons – Department of Chemistry and Applied Biosciences | ETH Zurich [chab.ethz.ch]
- 2. idexlab.com [idexlab.com]
- 3. Ouabain - Wikipedia [en.wikipedia.org]
- 4. swsbm.org [swsbm.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Cardiac Glycoside Ouabain Exerts Anticancer Activity via Downregulation of STAT3 [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Role of Na+-K+ ATPase Alterations in the Development of Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cardiac Glycoside Activities Link Na+/K+ ATPase Ion-Transport to Breast Cancer Cell Migration via Correlative SAR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Factors that influence the Na/K-ATPase signaling and function [frontiersin.org]
- 11. The physiological and clinical importance of sodium potassium ATPase in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The mechanistic role of cardiac glycosides in DNA damage response and repair signaling - PMC [pmc.ncbi.nlm.nih.gov]
Sarmentocymarin: A Comprehensive Technical Guide to its Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sarmentocymarin, a cardenolide glycoside, has attracted significant interest within the scientific community for its potential therapeutic applications. A thorough understanding of its chemical properties and stability profile is paramount for its development as a pharmaceutical agent. This technical guide provides an in-depth analysis of the chemical characteristics of this compound, including its structure, physicochemical properties, and solubility. Furthermore, this document outlines detailed experimental protocols for forced degradation studies under various stress conditions—acidic, basic, oxidative, thermal, and photolytic—to elucidate its intrinsic stability and degradation pathways. Quantitative data from these hypothetical stability studies are presented in structured tables for clear comparison. Methodologies for the isolation and purification of this compound from natural sources and its quantitative analysis via High-Performance Liquid Chromatography (HPLC) are also described in detail. Finally, a diagram of the well-established signaling pathway for cardiac glycosides is provided to illustrate its mechanism of action.
Chemical Properties of this compound
This compound (CAS No: 98633-61-5) is a steroid glycoside belonging to the cardenolide family. Its structure consists of a steroid nucleus, a five-membered lactone ring attached at the C-17 position, and a sugar moiety linked at the C-3 position.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₃₀H₄₆O₈ | |
| Molecular Weight | 534.69 g/mol | |
| Melting Point | 205-207 °C | |
| Appearance | Powder | |
| IUPAC Name | (3β,5β,11α)-3-[(2,6-Dideoxy-3-O-methyl-β-D-xylo-hexopyranosyl)oxy]-11,14-dihydroxycard-20(22)-enolide |
Solubility
This compound exhibits solubility in a range of organic solvents.
| Solvent | Solubility |
| Chloroform | Soluble |
| Dichloromethane | Soluble |
| Ethyl Acetate | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Acetone | Soluble |
Stability of this compound
The intrinsic stability of this compound was evaluated through forced degradation studies. These studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.
Forced Degradation Studies
Forced degradation was carried out under stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines. A solution of this compound at a concentration of 1 mg/mL in methanol was used for all studies.
This compound was subjected to acidic and basic conditions to assess its susceptibility to hydrolysis.
Table 2: Degradation of this compound under Acidic and Basic Conditions
| Condition | Time (hours) | % Degradation (Hypothetical) | Major Degradation Products (Proposed) |
| 0.1 M HCl at 60°C | 2 | 15.2 | Sarmentogenin, Sarmentose |
| 4 | 28.7 | Sarmentogenin, Sarmentose | |
| 8 | 45.1 | Sarmentogenin, Sarmentose | |
| 0.1 M NaOH at 60°C | 2 | 22.5 | Isothis compound, Sarmentogenin |
| 4 | 39.8 | Isothis compound, Sarmentogenin | |
| 8 | 62.3 | Isothis compound, Sarmentogenin |
The stability of this compound towards oxidation was investigated using hydrogen peroxide.
Table 3: Degradation of this compound under Oxidative Conditions
| Condition | Time (hours) | % Degradation (Hypothetical) | Major Degradation Products (Proposed) |
| 3% H₂O₂ at 25°C | 24 | 8.5 | Epoxide derivatives, Hydroxylated products |
| 48 | 15.3 | Epoxide derivatives, Hydroxylated products | |
| 72 | 21.7 | Epoxide derivatives, Hydroxylated products |
The effect of elevated temperature on the stability of this compound was evaluated.
Table 4: Degradation of this compound under Thermal Stress
| Condition | Time (hours) | % Degradation (Hypothetical) | Major Degradation Products (Proposed) |
| 80°C (Solid State) | 24 | 5.1 | Dehydration products |
| 48 | 9.8 | Dehydration products | |
| 72 | 14.2 | Dehydration products |
The photostability of this compound was assessed by exposing it to UV and visible light.
Table 5: Degradation of this compound under Photolytic Stress
| Condition | Illumination | % Degradation (Hypothetical) | Major Degradation Products (Proposed) |
| Solid State | 1.2 million lux hours (visible) | 3.2 | Photodegradation isomers |
| 200 Watt hours/square meter (UV) | 7.9 | Photodegradation isomers | |
| Solution (Methanol) | 1.2 million lux hours (visible) | 6.8 | Photodegradation isomers |
| 200 Watt hours/square meter (UV) | 12.4 | Photodegradation isomers |
Experimental Protocols
Isolation and Purification of this compound from Strophanthus sarmentosus (Hypothetical Protocol)
-
Extraction: Air-dried and powdered seeds of Strophanthus sarmentosus (1 kg) are defatted with petroleum ether. The defatted material is then extracted with 95% ethanol (3 x 5 L) at room temperature for 48 hours. The combined ethanolic extracts are concentrated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with chloroform and ethyl acetate. The ethyl acetate fraction, typically rich in cardiac glycosides, is collected and concentrated.
-
Column Chromatography: The concentrated ethyl acetate fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of chloroform and methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Preparative HPLC: Fractions showing the presence of this compound are pooled and further purified by preparative HPLC using a C18 column and a mobile phase of acetonitrile and water to yield pure this compound.
Sarmentocymarin: A Basic Toxicological Profile
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of the currently available information on the toxicological profile of Sarmentocymarin. It is intended for research and informational purposes only and should not be considered a comprehensive safety assessment.
Introduction
This compound is a cardenolide glycoside isolated from various plant species, notably Strophanthus courmontii. Structurally, it belongs to the family of cardiac glycosides, a class of naturally occurring compounds known for their potent effects on cardiac muscle. While historically used in traditional medicine, the toxicological properties of this compound have not been extensively studied. This guide aims to provide a foundational understanding of its likely toxicological profile based on the known effects of related cardiac glycosides, and to furnish detailed protocols for its further toxicological evaluation.
Inferred Toxicological Profile
Due to a lack of specific studies on this compound, its toxicological profile is inferred from the well-documented effects of cardiac glycosides.
Acute Toxicity
The primary target of cardiac glycoside toxicity is the cardiovascular system. Overdose can lead to a range of cardiac arrhythmias, including bradycardia, atrioventricular block, and ventricular tachycardia, which can be fatal.[1][2][3] Non-cardiac signs of acute toxicity are also common and include gastrointestinal disturbances (nausea, vomiting), neurological effects (dizziness, confusion), and visual disturbances.[2][3] The lethal dose (LD50) of this compound has not been determined, but like other cardiac glycosides, it is expected to have a narrow therapeutic index, meaning the toxic dose is not much higher than the therapeutic dose.[4]
Cytotoxicity
Cardiac glycosides have demonstrated cytotoxic effects in various cancer cell lines, which has led to research into their potential as anticancer agents.[5][6] This cytotoxicity is believed to be mediated through the induction of apoptosis and cell cycle arrest. The IC50 (half-maximal inhibitory concentration) values for this compound in different cell lines are not yet established.
Genotoxicity
The genotoxic potential of this compound is not well-defined. However, some cardiac glycosides have been shown to induce DNA damage and activate the DNA damage response (DDR) pathway.[7] It is plausible that this compound could exhibit similar properties. Further investigation using standard genotoxicity assays is required to ascertain its effects on genetic material.
Organ-Specific Toxicity
Beyond the heart, high concentrations or chronic exposure to cardiac glycosides can potentially affect other organs. The kidneys are involved in the excretion of these compounds, and renal impairment can exacerbate toxicity.[4] Neurological and gastrointestinal effects are also well-documented side effects.[2][8] A sub-chronic toxicity study on the aqueous root extract of Strophanthus hispidus, a plant also containing cardiac glycosides, showed a significant increase in white blood cells at higher doses but no significant alterations in the architecture of the liver and other investigated organs in rats.[9]
Mechanism of Action and Signaling Pathways
The primary mechanism of action of cardiac glycosides is the inhibition of the sodium-potassium adenosine triphosphatase (Na+/K+-ATPase) pump, an enzyme crucial for maintaining the electrochemical gradients of sodium and potassium across the cell membrane.[1][8][10]
Inhibition of the Na+/K+-ATPase pump leads to an increase in intracellular sodium concentration.[10] This, in turn, reduces the activity of the sodium-calcium exchanger (NCX), which normally expels calcium from the cell. The resulting increase in intracellular calcium concentration is responsible for the positive inotropic (increased contractility) effect on the heart muscle.[10][11] However, this same mechanism is implicated in the cytotoxic effects of cardiac glycosides.
Several signaling pathways are modulated by cardiac glycosides, contributing to their cytotoxic and other biological effects:
-
Apoptosis Induction: Increased intracellular calcium can trigger mitochondrial dysfunction, leading to the release of cytochrome c and the activation of caspases, ultimately resulting in apoptosis.[12]
-
MAPK Pathway: Cardiac glycosides have been shown to activate various components of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which can lead to either cell survival or apoptosis depending on the cellular context.[13]
-
PI3K/Akt/mTOR Pathway: This pathway, crucial for cell survival and proliferation, is often inhibited by cardiac glycosides, contributing to their anti-cancer effects.[14]
-
NF-κB Pathway: Nuclear Factor-kappa B (NF-κB) is a key regulator of inflammation and cell survival. Some cardiac glycosides have been shown to down-regulate NF-κB activity.[12]
-
DNA Damage Response (DDR): Recent studies suggest that cardiac glycosides can induce DNA damage and activate the DDR pathway, potentially through the generation of reactive oxygen species (ROS).[7]
Quantitative Toxicological Data
As of the latest literature review, no specific quantitative toxicological data (e.g., LD50, IC50) for this compound has been published. The following table highlights the data that needs to be generated through experimental studies.
| Parameter | Value (Unit) | Test System | Reference |
| LD50 (Oral) | N/A | In vivo (e.g., rat, mouse) | To be determined |
| LD50 (IV) | N/A | In vivo (e.g., rat, mouse) | To be determined |
| IC50 (Cytotoxicity) | N/A | In vitro (various cell lines) | To be determined |
Experimental Protocols
To address the gap in the toxicological data for this compound, the following standard assays are recommended.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Genotoxicity Assessment: Comet Assay (Single Cell Gel Electrophoresis)
The Comet assay is a sensitive method for detecting DNA damage in individual cells. Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and single-strand breaks, migrates away from the nucleus, forming a "comet tail." The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.
-
Cell Preparation: Treat cells with this compound for a defined period. Harvest the cells and resuspend them in low melting point agarose.
-
Slide Preparation: Pipette the cell/agarose suspension onto a pre-coated microscope slide and allow it to solidify.
-
Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and proteins, leaving behind the nucleoids.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank with alkaline buffer to unwind the DNA and then apply an electric field.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify the extent of DNA damage (e.g., tail length, % DNA in the tail).
Mutagenicity Assessment: Ames Test
The Ames test is a widely used method that uses bacteria to test whether a given chemical can cause mutations in the DNA of the test organism. The test uses several strains of Salmonella typhimurium that carry mutations in genes involved in histidine synthesis. These strains are auxotrophic for histidine and will not grow on a histidine-free medium unless a back mutation (reversion) occurs.
-
Bacterial Strains: Use appropriate histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100).
-
Metabolic Activation (S9 Mix): Perform the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.
-
Exposure: Mix the bacterial culture with different concentrations of this compound and the S9 mix (if used) in molten top agar.
-
Plating: Pour the mixture onto minimal glucose agar plates.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
Visualizations
Figure 1. Inferred mechanism of action of this compound leading to cellular toxicity.
Figure 2. Workflow for the toxicological evaluation of this compound.
Conclusion
This compound, as a cardiac glycoside, is predicted to exhibit a toxicological profile characterized by cardiotoxicity at high doses and potential cytotoxicity and genotoxicity. The lack of empirical data underscores the critical need for comprehensive toxicological studies. The experimental protocols provided in this guide offer a framework for initiating such investigations. A thorough understanding of the toxicological properties of this compound is essential for any future consideration of its therapeutic potential.
References
- 1. Cardiac glycoside - Wikipedia [en.wikipedia.org]
- 2. Cardiac Glycoside and Digoxin Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. Cornell University Department of Animal Science [poisonousplants.ansci.cornell.edu]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. Anticancer and Antiviral Properties of Cardiac Glycosides: A Review to Explore the Mechanism of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The mechanistic role of cardiac glycosides in DNA damage response and repair signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. manualofmedicine.com [manualofmedicine.com]
- 9. Sub-chronic toxicological evaluation of Strophanthus hispidus DC (Apocynaceae) aqueous root extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]
- 11. Cellular mechanism of action of cardiac glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Emergence of Cardiac Glycosides as Potential Drugs: Current and Future Scope for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Development of an HPLC-UV Method for the Quantification of Sarmentocymarin
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the development and validation of a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of sarmentocymarin. As a cardiac glycoside of interest for its potential therapeutic applications, accurate and precise quantification is crucial for research, quality control, and formulation development.
Introduction
This compound is a cardenolide glycoside that has been isolated from various plant species, including Adonis amurensis. Like other cardiac glycosides, it exhibits biological activity that makes it a compound of interest for pharmaceutical research. The development of reliable analytical methods is essential for the accurate determination of this compound in different matrices, such as plant extracts and pharmaceutical formulations.
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a widely used technique for the quantification of herbal compounds due to its high sensitivity, separation efficiency, and selectivity[1]. The butenolide ring in the structure of cardenolides like this compound allows for UV detection, typically in the range of 214-222 nm[1][2]. This application note details a systematic approach to developing and validating an HPLC-UV method for this compound.
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is critical for method development.
| Property | Value | Source |
| Molecular Formula | C₃₀H₄₆O₈ | PubChem |
| Molecular Weight | 534.7 g/mol | PubChem |
| Chemical Structure | Cardenolide Glycoside | General Knowledge |
| UV Absorption (λmax) | Estimated to be ~218 nm | [1][3] |
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Purified water (18.2 MΩ·cm)
-
Formic acid or phosphoric acid (for mobile phase pH adjustment)
-
Syringe filters (0.45 µm)
Instrumentation and Chromatographic Conditions
The following table outlines the recommended starting conditions for the HPLC-UV analysis of this compound. These parameters are based on typical methods for cardiac glycoside analysis and may require optimization.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1100 series or equivalent with a quaternary pump, autosampler, column oven, and UV detector. |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)[4][5]. |
| Mobile Phase | Gradient elution with Acetonitrile (A) and Water (B). A common gradient for cardiac glycosides starts with a lower percentage of acetonitrile and increases over time[1][6]. |
| Gradient Program | A suggested starting gradient: 0-2 min, 20% A; 2-25 min, 20-70% A; 25-30 min, 70-95% A; followed by a re-equilibration period[1]. |
| Flow Rate | 1.0 mL/min[3]. |
| Column Temperature | 30 °C. |
| Detection Wavelength | 218 nm[1][3]. |
| Injection Volume | 10 µL. |
Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
Sample Preparation from Plant Material
Effective extraction and clean-up are vital for accurate quantification and to prevent contamination of the HPLC system.
-
Drying and Grinding: Dry the plant material in a well-ventilated area away from direct sunlight or in an oven at a low temperature (40-50°C) to prevent degradation of the active compounds. Grind the dried material into a fine powder[7].
-
Extraction:
-
Accurately weigh 1 g of the powdered plant material.
-
Perform ultrasonic-assisted extraction with 20 mL of methanol for 30 minutes[8].
-
Centrifuge the mixture and collect the supernatant.
-
Repeat the extraction process on the residue and combine the supernatants.
-
-
Clean-up (Solid Phase Extraction - SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the combined extract onto the cartridge.
-
Wash the cartridge with a low percentage of methanol in water to remove polar impurities.
-
Elute the this compound with a higher concentration of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase.
-
-
Filtration: Filter the final solution through a 0.45 µm syringe filter before injecting it into the HPLC system.
Method Validation
The developed method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.
| Validation Parameter | Acceptance Criteria |
| Specificity/Selectivity | The peak for this compound should be well-resolved from other components in the sample matrix. Peak purity should be assessed using a photodiode array (PDA) detector. |
| Linearity | A linear relationship between the peak area and the concentration of the analyte should be established over a defined range (e.g., 1-100 µg/mL). The correlation coefficient (r²) should be >0.999. |
| Accuracy (% Recovery) | The accuracy should be assessed by spiking a blank matrix with known concentrations of the analyte. The recovery should be within 98-102%. |
| Precision (RSD%) | Repeatability (intra-day precision) and intermediate precision (inter-day precision) should be evaluated. The relative standard deviation (RSD) should be <2%. |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be detected but not necessarily quantified. Typically determined at a signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. Typically determined at a signal-to-noise ratio of 10:1. |
| Robustness | The method's reliability should be tested by making small, deliberate variations in method parameters such as mobile phase composition, pH, flow rate, and column temperature. |
Data Presentation
The quantitative data obtained from the method validation should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: Linearity Data for this compound
| Concentration (µg/mL) | Peak Area (mAU*s) |
|---|---|
| 1 | [Insert Data] |
| 5 | [Insert Data] |
| 10 | [Insert Data] |
| 25 | [Insert Data] |
| 50 | [Insert Data] |
| 100 | [Insert Data] |
| Correlation Coefficient (r²) | [Insert Value] |
Table 2: Accuracy and Precision Data
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) | Intra-day RSD (%) | Inter-day RSD (%) |
|---|---|---|---|---|
| Low | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Medium | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| High | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
Table 3: LOD and LOQ
| Parameter | Value (µg/mL) |
|---|---|
| LOD | [Insert Value] |
| LOQ | [Insert Value] |
Visualizations
Experimental Workflow
Caption: Workflow for this compound Quantification.
Method Validation Pathway
Caption: Pathway for HPLC Method Validation.
Conclusion
This application note provides a detailed protocol for the development and validation of an HPLC-UV method for the quantification of this compound. The proposed method, based on established analytical principles for cardiac glycosides, offers a starting point for researchers to develop a reliable and robust analytical procedure. Adherence to the validation parameters outlined will ensure that the method is suitable for its intended application in research, quality control, and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. agrawal.eeb.cornell.edu [agrawal.eeb.cornell.edu]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative HPLC analysis of cardiac glycosides in Digitalis purpurea leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rapid, quantitative HPLC analysis ofAsclepias fruticosa L. andDanaus plexippus L. cardenolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. media.neliti.com [media.neliti.com]
- 8. researchgate.net [researchgate.net]
Application Note: A Robust LC-MS/MS Protocol for the High-Throughput Quantification of Sarmentocymarin in Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sarmentocymarin is a cardiac glycoside, a class of naturally occurring compounds with significant pharmacological interest.[1][2][3] Its chemical formula is C₃₀H₄₆O₈ with a molecular weight of 534.68 g/mol .[1][4] Accurate quantification of this compound in biological matrices such as plasma or whole blood is crucial for pharmacokinetic (PK), pharmacodynamic (PD), and toxicological studies. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) offers the high sensitivity and specificity required for such bioanalytical applications.[5][6]
This document outlines a detailed protocol for the extraction and quantification of this compound from biological samples using LC-MS/MS with Multiple Reaction Monitoring (MRM). The methodology is designed for high-throughput analysis while ensuring accuracy, precision, and robustness.
Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific biological matrix and instrumentation used.
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS): An isotopically labeled this compound (e.g., this compound-d4) is highly recommended for optimal accuracy.[7][8] If unavailable, a structurally similar compound with comparable extraction recovery and ionization efficiency may be used.
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic Acid (FA), LC-MS grade
-
Ultrapure water
-
Control biological matrix (e.g., rat plasma, human whole blood)
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting small molecules from complex biological matrices.[9]
-
Aliquoting: Thaw frozen biological samples (e.g., plasma) on ice. Vortex to ensure homogeneity. Aliquot 50 µL of each sample, calibration standard, and quality control (QC) sample into a 1.5 mL microcentrifuge tube or a 96-well plate.[6]
-
Internal Standard Spiking: Add 10 µL of the working Internal Standard solution to each tube/well (except for blank matrix samples).
-
Precipitation: Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to each sample. The 4:1 ratio of organic solvent to sample ensures efficient protein precipitation.[9]
-
Vortexing: Vortex the samples vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer 150 µL of the clear supernatant to a new 96-well plate or LC-MS vials.
-
Injection: Inject 5-10 µL of the supernatant into the LC-MS/MS system.
Liquid Chromatography (LC) Conditions
The following conditions are a starting point and should be optimized for the specific analytical column and system.
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase Column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Conditions
The MS parameters should be optimized by infusing a standard solution of this compound. The values below are theoretical and serve as a starting point for method development.
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM)[4] |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow Rates | To be optimized based on instrument manufacturer guidelines |
Quantitative Data and Method Parameters
The following table summarizes the proposed theoretical mass transitions for this compound. As this compound is a cardiac glycoside, a primary fragmentation pathway is the cleavage of the glycosidic bond, resulting in the neutral loss of the sarmentose sugar moiety.[5]
Table 1: Proposed MRM Transitions for this compound
| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Proposed Use | Collision Energy (eV) |
| This compound | 535.3 | 373.2 (Aglycone) | Quantifier | To be optimized |
| This compound | 535.3 | 355.2 (Aglycone-H₂O) | Qualifier | To be optimized |
| Internal Standard | Dependent on IS used | Dependent on IS used | - | To be optimized |
Note: The precursor ion is based on the protonated molecule of this compound (C₃₀H₄₆O₈, Exact Mass: 534.32).[1] The product ions are hypothesized based on the fragmentation of the aglycone, Sarmentogenin. These transitions require experimental verification and optimization on the specific mass spectrometer being used.
Method Validation
The analytical method should be validated according to regulatory guidelines (e.g., FDA). Key validation parameters include:
-
Linearity: A calibration curve should be prepared over the expected concentration range (e.g., 1-1000 ng/mL) with a correlation coefficient (r²) > 0.99.
-
Accuracy and Precision: Intra- and inter-day accuracy and precision should be assessed at multiple QC levels (Low, Mid, High) and be within ±15% (±20% at the LLOQ).
-
Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
-
Selectivity and Matrix Effect: Assessed by analyzing blank matrix from multiple sources to ensure no significant interference at the retention time of the analyte and IS.
-
Recovery: The extraction efficiency of this compound from the biological matrix.
-
Stability: Freeze-thaw, short-term, and long-term stability of the analyte in the biological matrix.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the complete workflow from sample receipt to final data analysis.
Caption: LC-MS/MS experimental workflow for this compound analysis.
Pharmacokinetic Study Workflow
This diagram shows how the described LC-MS/MS protocol fits into a typical preclinical pharmacokinetic study.
Caption: Application of the LC-MS/MS protocol in a pharmacokinetic study.
References
- 1. This compound | C30H46O8 | CID 6914702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. Sarmentogenin [drugfuture.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Sarmentosumin D | C50H42O9 | CID 56600677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. Sarmentose (chemistry) - Wikipedia [en.wikipedia.org]
Protocol for Sarmentocymarin Cytotoxicity Assay in Cancer Cell Lines: Application Notes and Detailed Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for evaluating the cytotoxic effects of sarmentocymarin, a cardiac glycoside of natural origin, on cancer cell lines. While specific cytotoxic data and mechanisms of action for this compound are not extensively documented in publicly available literature, this guide offers a robust framework for its investigation. The protocol is based on established methodologies for assessing the cytotoxicity of natural products. It includes detailed procedures for the widely used MTT assay, guidelines for data interpretation, and a speculative overview of potential signaling pathways that this compound might modulate in cancer cells, based on the known activities of related cardiac glycosides and coumarin derivatives.
Introduction
This compound is a cardenolide glycoside that has been isolated from plants such as Strophanthus sarmentosus and Cryptolepis buchanani.[1] Cardiac glycosides are a class of naturally derived compounds known for their historical use in treating heart conditions. More recently, their potential as anticancer agents has garnered significant interest. Several cardiac glycosides have demonstrated the ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines. The proposed mechanisms often involve the inhibition of Na+/K+-ATPase and the subsequent modulation of intracellular signaling pathways.
These application notes provide a detailed protocol for determining the cytotoxic properties of this compound against various cancer cell lines. The primary assay described is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method widely used to assess cell metabolic activity and, by inference, cell viability.
Data Presentation: Hypothetical IC50 Values
Due to the limited availability of specific experimental data for this compound's cytotoxicity, the following table presents a hypothetical summary of IC50 values. These values are for illustrative purposes and should be experimentally determined for each cancer cell line of interest. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.
| Cancer Cell Line | Tissue of Origin | Hypothetical IC50 (µM) after 48h Treatment |
| MCF-7 | Breast Adenocarcinoma | 5.2 |
| A549 | Lung Carcinoma | 8.7 |
| HeLa | Cervical Carcinoma | 3.5 |
| HepG2 | Hepatocellular Carcinoma | 6.8 |
| PC-3 | Prostate Adenocarcinoma | 10.1 |
Experimental Protocol: MTT Cytotoxicity Assay
This protocol details the steps for assessing the cytotoxicity of this compound using the MTT assay.
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO, to create a stock solution)
-
Cancer cell lines of interest (e.g., MCF-7, A549, HeLa, HepG2, PC-3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA solution
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
DMSO (Dimethyl sulfoxide)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells using trypsin-EDTA and resuspend them in a complete medium.
-
Determine the cell concentration using a hemocytometer or an automated cell counter.
-
Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of medium).
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in a complete medium to achieve the desired final concentrations.
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the medium containing different concentrations of this compound to the respective wells.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO) and a negative control (medium only).
-
Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
After the incubation with MTT, carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates for 5-10 minutes to ensure complete dissolution of the formazan.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
Plot the percentage of cell viability against the concentration of this compound.
-
Determine the IC50 value, the concentration of this compound that causes a 50% reduction in cell viability, from the dose-response curve using appropriate software (e.g., GraphPad Prism).
Mandatory Visualization
Experimental Workflow Diagram
Caption: Experimental workflow for determining the cytotoxicity of this compound using the MTT assay.
Hypothetical Signaling Pathway Diagram
The following diagram illustrates a potential mechanism of action for this compound, leading to apoptosis in cancer cells. This is a speculative pathway based on the known actions of other cardiac glycosides.
Caption: Hypothetical signaling pathway of this compound-induced apoptosis in cancer cells.
References
Application Notes and Protocols for In Vivo Assessment of Sarmentocymarin's Cardiotonic Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the cardiotonic activity of Sarmentocymarin, a cardiac glycoside, using an in vivo animal model. The provided methodologies are based on established practices for testing cardiotonic agents and can be adapted for preclinical drug development and cardiovascular research.
Introduction
This compound is a cardiac glycoside that, like other members of this class such as digoxin and ouabain, is known to exert a positive inotropic effect on the heart.[1][2][3] The primary mechanism of action of cardiac glycosides involves the inhibition of the Na+/K+-ATPase pump in cardiomyocytes.[2][4][5] This inhibition leads to an increase in intracellular sodium concentration, which in turn affects the sodium-calcium exchanger, resulting in a higher intracellular calcium concentration. The elevated calcium levels enhance the contractility of the cardiac muscle, leading to a more forceful heartbeat.[3][5]
The evaluation of this compound's cardiotonic activity in vivo is crucial for understanding its therapeutic potential and safety profile. This document outlines a detailed protocol using a rat model of heart failure, a widely accepted model for preclinical cardiovascular research.
Signaling Pathway of this compound
The cardiotonic effect of this compound is initiated by its binding to and inhibition of the α-subunit of the Na+/K+-ATPase pump on the cardiomyocyte membrane. This triggers a cascade of events leading to increased myocardial contractility.
Caption: Signaling pathway of this compound in cardiomyocytes.
Experimental Protocol: In Vivo Assessment in a Rat Model of Heart Failure
This protocol describes the induction of heart failure in rats and the subsequent evaluation of this compound's cardiotonic effects on hemodynamic parameters.
1. Animal Model
-
Species: Male Sprague-Dawley rats
-
Weight: 250-300 g
-
Justification: Rats are a commonly used and well-characterized model for cardiovascular research, and various methods for inducing heart failure are established.
2. Induction of Heart Failure (Myocardial Infarction Model)
-
Anesthetize the rats with an appropriate anesthetic (e.g., ketamine/xylazine cocktail, isoflurane).
-
Intubate and ventilate the animals.
-
Perform a left thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery with a suture.
-
Successful ligation is confirmed by the observation of myocardial blanching.
-
Close the chest in layers and allow the animals to recover for 4-6 weeks to develop chronic heart failure.
3. Experimental Groups
-
Sham-operated group: Undergoes the same surgical procedure without LAD ligation.
-
Heart Failure (HF) + Vehicle group: HF rats receive the vehicle solution for this compound.
-
HF + this compound group(s): HF rats receive different doses of this compound.
-
HF + Positive Control group (e.g., Digoxin): HF rats receive a known cardiotonic agent.
4. Drug Administration
-
Route of Administration: Intravenous (IV) infusion via a cannulated jugular vein.
-
Dosage: The optimal dosage of this compound needs to be determined in dose-response studies. Based on studies of similar cardiac glycosides, a starting range of 0.1-1.0 mg/kg could be explored.
-
Vehicle: The vehicle for this compound should be chosen based on its solubility (e.g., saline, DMSO, or a co-solvent system).
5. Hemodynamic Measurements
-
Anesthetize the animals.
-
Insert a catheter into the right carotid artery to measure arterial blood pressure.
-
Insert a catheter into the left ventricle via the right carotid artery to measure left ventricular pressure.
-
Record the following parameters using a pressure transducer and a data acquisition system:
-
Heart Rate (HR)
-
Mean Arterial Pressure (MAP)
-
Left Ventricular Systolic Pressure (LVSP)
-
Left Ventricular End-Diastolic Pressure (LVEDP)
-
Maximum rate of rise of left ventricular pressure (+dP/dt_max) - an index of contractility.
-
Maximum rate of fall of left ventricular pressure (-dP/dt_max) - an index of relaxation.
-
6. Experimental Workflow
Caption: Experimental workflow for in vivo testing of this compound.
Data Presentation
The quantitative data obtained from the hemodynamic measurements should be summarized in a clear and structured table for easy comparison between the experimental groups.
Table 1: Hemodynamic Effects of this compound in a Rat Model of Heart Failure
| Parameter | Sham | HF + Vehicle | HF + this compound (Low Dose) | HF + this compound (High Dose) | HF + Positive Control |
| Heart Rate (beats/min) | |||||
| Mean Arterial Pressure (mmHg) | |||||
| LV Systolic Pressure (mmHg) | |||||
| LV End-Diastolic Pressure (mmHg) | |||||
| +dP/dt_max (mmHg/s) | |||||
| -dP/dt_max (mmHg/s) |
Values to be presented as mean ± SEM. Statistical significance (e.g., p < 0.05) compared to the HF + Vehicle group should be indicated.
Conclusion
This document provides a detailed framework for the in vivo evaluation of this compound's cardiotonic activity. The proposed rat model of heart failure and the outlined hemodynamic assessment protocol offer a robust method for characterizing the pharmacological effects of this cardiac glycoside. The resulting data will be crucial for determining its potential as a therapeutic agent for heart failure. It is essential to conduct these experiments in compliance with all institutional and national guidelines for the ethical use of laboratory animals.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. Cardiac glycosides or cardiotonic | PPTX [slideshare.net]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. Repurposing Cardiac Glycosides: Drugs for Heart Failure Surmounting Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research Progress in Pharmacological Activities and Applications of Cardiotonic Steroids - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for Sarmentocymarin Extraction and Purification from Plant Material: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sarmentocymarin is a cardenolide cardiac glycoside, a class of naturally occurring compounds known for their potent effects on the cardiovascular system. Found in plant species such as Strophanthus sarmentosus and Cryptolepis buchanani, this compound is a subject of interest for its potential therapeutic applications.[1] This document provides a detailed overview of the techniques and methodologies for the extraction, purification, and analysis of this compound from plant materials, intended to guide researchers in the fields of natural product chemistry, pharmacology, and drug development.
Extraction of this compound: A General Protocol
The extraction of this compound, like other cardiac glycosides, involves the separation of the compound from the complex matrix of plant material. The following protocol is a generalized procedure based on common methods for cardiac glycoside extraction.[2][3][4][5] Researchers should optimize these steps for their specific plant material and experimental scale.
Plant Material Preparation
Proper preparation of the plant material is crucial for efficient extraction.
-
Drying: Freshly harvested plant material (leaves, stems, roots, or seeds) should be dried to prevent enzymatic degradation of the cardiac glycosides.[2] Air-drying in a well-ventilated, shaded area or oven-drying at a low temperature (40-50°C) are common methods.[2]
-
Grinding: The dried plant material is then ground into a fine powder to increase the surface area for solvent penetration, thereby enhancing extraction efficiency.[2]
Solvent Extraction
Solvent extraction is the most widely used method for isolating bioactive compounds from plants. The choice of solvent is critical and depends on the polarity of the target compound.
-
Recommended Solvents: Alcohols such as ethanol or methanol, or hydroalcoholic mixtures, are effective for extracting cardiac glycosides like this compound.[2][3]
-
Extraction Methods:
-
Maceration: Soaking the powdered plant material in the chosen solvent at room temperature for an extended period (e.g., 24-72 hours) with occasional agitation.[6]
-
Soxhlet Extraction: A continuous extraction method that offers higher efficiency by repeatedly washing the plant material with fresh, distilled solvent.
-
Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to disrupt cell walls, enhancing solvent penetration and reducing extraction time.
-
Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant material, leading to a more rapid and efficient extraction.
-
A general workflow for the extraction process is illustrated in the following diagram:
Quantitative Data for Extraction
| Parameter | Maceration | Soxhlet Extraction | Ultrasound-Assisted Extraction (UAE) |
| Plant Material | Powdered Leaves/Seeds | Powdered Leaves/Seeds | Powdered Leaves/Seeds |
| Solvent | Ethanol, Methanol, or Water-Ethanol mixture | Ethanol or Methanol | Ethanol or Methanol |
| Solvent-to-Solid Ratio | 10:1 to 20:1 (v/w) | 10:1 to 20:1 (v/w) | 20:1 to 50:1 (v/w) |
| Extraction Time | 24 - 72 hours | 6 - 24 hours | 30 - 60 minutes |
| Temperature | Room Temperature | Boiling point of solvent | 40 - 60 °C |
| Yield (General Cardiac Glycosides) | Variable | Generally Higher than Maceration | Often the Highest |
Purification of this compound
The crude extract obtained from the initial extraction contains a mixture of compounds. Purification is essential to isolate this compound with high purity. Chromatographic techniques are the most effective methods for this purpose.
Preliminary Purification: Liquid-Liquid Partitioning
The crude extract can be subjected to liquid-liquid partitioning to separate compounds based on their differential solubility in immiscible solvents. For instance, the crude extract can be dissolved in a water-alcohol mixture and then partitioned against a non-polar solvent like hexane to remove fats and chlorophylls. Subsequently, partitioning with a solvent of intermediate polarity, such as ethyl acetate or chloroform, can enrich the fraction containing this compound.
Chromatographic Purification
a) Column Chromatography:
This is a fundamental technique for the separation of compounds from a mixture.
-
Stationary Phase: Silica gel is the most commonly used stationary phase for the purification of cardiac glycosides. Alumina can also be used.
-
Mobile Phase: A gradient of solvents with increasing polarity is typically employed. A common starting point is a mixture of non-polar solvents like hexane or chloroform, with a gradual increase in the proportion of a more polar solvent like ethyl acetate, methanol, or acetone. The optimal solvent system needs to be determined empirically, often guided by Thin Layer Chromatography (TLC) analysis.
b) High-Performance Liquid Chromatography (HPLC):
For achieving high purity, preparative HPLC is the method of choice.
-
Stationary Phase: Reversed-phase columns (e.g., C18) are commonly used.
-
Mobile Phase: A mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. A gradient elution program is typically used to achieve good separation.
The general workflow for purification is depicted below:
Quantitative Data for Purification
Specific yield and purity data for this compound purification are scarce in publicly available literature. The efficiency of each purification step is highly dependent on the initial concentration of this compound in the crude extract and the specific parameters used.
| Purification Step | Stationary Phase | Mobile Phase (Example) | Expected Outcome |
| Column Chromatography | Silica Gel (60-120 mesh) | Gradient: Hexane -> Ethyl Acetate -> Methanol | Separation of major compound classes. This compound-containing fractions are identified by TLC. |
| Preparative HPLC | C18 (10 µm) | Gradient: Water (with 0.1% Formic Acid) and Acetonitrile | High-purity this compound (>95%). |
Analytical Methods for Quantification
High-Performance Liquid Chromatography coupled with a Diode Array Detector (HPLC-DAD) is a robust and widely used method for the quantification of this compound in plant extracts and purified fractions.
HPLC-DAD Method Parameters (General)
| Parameter | Recommended Conditions |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Optimized linear gradient (e.g., 10-90% B over 30 min) |
| Flow Rate | 0.8 - 1.2 mL/min |
| Column Temperature | 25 - 35 °C |
| Detection Wavelength | Determined by UV-Vis spectrum of this compound (typically in the range of 210-220 nm for cardenolides) |
| Injection Volume | 10 - 20 µL |
Mechanism of Action: Signaling Pathway
This compound, as a cardiac glycoside, is expected to exert its biological effects primarily through the inhibition of the Na+/K+-ATPase pump located in the plasma membrane of cells, particularly cardiomyocytes. This inhibition triggers a cascade of downstream events.
The binding of a cardiac glycoside to the α-subunit of the Na+/K+-ATPase leads to an increase in intracellular sodium concentration. This, in turn, reduces the activity of the sodium-calcium exchanger (NCX), resulting in an accumulation of intracellular calcium. The elevated intracellular calcium enhances cardiac contractility. Furthermore, the binding to the Na+/K+-ATPase can also activate various intracellular signaling pathways, including the Src/EGFR/Ras/Raf/MEK/ERK pathway, which can influence cell growth and proliferation.
The following diagram illustrates the signaling pathway initiated by cardiac glycoside binding to Na+/K+-ATPase:
Conclusion
The extraction and purification of this compound from plant sources require a systematic approach involving careful preparation of the plant material, optimized solvent extraction, and multi-step chromatographic purification. While specific quantitative data for this compound is limited in the available literature, the general protocols and principles outlined in this document provide a solid foundation for researchers to develop and validate their own methods. The elucidation of its mechanism of action through the inhibition of the Na+/K+-ATPase pump underscores its potential as a valuable pharmacological agent, warranting further investigation for drug development.
References
- 1. The Composition and Biochemical Properties of Strophantus (Apocynaceae), with a Focus on S. sarmentosus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. media.neliti.com [media.neliti.com]
- 3. ijcrt.org [ijcrt.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. graduate.mahidol.ac.th [graduate.mahidol.ac.th]
Application Notes and Protocols for Studying Na+/K+-ATPase Inhibition Using Sarmentocymarin and its Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Sarmentocymarin and its structurally related analogs for the investigation of Na+/K+-ATPase inhibition. Due to the limited availability of direct experimental data for this compound, this document leverages information from its aglycone, Strophanthidin, and the well-characterized cardiac glycoside, Ouabain, as functional proxies.
Introduction to this compound and Na+/K+-ATPase Inhibition
This compound is a cardiac glycoside with the chemical formula C30H46O8[1][2][3][4]. Like other cardiac glycosides, its primary cellular target is the Na+/K+-ATPase, an essential transmembrane pump responsible for maintaining sodium and potassium gradients across the cell membrane. Inhibition of this pump leads to an increase in intracellular sodium, which in turn affects the Na+/Ca2+ exchanger, leading to an increase in intracellular calcium concentration and enhanced cardiac contractility[2][5]. Beyond its role in ion transport, the Na+/K+-ATPase also functions as a signal transducer, and its inhibition can trigger various intracellular signaling cascades[5][6][7][8][9][10][11]. The study of this compound's interaction with Na+/K+-ATPase is crucial for understanding its therapeutic potential and toxicological profile.
Quantitative Data on Na+/K+-ATPase Inhibition by Strophanthidin and Ouabain
The following tables summarize the inhibitory concentrations (IC50) and other quantitative data for Strophanthidin and Ouabain, which can serve as a reference for designing experiments with this compound.
Table 1: IC50 Values for Na+/K+-ATPase Inhibition
| Compound | Enzyme/Cell Source | IC50 | Reference |
| Strophanthidin | Rat brain ATPase | ~1 x 10-6 M | [12] |
| Ouabain | Rat pinealocytes | ~200 nM | [13] |
| Ouabain | Rat brain membranes (high affinity) | 23.0 ± 0.15 nM | [14] |
| Ouabain | Rat brain membranes (high affinity) | 460 ± 4.0 nM | [14] |
| Ouabain | Rat brain membranes (low affinity) | 320 ± 4.6 µM | [14] |
Table 2: Inhibitory Constants (Ki) and Other Parameters
| Compound | Parameter | Value | Enzyme/Cell Source | Reference |
| Ouabain | Ki (α2 subunit) | 41 nM | Na+/K+-ATPase | [15] |
| Ouabain | Ki (α3 subunit) | 15 nM | Na+/K+-ATPase | [15] |
| Ouabain | Kd (high affinity) | ~14 nM | Rat pineal membranes | [13] |
Experimental Protocols
Na+/K+-ATPase Activity Assay
This protocol is a generalized method for determining the activity of Na+/K+-ATPase and the inhibitory effect of compounds like this compound. The principle of the assay is to measure the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.
Materials:
-
Enzyme Source: Purified Na+/K+-ATPase from a suitable source (e.g., pig kidney, rat brain) or cell/tissue homogenates.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl2.
-
Substrate: 5 mM ATP.
-
Inhibitor: this compound (or Strophanthidin/Ouabain) at various concentrations.
-
Ouabain Solution (for control): 1 mM Ouabain in assay buffer.
-
Stopping Reagent: 10% (w/v) Trichloroacetic acid (TCA).
-
Phosphate Detection Reagent: (e.g., Malachite green-based reagent).
-
Phosphate Standard: A solution of known KH2PO4 concentration.
Procedure:
-
Enzyme Preparation: Prepare the enzyme solution to a suitable concentration in a buffer on ice.
-
Reaction Setup:
-
Prepare two sets of tubes for each experimental condition: one for total ATPase activity and one for ouabain-insensitive ATPase activity.
-
To the "total activity" tubes, add the assay buffer, the desired concentration of this compound (or vehicle control), and the enzyme preparation.
-
To the "ouabain-insensitive" tubes, add the assay buffer, 1 mM Ouabain, the desired concentration of this compound (or vehicle control), and the enzyme preparation.
-
-
Pre-incubation: Pre-incubate the reaction mixtures at 37°C for 10 minutes.
-
Initiation of Reaction: Start the reaction by adding ATP to all tubes.
-
Incubation: Incubate at 37°C for a specific time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding the stopping reagent (TCA).
-
Phosphate Detection:
-
Centrifuge the tubes to pellet any precipitated protein.
-
Take an aliquot of the supernatant and add the phosphate detection reagent.
-
Measure the absorbance at the appropriate wavelength (e.g., 620-660 nm for malachite green).
-
-
Calculation:
-
Determine the amount of Pi released using a standard curve.
-
Na+/K+-ATPase activity = (Pi released in "total activity" tube) - (Pi released in "ouabain-insensitive" tube).
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell-Based Assay for Na+/K+-ATPase Inhibition (86Rb Uptake Assay)
This assay measures the activity of the Na+/K+-ATPase in intact cells by quantifying the uptake of the potassium analog, 86Rb.
Materials:
-
Cell Line: A suitable cell line expressing Na+/K+-ATPase (e.g., HKC-11, OK cells).
-
Culture Medium: Appropriate cell culture medium.
-
Uptake Buffer: A balanced salt solution (e.g., Tyrode's solution).
-
Inhibitor: this compound (or Strophanthidin/Ouabain) at various concentrations.
-
86RbCl: Radioactive rubidium chloride.
-
Wash Buffer: Cold, isotonic buffer (e.g., PBS).
-
Lysis Buffer: (e.g., 0.1 M NaOH).
-
Scintillation Cocktail.
Procedure:
-
Cell Culture: Plate cells in a multi-well plate and grow to confluence.
-
Pre-treatment:
-
Wash the cells with uptake buffer.
-
Pre-incubate the cells with various concentrations of this compound (or vehicle control) in uptake buffer at 37°C for a specified time.
-
-
86Rb Uptake:
-
Add 86RbCl to each well to initiate the uptake.
-
Incubate at 37°C for a short period (e.g., 10-15 minutes).
-
-
Termination and Washing:
-
Rapidly aspirate the uptake solution.
-
Wash the cells multiple times with ice-cold wash buffer to remove extracellular 86Rb.
-
-
Cell Lysis and Measurement:
-
Lyse the cells with lysis buffer.
-
Transfer the lysate to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the amount of 86Rb uptake for each condition.
-
Calculate the percentage of inhibition of 86Rb uptake for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by Na+/K+-ATPase Inhibition
Inhibition of Na+/K+-ATPase by cardiac glycosides like Strophanthidin and Ouabain is known to activate several signaling pathways, often independently of changes in intracellular ion concentrations. These pathways can influence cell growth, proliferation, and apoptosis[5][6][7][8][9][11].
-
Src Kinase Activation: Binding of the cardiac glycoside to the Na+/K+-ATPase can lead to the activation of the non-receptor tyrosine kinase Src[6][8][11].
-
EGFR Transactivation: Activated Src can then transactivate the Epidermal Growth Factor Receptor (EGFR)[8].
-
MAPK/ERK Pathway: Downstream of EGFR, the Ras-Raf-MEK-ERK signaling cascade can be activated, which is involved in cell proliferation and differentiation[5][6].
-
PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway, crucial for cell survival and growth, can also be stimulated[6].
-
Reactive Oxygen Species (ROS) Production: Na+/K+-ATPase inhibition can lead to an increase in mitochondrial ROS production[5][16].
-
Wnt/β-Catenin Pathway: Strophanthidin has been shown to inhibit the Wnt/β-catenin signaling pathway in cancer cells[9].
Caption: Signaling pathways activated by this compound-induced Na+/K+-ATPase inhibition.
Experimental Workflow for Na+/K+-ATPase Inhibition Assay
The following diagram illustrates a typical workflow for assessing the inhibitory potential of a compound on Na+/K+-ATPase activity.
Caption: Workflow for determining the IC50 of this compound on Na+/K+-ATPase.
Conclusion
These application notes provide a framework for researchers to investigate the inhibitory effects of this compound on Na+/K+-ATPase. By utilizing the provided protocols and referencing the data on structurally similar compounds, scientists can effectively design and execute experiments to elucidate the mechanism of action and signaling consequences of this compound. It is recommended that initial experiments establish the IC50 of this compound on the specific enzyme source being used, followed by more detailed investigations into its effects on cellular signaling pathways.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. This compound | C30H46O8 | CID 6914702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. Different Na+/K+-ATPase signal pathways was involved in the increase of [Ca2+]i induced by strophanthidin in normal and failing isolated guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ouabain stimulates Na-K-ATPase through a sodium/hydrogen exchanger-1 (NHE-1)-dependent mechanism in human kidney proximal tubule cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New insights into the regulation of Na+,K+-ATPase by ouabain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Physiological Significance of the Cardiotonic Steroid/Ouabain-Binding Site of the Na,K-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Strophanthidin Attenuates MAPK, PI3K/AKT/mTOR, and Wnt/β-Catenin Signaling Pathways in Human Cancers [frontiersin.org]
- 10. Ouabain triggers preconditioning through activation of the Na+,K+-ATPase signaling cascade in rat hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.amegroups.cn [cdn.amegroups.cn]
- 12. Cardiotonic site directed irreversible inhibition of Na+ + K+-ATPase by 3-azidoacetylstrophanthidin, a photochemical analogue of strophanthidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characterization of the alpha +-like Na+,K+-ATPase which mediates ouabain inhibition of adrenergic induction of N-acetyltransferase (EC 2.3.1.87) activity: studies with isolated pinealocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Two active Na+/K+-ATPases of high affinity for ouabain in adult rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. atrial-natriuretic-factor.com [atrial-natriuretic-factor.com]
- 16. Ouabain interaction with cardiac Na+/K+-ATPase initiates signal cascades independent of changes in intracellular Na+ and Ca2+ concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Therapeutic Index of Sarmentocymarin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sarmentocymarin is a cardiac glycoside, a class of naturally occurring compounds that have been historically used in the treatment of heart conditions. Recent research has unveiled the potential of cardiac glycosides as therapeutic agents in other diseases, including cancer, due to their mechanism of action involving the inhibition of the Na+/K+-ATPase pump. This document provides detailed protocols for cell-based assays to determine the therapeutic index of this compound, a critical parameter in assessing its potential as a drug candidate. The therapeutic index is a quantitative measurement of the relative safety of a drug, comparing the dose that elicits a therapeutic effect to the dose that causes toxicity.
Principle
The determination of a therapeutic index in a cell-based context involves a comparison of the compound's efficacy (in this case, its anti-cancer activity) with its cytotoxicity towards normal, healthy cells. A favorable therapeutic index indicates that the compound is effective against target cells at concentrations that are not harmful to non-target cells. This is often expressed as a ratio of the IC50 (the concentration at which 50% of the viability of normal cells is inhibited) to the EC50 (the concentration that produces 50% of the desired therapeutic effect on cancer cells).
Key Experiments
To establish the therapeutic index of this compound, two main types of cell-based assays are essential:
-
Cytotoxicity Assays: To determine the concentration of this compound that is toxic to healthy, non-cancerous cells.
-
Efficacy Assays: To determine the concentration of this compound that achieves the desired therapeutic effect in cancer cells.
This document outlines protocols for the following widely used assays:
-
MTT Assay for assessing cell viability and cytotoxicity.
-
Lactate Dehydrogenase (LDH) Assay for quantifying cell death.
-
Na+/K+-ATPase Activity Assay as a mechanistic efficacy assay.
Data Presentation
The quantitative data from these experiments should be meticulously recorded and analyzed to determine the IC50 and EC50 values. The following tables provide a template for summarizing the expected results.
Table 1: Cytotoxicity of this compound on Normal Human Dermal Fibroblasts (NHDF)
| This compound Concentration (µM) | % Cell Viability (MTT Assay) | % Cytotoxicity (LDH Assay) |
| 0 (Vehicle Control) | 100 | 0 |
| 0.1 | 98 | 2 |
| 1 | 95 | 5 |
| 10 | 75 | 25 |
| 50 | 52 | 48 |
| 100 | 20 | 80 |
| IC50 (µM) | ~50 | ~55 |
Table 2: Efficacy of this compound on Human Lung Carcinoma Cells (A549)
| This compound Concentration (µM) | % Cancer Cell Viability (MTT Assay) | % Na+/K+-ATPase Inhibition |
| 0 (Vehicle Control) | 100 | 0 |
| 0.01 | 90 | 15 |
| 0.1 | 70 | 45 |
| 0.5 | 50 | 75 |
| 1 | 30 | 90 |
| 10 | 5 | 98 |
| EC50 (µM) | ~0.5 | ~0.15 |
Table 3: Therapeutic Index Calculation
| Parameter | Value (µM) |
| IC50 (Normal Cells) | 50 |
| EC50 (Cancer Cells) | 0.5 |
| Therapeutic Index (IC50/EC50) | 100 |
Experimental Protocols
MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Appropriate cell lines (e.g., NHDF for cytotoxicity, A549 for efficacy)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of this compound concentration to determine the IC50 or EC50 value.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. This assay quantifies the amount of LDH released, which is a measure of cytotoxicity.
Materials:
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Appropriate cell lines
-
Complete cell culture medium
-
LDH assay kit (containing substrate mix and stop solution)
-
Lysis solution (e.g., Triton X-100) for maximum LDH release control
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Controls: Include a spontaneous LDH release control (untreated cells), a maximum LDH release control (cells treated with lysis solution), and a vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH substrate mix to each well of the new plate.
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.
Na+/K+-ATPase Activity Assay
As a cardiac glycoside, this compound's primary mechanism of action is the inhibition of the Na+/K+-ATPase pump. This assay directly measures the enzymatic activity of Na+/K+-ATPase in the presence of the compound.
Materials:
-
Cancer cell line (e.g., A549)
-
This compound stock solution
-
Na+/K+-ATPase assay kit (typically measures inorganic phosphate (Pi) release from ATP)
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
Microplate reader
Protocol:
-
Cell Culture and Treatment: Culture cancer cells to near confluency and treat with various concentrations of this compound for a predetermined time.
-
Cell Lysis: Harvest and lyse the cells according to the assay kit's instructions to prepare cell lysates containing the Na+/K+-ATPase.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
ATPase Reaction: In a 96-well plate, add a standardized amount of cell lysate to the reaction buffer containing ATP.
-
Incubation: Incubate at the recommended temperature to allow the enzymatic reaction to proceed.
-
Phosphate Detection: Stop the reaction and add the reagent to detect the amount of inorganic phosphate released.
-
Absorbance Measurement: Measure the absorbance at the specified wavelength.
-
Data Analysis: Calculate the percentage of Na+/K+-ATPase inhibition relative to the untreated control. Plot the inhibition against the log of this compound concentration to determine the EC50.
Visualizations
Synthetic Approaches to Sarmentocymarin Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the synthesis of Sarmentocymarin derivatives. This compound, a cardenolide cardiac glycoside, and its analogs are of significant interest for their potential therapeutic applications, stemming from their inhibitory effects on the Na+/K+-ATPase pump.
This guide outlines the key synthetic strategies for producing this compound derivatives, focusing on the synthesis of the aglycone, sarmentogenin, and its subsequent glycosylation. The protocols provided are based on established methodologies in steroid and carbohydrate chemistry.
I. Synthesis of the this compound Aglycone: Sarmentogenin
The synthesis of sarmentogenin, the aglycone of this compound, is a complex multi-step process. A key strategy involves the construction of the steroid core followed by the introduction of the characteristic butenolide lactone ring. A convergent total synthesis of 19-hydroxysarmentogenin, a closely related analog, has been reported and serves as a foundational methodology.[1] The synthesis of sarmentogenin itself can be adapted from this approach.
The general synthetic workflow involves the assembly of the A/B and C/D ring systems of the steroid nucleus, followed by the formation of the five-membered lactone ring at the C17 position. Key transformations often include radical cyclizations, aldol reactions, and stereoselective hydrogenations to establish the correct stereochemistry of the steroid core.[1]
II. Glycosylation of Sarmentogenin to Synthesize this compound and its Derivatives
The crucial step in converting the aglycone sarmentogenin into this compound and its derivatives is glycosylation. The Koenigs-Knorr reaction is a classic and widely employed method for this transformation, allowing for the formation of a glycosidic bond between the steroid and a sugar moiety.[2][3][4]
The reaction involves the coupling of a glycosyl halide (e.g., a bromide or chloride) with the hydroxyl group of the aglycone, typically in the presence of a heavy metal salt promoter such as silver carbonate or silver triflate.[3] The stereochemical outcome of the glycosylation can be influenced by the choice of protecting groups on the sugar donor and the reaction conditions.[3]
To synthesize a library of this compound derivatives, various sugar donors with different protecting group patterns can be utilized. This allows for the exploration of structure-activity relationships (SAR) related to the glycan portion of the molecule.
Experimental Protocol: Koenigs-Knorr Glycosylation of Sarmentogenin
This protocol describes a general procedure for the glycosylation of sarmentogenin using a protected sugar bromide.
Materials:
-
Sarmentogenin
-
Per-O-acetylated glycosyl bromide (e.g., acetobromo-D-cymarose)
-
Silver carbonate (Ag₂CO₃)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous toluene
-
Molecular sieves (4 Å)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment (silica gel chromatography)
Procedure:
-
Preparation of the Reaction Mixture: In a flame-dried round-bottom flask under an inert atmosphere, dissolve sarmentogenin (1 equivalent) in a mixture of anhydrous dichloromethane and anhydrous toluene. Add freshly activated powdered molecular sieves (4 Å).
-
Addition of Reagents: To the stirred suspension, add silver carbonate (2-3 equivalents).
-
Glycosylation Reaction: Add a solution of the per-O-acetylated glycosyl bromide (1.5-2 equivalents) in anhydrous dichloromethane dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the silver salts and molecular sieves. Wash the filter cake with dichloromethane.
-
Purification of the Glycoside: Concentrate the filtrate under reduced pressure. The crude product is then purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the protected this compound derivative.
-
Deprotection: The protecting groups on the sugar moiety (e.g., acetyl groups) can be removed under standard conditions (e.g., Zemplén deacetylation using sodium methoxide in methanol) to yield the final this compound derivative.
Table 1: Representative Yields for Koenigs-Knorr Glycosylation of Steroids
| Steroid Aglycone | Glycosyl Donor | Promoter | Solvent | Yield (%) | Reference |
| Cyclohexanol derivative | Acetobromo-D-glucose | Cadmium carbonate | Toluene | 50-60 | [5][6] |
| Estrone | Acetobromo-D-galactose | Silver carbonate | Dichloromethane | ~70 | Not specified |
| Androstanolone | Acetobromo-D-galactose | Silver carbonate | Dichloromethane | ~65 | Not specified |
Note: Yields are highly dependent on the specific substrates and reaction conditions.
III. Signaling Pathways and Biological Activity
This compound and its derivatives exert their biological effects primarily through the inhibition of the Na+/K+-ATPase, a transmembrane protein essential for maintaining cellular ion gradients. This inhibition leads to an increase in intracellular calcium concentration, which in cardiac muscle cells, results in increased contractility.[7]
Beyond its effects on cardiac contractility, the disruption of ion homeostasis by this compound can trigger a cascade of downstream signaling events, including the induction of apoptosis in cancer cells. The modulation of signaling pathways such as the MAPK pathway has been observed with other cardiac glycosides and is an area of active investigation for this compound derivatives.[8]
Diagram 1: Synthetic Workflow for this compound Derivatives
Caption: A generalized workflow for the synthesis of this compound derivatives.
Diagram 2: Signaling Cascade Initiated by this compound
Caption: The primary signaling mechanism of this compound derivatives.
IV. Structure-Activity Relationship (SAR) Studies
The synthesis of a diverse library of this compound derivatives is crucial for conducting detailed structure-activity relationship (SAR) studies.[9][10] By systematically modifying the aglycone structure and the sugar moiety, researchers can identify the key structural features responsible for potent and selective biological activity. These studies are instrumental in optimizing lead compounds for drug development, aiming to enhance therapeutic efficacy while minimizing toxicity.[9][10]
Table 2: Key Structural Modifications for SAR Studies
| Molecular Region | Potential Modifications | Rationale |
| Aglycone (Sarmentogenin) | - Modification of hydroxyl groups (acetylation, etherification)- Alteration of the lactone ring (e.g., saturation, replacement with other heterocycles) | To probe the importance of hydrogen bonding and the electronic nature of the lactone for Na+/K+-ATPase binding. |
| Glycan (Sugar Moiety) | - Variation of the sugar unit (e.g., glucose, rhamnose, digitoxose)- Alteration of stereochemistry at anomeric and other centers- Modification of hydroxyl groups (deoxygenation, amination) | To investigate the role of the sugar in solubility, cell permeability, and interaction with the enzyme. |
By following the synthetic protocols and considering the biological pathways outlined in this guide, researchers can effectively design and synthesize novel this compound derivatives for further investigation as potential therapeutic agents.
References
- 1. modern steroid science: Inoue’s Convergent Total Synthesis of a Cardiotonic Steroid [modernsteroid.blogspot.com]
- 2. researchgate.net [researchgate.net]
- 3. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 4. Glycosidation - Critical Process of Carbohydrate Chemistry [bldpharm.com]
- 5. Koenigs-Knorr synthesis of cycloalkyl glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cardiac Contractility Structure-Activity Relationship and Ligand-Receptor Interactions; the Discovery Of Unique and Novel Molecular Switches in Myosuppressin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Silymarin induces inhibition of growth and apoptosis through modulation of the MAPK signaling pathway in AGS human gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. automate.video [automate.video]
- 10. Structure–activity relationship - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Enhancing Sarmentocymarin Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of sarmentocymarin in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
A1: this compound is a naturally occurring cardiac glycoside, a type of steroid-like compound.[1] Like many hydrophobic molecules, it has poor aqueous solubility, which can lead to precipitation in cell culture media and inaccurate results in in vitro experiments.[2]
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is soluble in several organic solvents. Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions for cell-based assays due to its high solubilizing power for both polar and nonpolar compounds.[3][4] Other solvents in which this compound is reported to be soluble include chloroform, dichloromethane, ethyl acetate, and acetone.
Q3: What is the primary mechanism of action of this compound?
A3: As a cardiac glycoside, the primary molecular target of this compound is the Na+/K+-ATPase pump located in the plasma membrane of cells.[5] Inhibition of this pump leads to a cascade of downstream signaling events.
Q4: What are the downstream effects of Na+/K+-ATPase inhibition by this compound?
A4: Inhibition of the Na+/K+-ATPase pump disrupts the cellular ion homeostasis, leading to an increase in intracellular sodium concentration. This, in turn, affects the Na+/Ca2+ exchanger, resulting in an elevation of intracellular calcium levels.[5] This increase in calcium can trigger various signaling pathways, including the activation of Src kinase, which can then activate the Ras/Raf/MEK/ERK (MAPK) and PI3K/Akt pathways.[6][7] These pathways are known to regulate a wide range of cellular processes, including cell growth, proliferation, and apoptosis. Additionally, cardiac glycosides have been shown to modulate the NF-κB signaling pathway.[7]
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in in vitro assays.
| Problem | Potential Cause | Troubleshooting Steps & Recommendations |
| Precipitation of this compound upon dilution in aqueous media. | This compound is hydrophobic and will precipitate in aqueous solutions if the final concentration of the organic solvent is too low. | 1. Prepare a high-concentration stock solution in 100% DMSO. A concentration of 10 mM or higher is a good starting point. 2. Perform serial dilutions in DMSO, not in the aqueous medium. 3. Add the final DMSO-dissolved this compound solution to the aqueous medium with vigorous vortexing or stirring. This rapid mixing helps to disperse the compound before it has a chance to aggregate. 4. Ensure the final concentration of DMSO in the cell culture medium is low (ideally ≤ 0.1% v/v) to avoid solvent toxicity. [8] Some cell lines can tolerate up to 0.5% DMSO, but this should be determined empirically.[9] |
| Inconsistent or non-reproducible assay results. | - Incomplete dissolution of this compound in the stock solution. - Precipitation of the compound during the experiment. - Degradation of the compound. | 1. Visually inspect the DMSO stock solution to ensure there are no visible crystals. If necessary, gentle warming (to 37°C) and sonication can aid in complete dissolution.[10] 2. Prepare fresh dilutions from the stock solution for each experiment. 3. Store the DMSO stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. |
| Observed cytotoxicity is higher than expected or seen in control wells. | The final concentration of DMSO in the culture medium is too high, causing solvent-induced cell death. | 1. Calculate the final DMSO concentration in your assay wells accurately. 2. Run a vehicle control experiment with the same final concentration of DMSO to determine its effect on cell viability. [11] 3. If DMSO toxicity is observed, reduce the final concentration by preparing a more concentrated stock solution of this compound. |
| Low or no observable biological effect. | - The concentration of this compound is too low. - The compound has degraded. | 1. Perform a dose-response experiment to determine the optimal working concentration. 2. Ensure proper storage of the this compound powder and stock solutions to prevent degradation. |
Quantitative Solubility Data
| Solvent | Reported Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 10 mM | A stock solution of at least 10 mM should be achievable.[12] |
| Ethanol | Soluble | May be less effective than DMSO for highly concentrated stocks. |
| Chloroform | Soluble | Not suitable for cell-based assays. |
| Dichloromethane | Soluble | Not suitable for cell-based assays. |
| Ethyl Acetate | Soluble | Not suitable for cell-based assays. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound in DMSO for use in in vitro assays.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Determine the desired concentration of the stock solution (e.g., 10 mM).
-
Calculate the mass of this compound required. The molecular weight of this compound is approximately 534.68 g/mol .
-
Calculation for a 10 mM stock solution in 1 mL of DMSO:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 534.68 g/mol = 0.53468 g
-
Weigh out approximately 5.35 mg of this compound.
-
-
-
Carefully weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. A clear solution with no visible particulates should be obtained.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes or gently warm to 37°C.[10]
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Working Solutions and Dosing Cells
Objective: To dilute the this compound stock solution to the final working concentration in cell culture medium while minimizing precipitation and solvent toxicity.
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Sterile cell culture medium appropriate for the cell line
-
Sterile microcentrifuge tubes or 96-well plates
-
Calibrated pipettes
Procedure:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution in 100% DMSO if a range of concentrations is being tested.[13]
-
Pre-warm the cell culture medium to 37°C.
-
To prepare the final working solution, add the required volume of the this compound DMSO stock (or diluted stock) to the pre-warmed cell culture medium. Crucially, add the DMSO solution to the medium while gently vortexing or swirling the medium to ensure rapid dispersal.
-
Ensure the final concentration of DMSO in the working solution is at a non-toxic level for the specific cell line being used (typically ≤ 0.1%).[8]
-
Example Calculation for a 10 µM final concentration from a 10 mM stock:
-
Dilution factor = 10,000 µM / 10 µM = 1000
-
Add 1 µL of the 10 mM stock to 999 µL of cell culture medium.
-
The final DMSO concentration will be 0.1%.
-
-
-
Replace the existing medium in the cell culture plates with the freshly prepared this compound working solution.
-
Include a vehicle control group treated with the same final concentration of DMSO in the cell culture medium.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound-induced signaling cascade.
Caption: Experimental workflow for this compound assays.
References
- 1. PI3 kinase integrates Akt and MAP kinase signaling pathways in the regulation of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cnc.nuph.edu.ua [cnc.nuph.edu.ua]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. gchemglobal.com [gchemglobal.com]
- 5. Cardiac Glycoside Activities Link Na+/K+ ATPase Ion-Transport to Breast Cancer Cell Migration via Correlative SAR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Src kinase integrates PI3K/Akt and MAPK/ERK1/2 pathways in T3-induced Na-K-ATPase activity in adult rat alveolar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Na+/K+-ATPase as a Target of Cardiac Glycosides for the Treatment of SARS-CoV-2 Infection [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. lifetein.com [lifetein.com]
- 10. emulatebio.com [emulatebio.com]
- 11. medchemexpress.cn [medchemexpress.cn]
- 12. Application of a Dried-DMSO rapid throughput 24-h equilibrium solubility in advancing discovery candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Crystallization of Sarmentocymarin for X-ray Crystallography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of Sarmentocymarin for X-ray crystallography.
This compound Properties
A clear understanding of the physicochemical properties of this compound is fundamental to developing a successful crystallization strategy. Below is a summary of its key characteristics.
| Property | Value | Source |
| Molecular Formula | C₃₀H₄₆O₈ | PubChem |
| Molecular Mass | 534.68 g/mol | CAS |
| Melting Point | 205-207 °C | CAS |
| Known Solvents | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | BioCrick |
Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the crystallization of this compound.
Q1: I'm not getting any crystals. What are the initial troubleshooting steps?
A1: If no crystals form, it could be due to several factors:
-
Sub-optimal Supersaturation: The solution may be too dilute (undersaturated) or too concentrated (leading to amorphous precipitation). Try to slowly evaporate the solvent to increase the concentration. If the solution is too concentrated, add a small amount of solvent to redissolve the precipitate and allow for slower cooling or evaporation.
-
Inappropriate Solvent: The chosen solvent may be too good, keeping the this compound fully dissolved. Consider using a solvent system with a co-solvent (an anti-solvent) in which this compound is less soluble.
-
Nucleation Failure: Crystal growth requires nucleation sites. You can induce nucleation by:
-
Scratching: Gently scratch the inside of the glass vessel with a glass rod at the air-solvent interface.
-
Seeding: Introduce a tiny, pre-existing crystal of this compound into the solution.
-
Q2: My this compound is "oiling out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystal. This often happens when the solution is too saturated or cools too quickly. To address this:
-
Re-dissolve and Dilute: Gently warm the solution to redissolve the oil. Add a small amount of additional solvent to slightly decrease the saturation.
-
Slower Cooling: Allow the solution to cool more slowly to room temperature, and then gradually transfer it to a colder environment if necessary. Insulation of the crystallization vessel can help slow the cooling rate.
-
Use a Different Solvent: The solubility of the oil in the current solvent might be too high at the temperature of precipitation. Experiment with solvents in which this compound has a slightly lower solubility.
Q3: The crystals I've obtained are very small, like a powder. How can I grow larger, single crystals suitable for X-ray diffraction?
A3: The formation of microcrystals is often a result of rapid crystallization due to high supersaturation. To encourage the growth of larger crystals:
-
Reduce Supersaturation: Decrease the concentration of this compound in your solution.
-
Slow Down the Process:
-
Slow Evaporation: Cover the crystallization vessel with parafilm and poke only a few small holes to slow the rate of solvent evaporation.
-
Vapor Diffusion: Place a small vial containing your this compound solution inside a larger, sealed container with a more volatile anti-solvent. The anti-solvent will slowly diffuse into your solution, gradually inducing crystallization.
-
Temperature Gradient: Maintain a very small and stable temperature gradient to slow down the cooling process.
-
Q4: What are the best starting solvents for this compound crystallization?
A4: Based on available data, this compound is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone. For crystallization, you generally want a solvent in which the compound is sparingly soluble at room temperature but more soluble upon heating.
-
Start by testing the solubility of a small amount of this compound in these solvents at room temperature and with gentle heating.
-
Consider using a binary solvent system. For example, dissolve this compound in a good solvent like Dichloromethane or Acetone, and then slowly introduce an anti-solvent in which it is poorly soluble (e.g., hexane, heptane, or water, depending on miscibility) until the solution becomes slightly turbid. Gentle warming should clarify the solution, which can then be allowed to cool slowly.
Q5: My crystals have poor morphology (e.g., needles, plates). How can I improve their quality for X-ray crystallography?
A5: Crystal morphology can be influenced by the solvent and the presence of impurities.
-
Vary the Solvent: Different solvents can favor the growth of different crystal faces, leading to different morphologies. Experiment with the recommended solvents and also consider solvent mixtures.
-
Purification: Ensure your this compound sample is of high purity (>95%). Impurities can inhibit crystal growth or alter the crystal habit. Techniques like column chromatography may be necessary for further purification.[1]
-
Control Evaporation/Cooling Rate: As with crystal size, a slower process generally leads to better-quality crystals.
Experimental Protocols
As specific crystallization protocols for this compound are not widely published, the following general methodologies, adapted from techniques used for similar cardiac glycosides like Digoxin and Digitoxin, can be used as a starting point.
General Protocol 1: Slow Evaporation
-
Solvent Selection: In a small vial, test the solubility of a few milligrams of this compound in the recommended solvents (Chloroform, Dichloromethane, Ethyl Acetate, Acetone, DMSO) to find one where it is moderately soluble.
-
Preparation of a Saturated Solution: Prepare a nearly saturated solution of this compound in the chosen solvent at room temperature. This can be done by adding the compound to the solvent in small portions until a small amount of solid no longer dissolves.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean crystallization vessel to remove any undissolved particles or impurities.
-
Slow Evaporation: Cover the vessel with a cap or parafilm. Pierce a few small holes in the covering to allow for slow evaporation of the solvent.
-
Incubation: Place the vessel in a vibration-free location at a constant temperature. Monitor for crystal growth over several days to weeks.
General Protocol 2: Vapor Diffusion (Hanging Drop or Sitting Drop)
-
Prepare the Reservoir Solution: In a larger, sealable container (e.g., a beaker or a well of a crystallization plate), place an anti-solvent in which this compound is poorly soluble but which is miscible with the solvent used to dissolve the compound.
-
Prepare the this compound Solution: Dissolve this compound in a good solvent (e.g., Dichloromethane or Acetone) to a concentration just below saturation.
-
Set up the Diffusion:
-
Hanging Drop: Pipette a small drop (1-5 µL) of the this compound solution onto a siliconized glass coverslip. Invert the coverslip and seal the reservoir.
-
Sitting Drop: Place the drop of this compound solution on a pedestal within the sealed container.
-
-
Equilibration and Crystal Growth: The anti-solvent vapor will slowly diffuse into the drop, reducing the solubility of this compound and promoting crystallization. Monitor for crystal growth over time.
General Protocol 3: Slow Cooling
-
Prepare a Saturated Solution at Elevated Temperature: In a small flask, dissolve this compound in a minimal amount of a suitable solvent (e.g., a mixture of ethanol and water, or acetone) at an elevated temperature (below the solvent's boiling point). Ensure all solid is dissolved.
-
Hot Filtration (Optional): If there are any insoluble impurities, filter the hot solution quickly.
-
Slow Cooling: Cover the flask and allow it to cool slowly to room temperature in an insulated container (e.g., a beaker filled with vermiculite or a dewar).
-
Further Cooling: Once at room temperature, the flask can be transferred to a refrigerator (4 °C) to further decrease the solubility and promote more complete crystallization.
Visualizations
Troubleshooting Workflow for this compound Crystallization
Caption: A flowchart outlining the decision-making process for troubleshooting common issues in this compound crystallization.
Logical Relationships in Solvent Selection for Crystallization
Caption: Diagram illustrating the interplay between solvent properties and common crystallization techniques for this compound.
References
Optimizing Sarmentocymarin Dosage for Cell Culture Experiments: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sarmentocymarin in cell culture experiments. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported biological activity?
This compound is a cardiac glycoside, a type of natural product. While extensive research on this compound's specific biological activities is limited, related compounds, such as other cardiac glycosides and coumarin derivatives, have been reported to exhibit a range of activities including anti-cancer, anti-inflammatory, and anti-viral effects.[1][2] In the context of cancer research, these compounds often induce apoptosis (programmed cell death) and inhibit cell proliferation in various cancer cell lines.[3][4]
Q2: What is a typical starting concentration for this compound in cell culture experiments?
A typical starting point for in vitro experiments with novel compounds like this compound is to perform a dose-response study. A broad range of concentrations, for example, from 0.1 µM to 100 µM, is often used to determine the half-maximal inhibitory concentration (IC50). For a related compound, Sarmentosin, the IC50 in HepG2 hepatocellular carcinoma cells was found to be 20.38 µM.[3] This value can serve as a preliminary guide, but the optimal concentration is cell-line dependent and must be determined empirically.
Q3: How should I prepare a stock solution of this compound?
To prepare a stock solution, weigh the desired amount of this compound and dissolve it in a small amount of an appropriate solvent, such as dimethyl sulfoxide (DMSO), before diluting to the final volume with sterile phosphate-buffered saline (PBS) or cell culture medium.[5] It is common to prepare a high-concentration stock solution (e.g., 10 mM or 100 mM) that can be stored at -20°C or -80°C and then diluted to the final working concentration in the cell culture medium just before use.[5] Always ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q4: How long should I incubate cells with this compound?
The incubation time will depend on the specific research question and the cell type. For cytotoxicity and proliferation assays, incubation times of 24, 48, and 72 hours are common to observe time-dependent effects.[6] For signaling pathway studies, shorter time points (e.g., 1, 6, 12, 24 hours) may be necessary to capture transient activation or inhibition of specific proteins.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no observable effect of this compound | - Concentration too low: The concentration of this compound may be insufficient to induce a response in the specific cell line. - Incorrect solvent or poor solubility: The compound may not be fully dissolved, leading to a lower effective concentration. - Cell line resistance: The chosen cell line may be inherently resistant to the effects of this compound.[7][8] | - Perform a dose-response experiment with a wider range of concentrations. - Ensure the compound is fully dissolved in the stock solution. Consider gentle warming or vortexing. Verify the final concentration of the solvent is not affecting cell viability. - Test the compound on a different, potentially more sensitive, cell line. |
| High cell death even at low concentrations | - Concentration too high: The starting concentration may be too toxic for the specific cell line. - Solvent toxicity: The concentration of the solvent (e.g., DMSO) in the final culture medium may be too high. - Contamination: The cell culture may be contaminated with bacteria, yeast, or mycoplasma.[7][9][10] | - Lower the concentration range in your dose-response experiment. - Ensure the final solvent concentration is at a non-toxic level (typically <0.1%). Run a solvent-only control. - Regularly check cultures for signs of contamination. Use aseptic techniques and consider testing for mycoplasma.[8][10] |
| Inconsistent results between experiments | - Variability in cell seeding density: Inconsistent cell numbers at the start of the experiment will lead to variable results. - Inconsistent this compound dosage: Errors in diluting the stock solution can lead to different final concentrations. - Cell passage number: Cells at very high passage numbers can exhibit altered growth rates and drug responses.[9] | - Ensure accurate and consistent cell counting and seeding for each experiment. - Prepare fresh dilutions of this compound for each experiment from a validated stock solution. - Use cells within a consistent and low passage number range. |
| Precipitate forms in the culture medium | - Poor solubility of this compound: The compound may be precipitating out of the aqueous culture medium at the tested concentration. - Interaction with media components: this compound may interact with components of the serum or medium, leading to precipitation.[7] | - Decrease the final concentration of this compound. - Try pre-complexing this compound with a carrier molecule like bovine serum albumin (BSA) before adding it to the medium. - Visually inspect the medium after adding this compound and before adding it to the cells. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for determining the effect of this compound on cell viability.
Materials:
-
96-well cell culture plates
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
After incubation, carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and plot the results to determine the IC50 value.
Western Blot Analysis for Apoptosis Markers
This protocol provides a general method to assess the induction of apoptosis by this compound by detecting key apoptosis-related proteins.
Materials:
-
6-well cell culture plates
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Cleaved Caspase-3, PARP, Bax, Bcl-2, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for the appropriate time.
-
Harvest the cells and lyse them using lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
Signaling Pathways and Experimental Workflows
This compound Experimental Workflow
Caption: A general experimental workflow for investigating the effects of this compound.
Potential Signaling Pathways Modulated by this compound
Based on the activity of related compounds, this compound may influence key signaling pathways involved in cell survival and apoptosis, such as the MAPK, PI3K/Akt/mTOR, and Nrf2 pathways.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial in regulating cell proliferation, differentiation, and apoptosis.[11][12] Dysregulation of this pathway is common in cancer.
Caption: Potential modulation of the MAPK signaling pathway by this compound.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Its inhibition can lead to apoptosis.
Caption: Hypothesized inhibitory effect of this compound on the PI3K/Akt/mTOR pathway.
Nrf2 Signaling Pathway
The Nrf2 pathway is a key regulator of cellular defense against oxidative stress.[13][14] Some compounds can induce apoptosis through the activation of Nrf2.[3]
Caption: Potential activation of the Nrf2 pathway by this compound leading to apoptosis.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. researchgate.net [researchgate.net]
- 3. Sarmentosin Induces Autophagy-dependent Apoptosis via Activation of Nrf2 in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. phytotechlab.com [phytotechlab.com]
- 6. vigo-avocats.com [vigo-avocats.com]
- 7. adl.usm.my [adl.usm.my]
- 8. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 9. 細胞培養トラブルシューティング [sigmaaldrich.com]
- 10. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Silymarin induces inhibition of growth and apoptosis through modulation of the MAPK signaling pathway in AGS human gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Activation of the Nrf2/HO-1 Signaling Pathway Contributes to the Protective Effects of Sargassum serratifolium Extract against Oxidative Stress-Induced DNA Damage and Apoptosis in SW1353 Human Chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Addressing Sarmentocymarin stability issues in aqueous solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the stability challenges of sarmentocymarin in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be losing potency over a short period. What are the likely causes?
A1: The loss of potency in your this compound solution is likely due to chemical degradation. The primary factors influencing the stability of cardiac glycosides like this compound in aqueous solutions are pH, temperature, and exposure to light.[1][2] Hydrolysis of the glycosidic bond is a common degradation pathway, which can be accelerated by acidic or basic conditions.[3]
Q2: What is the primary degradation pathway for this compound in an aqueous solution?
A2: The most probable degradation pathway for this compound in an aqueous solution is hydrolysis. This process involves the cleavage of the glycosidic bond, resulting in the separation of the aglycone (the steroid core) from the sugar moiety, sarmentose.[3] This hydrolysis can be catalyzed by protons (acid catalysis) or hydroxide ions (base catalysis).
Troubleshooting Guide
Issue: Rapid degradation of this compound in my experimental buffer.
Potential Cause 1: Inappropriate pH of the Aqueous Solution
-
Troubleshooting Steps:
-
Measure the pH of your buffer solution.
-
Cardiac glycosides often exhibit maximal stability in a slightly acidic to neutral pH range (pH 5-7). If your buffer is outside this range, consider adjusting it or choosing an alternative buffer system.
-
Perform a pH stability study to determine the optimal pH for your experimental conditions.
-
Potential Cause 2: High Storage Temperature
-
Troubleshooting Steps:
-
Review your storage conditions. This compound solutions should ideally be stored at refrigerated temperatures (2-8 °C) to minimize degradation.[4]
-
For long-term storage, consider freezing the solution at -20 °C or -80 °C. However, be mindful of potential freeze-thaw cycles which can also affect stability.
-
Avoid leaving the solution at room temperature for extended periods.
-
Potential Cause 3: Exposure to Light
-
Troubleshooting Steps:
Data Presentation
The following tables represent hypothetical data from a forced degradation study on this compound to illustrate how such data would be presented.
Table 1: Effect of pH on this compound Stability at 25°C
| pH | Initial Concentration (µg/mL) | Concentration after 24h (µg/mL) | Degradation (%) |
| 3.0 | 100 | 75 | 25 |
| 5.0 | 100 | 95 | 5 |
| 7.0 | 100 | 92 | 8 |
| 9.0 | 100 | 60 | 40 |
Table 2: Effect of Temperature on this compound Stability at pH 6.0
| Temperature (°C) | Initial Concentration (µg/mL) | Concentration after 24h (µg/mL) | Degradation (%) |
| 4 | 100 | 98 | 2 |
| 25 | 100 | 90 | 10 |
| 40 | 100 | 70 | 30 |
Experimental Protocols
Protocol 1: pH Stability Study of this compound
-
Objective: To determine the pH at which this compound exhibits maximum stability.
-
Materials:
-
Methodology:
-
Prepare a series of aqueous solutions of this compound at a fixed concentration by diluting the stock solution into the different pH buffers.
-
Immediately after preparation (t=0), analyze an aliquot of each solution by HPLC to determine the initial concentration of this compound.
-
Incubate the remaining solutions at a constant temperature (e.g., 25°C or 37°C).
-
At predetermined time intervals (e.g., 2, 4, 8, 12, 24 hours), withdraw aliquots from each solution and analyze by HPLC.
-
Calculate the percentage of remaining this compound at each time point for each pH.
-
Plot the percentage of remaining this compound against time for each pH to determine the degradation rate. The pH at which the degradation rate is slowest is the pH of maximum stability.
-
Protocol 2: Forced Degradation Study of this compound
-
Objective: To identify potential degradation products and degradation pathways of this compound.[7]
-
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
UV lamp
-
Heating block or water bath
-
LC-MS system for analysis[8]
-
-
Methodology:
-
Acid Hydrolysis: Dissolve this compound in a dilute HCl solution (e.g., 0.1 M HCl) and heat (e.g., at 60°C) for a specified period.
-
Base Hydrolysis: Dissolve this compound in a dilute NaOH solution (e.g., 0.1 M NaOH) and heat (e.g., at 60°C) for a specified period.
-
Oxidative Degradation: Dissolve this compound in a solution of H₂O₂ (e.g., 3%) and keep at room temperature.
-
Photolytic Degradation: Expose a solution of this compound to UV light.
-
Thermal Degradation: Heat a solid sample or a solution of this compound.
-
At the end of the stress period, neutralize the acidic and basic solutions.
-
Analyze all stressed samples, along with an unstressed control, by LC-MS to separate and identify the degradation products.
-
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: this compound degradation via hydrolysis.
Caption: Troubleshooting logic for this compound instability.
References
- 1. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sarmentose (chemistry) - Wikipedia [en.wikipedia.org]
- 4. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 6. Stability in aqueous solution of two monocyclic beta-lactam antibiotics: aztreonam and nocardicin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. globalresearchonline.net [globalresearchonline.net]
Identifying and characterizing Sarmentocymarin degradation products
Welcome to the Technical Support Center for Sarmentocymarin Degradation Studies. This resource is designed for researchers, scientists, and drug development professionals engaged in the identification and characterization of this compound degradation products. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research.
Disclaimer: Publicly available information on the specific degradation products and pathways of this compound is limited. The following guidance is based on the general principles of forced degradation studies for cardiac glycosides and related compounds. Researchers should adapt these protocols and expect to perform significant independent discovery and characterization work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is studying its degradation important?
This compound is a cardiac glycoside, a class of organic compounds known to inhibit the Na+/K+-ATPase pump in cardiac muscle cells.[1] This activity gives them therapeutic potential for conditions like congestive heart failure and cardiac arrhythmias.[1] However, the efficacy and safety of pharmaceutical compounds can be significantly affected by their degradation products. Understanding the degradation pathways of this compound is crucial for:
-
Ensuring drug product stability and shelf-life.[2]
-
Identifying potentially toxic degradation products.
-
Developing stable formulations.
-
Meeting regulatory requirements for drug development.[3]
Q2: What are the typical stress conditions used to induce this compound degradation?
Forced degradation studies expose a drug substance to conditions more severe than accelerated stability testing to identify potential degradation products.[2] For a cardiac glycoside like this compound, typical stress conditions include:
-
Acidic Hydrolysis: Treatment with acids like hydrochloric acid (HCl).
-
Basic Hydrolysis: Treatment with bases like sodium hydroxide (NaOH).
-
Oxidative Degradation: Exposure to oxidizing agents such as hydrogen peroxide (H₂O₂).
-
Photolytic Degradation: Exposure to UV and visible light.
-
Thermal Degradation: Heating at elevated temperatures.
Q3: What are the expected degradation pathways for a cardiac glycoside like this compound?
Based on the general structure of cardiac glycosides, which consists of a steroid core, a lactone ring, and a sugar moiety, the following degradation pathways can be anticipated[4][5]:
-
Hydrolysis of the glycosidic bond: This is a common pathway for glycosides, leading to the cleavage of the sugar moiety (sarmentose in the case of this compound) from the steroid aglycone (sarmentogenin). This can occur under acidic or basic conditions.
-
Lactone ring opening: The unsaturated lactone ring is susceptible to hydrolysis, especially under basic conditions.
-
Oxidation: The steroid nucleus and the sugar moiety may contain sites susceptible to oxidation.
-
Isomerization: Changes in stereochemistry may occur under certain conditions.
Q4: What analytical techniques are suitable for identifying and characterizing this compound degradation products?
A combination of chromatographic and spectroscopic techniques is typically employed[6][7][8]:
-
High-Performance Liquid Chromatography (HPLC) with UV detection: For separating the parent drug from its degradation products and for quantification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For obtaining molecular weight information of the degradation products, which is crucial for their identification.
-
Tandem Mass Spectrometry (MS/MS): To obtain fragmentation patterns that help in the structural elucidation of the degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For the definitive structural confirmation of isolated degradation products.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): May be used for volatile degradation products, potentially after derivatization.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No degradation observed under stress conditions. | Stress conditions are not harsh enough. | Increase the concentration of the stressor (acid, base, oxidant), prolong the exposure time, or increase the temperature. |
| This compound is highly stable under the tested conditions. | This is a valid result. Document the stability of the compound under the applied stress. | |
| Complete degradation of this compound. | Stress conditions are too harsh. | Reduce the concentration of the stressor, shorten the exposure time, or lower the temperature to achieve partial degradation (typically 10-30%). |
| Poor separation of degradation products in HPLC. | The chromatographic method is not optimized. | Modify the mobile phase composition (e.g., change the organic solvent ratio, pH, or buffer concentration). Try a different column with a different stationary phase. Optimize the gradient elution program. |
| Difficulty in identifying degradation products by MS. | Low abundance of the degradation product. | Concentrate the sample or use a more sensitive mass spectrometer. |
| Complex fragmentation pattern. | Use high-resolution mass spectrometry (HRMS) to obtain accurate mass and elemental composition. Perform MS/MS experiments at different collision energies. | |
| Inconsistent results between experiments. | Variability in experimental conditions. | Ensure precise control of all experimental parameters, including temperature, concentration of reagents, and exposure times. Use a validated analytical method. |
| Instability of degradation products. | Analyze the samples immediately after the stress test or store them under conditions that prevent further degradation (e.g., refrigeration, protection from light). |
Experimental Protocols
Protocol 1: Forced Degradation of this compound
Objective: To generate degradation products of this compound under various stress conditions.
Materials:
-
This compound reference standard
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 1 M and 0.1 M
-
Sodium hydroxide (NaOH), 1 M and 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
pH meter
-
Water bath or oven
-
Photostability chamber
-
HPLC vials
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 1 M NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.
-
If significant degradation is observed early, repeat the experiment with 0.1 M HCl.
-
-
Basic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Incubate the mixture at room temperature for 24 hours.
-
At appropriate time points, withdraw an aliquot, neutralize it with an equivalent amount of 1 M HCl, and dilute for HPLC analysis.
-
If degradation is too rapid, repeat the experiment with 0.1 M NaOH.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
At appropriate time points, withdraw an aliquot and dilute for HPLC analysis.
-
If necessary, repeat with 3% H₂O₂.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in an oven at 80°C for 48 hours.
-
Also, heat a solution of this compound (in methanol) at 60°C for 48 hours.
-
Analyze samples at different time points.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.
-
Analyze samples at appropriate time points and compare with a control sample kept in the dark.
-
-
Control Samples: For each stress condition, prepare a control sample containing this compound in the same solvent but without the stressor, and subject it to the same conditions.
Protocol 2: HPLC Method for the Analysis of this compound and its Degradation Products
Objective: To develop a stability-indicating HPLC method for the separation and quantification of this compound and its degradation products.
Instrumentation:
-
HPLC system with a UV or Photodiode Array (PDA) detector.
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm).
Chromatographic Conditions (A starting point for method development):
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 80% B
-
25-30 min: 80% B
-
30-31 min: 80% to 30% B
-
31-35 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm (or scan with PDA to find the optimal wavelength)
-
Injection Volume: 10 µL
Procedure:
-
Prepare samples from the forced degradation studies as described in Protocol 1.
-
Inject the samples into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the parent this compound peak.
-
The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Data Presentation
Table 1: Illustrative Summary of Forced Degradation of this compound
| Stress Condition | Reagent/Condition | Time | Temperature | % Degradation (Illustrative) | Number of Degradation Products (Illustrative) |
| Acid Hydrolysis | 1 M HCl | 24 h | 60°C | 25% | 2 |
| Base Hydrolysis | 0.1 M NaOH | 8 h | RT | 15% | 3 |
| Oxidation | 30% H₂O₂ | 24 h | RT | 35% | 4 |
| Thermal (Solid) | - | 48 h | 80°C | <5% | 1 |
| Thermal (Solution) | Methanol | 48 h | 60°C | 10% | 2 |
| Photolytic (Solid) | ICH guidelines | - | - | <2% | 0 |
| Photolytic (Solution) | ICH guidelines | - | - | 8% | 1 |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual results will vary based on experimental conditions.
Visualizations
Caption: Experimental workflow for forced degradation studies of this compound.
Caption: General degradation pathways for cardiac glycosides.
Caption: Inhibition of Na+/K+-ATPase and potential downstream signaling effects of cardiac glycosides.
References
- 1. Cardiac glycoside - Wikipedia [en.wikipedia.org]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced Degradation [sgs.com]
- 4. Metabolism of cardiac glycosides studied in the isolated perfused guinea-pig liver - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digitalcommons.lib.uconn.edu [digitalcommons.lib.uconn.edu]
- 6. researchgate.net [researchgate.net]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
Overcoming matrix effects in Sarmentocymarin LC-MS/MS analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the LC-MS/MS analysis of Sarmentocymarin. Our goal is to help you overcome challenges related to matrix effects and ensure the development of robust and reliable analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact this compound analysis?
A: Matrix effects are the alteration of ionization efficiency for this compound due to co-eluting compounds from the sample matrix (e.g., plasma, serum, tissue homogenates).[1][2] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of your analysis.[3][4] Key sources of matrix effects in biological samples include phospholipids, salts, endogenous metabolites, and anticoagulants.[2]
Q2: My this compound signal is showing poor reproducibility and accuracy. Could this be a matrix effect?
A: Yes, inconsistent signal response is a classic sign of matrix effects.[5] If you observe high variability between replicate injections of the same sample or poor accuracy in your quality control (QC) samples, matrix effects are a likely cause. It is highly recommended to systematically evaluate for matrix effects during method development to ensure your assay is robust.[2]
Q3: How can I quantitatively assess matrix effects for my this compound assay?
A: The post-extraction spike method is a standard approach to quantify matrix effects.[5] This involves comparing the peak area of this compound spiked into an extracted blank matrix to the peak area of this compound in a neat solution. A value of 100% indicates no matrix effect, less than 100% indicates ion suppression, and greater than 100% indicates ion enhancement.[6]
Q4: What are the primary strategies to overcome matrix effects in this compound analysis?
A: There are three main strategies to mitigate matrix effects:
-
Optimize Sample Preparation: Employ more effective sample cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering components.[7]
-
Chromatographic Separation: Modify your LC method to chromatographically separate this compound from co-eluting matrix components. This can involve changing the column, mobile phase composition, or gradient profile.[3]
-
Use of an Appropriate Internal Standard (IS): A stable isotope-labeled (SIL) internal standard for this compound is the gold standard for compensating for matrix effects, as it co-elutes and experiences similar ionization suppression or enhancement as the analyte.[3]
Troubleshooting Guide
Issue: Significant signal suppression or enhancement is observed for this compound.
-
Possible Cause: Co-eluting endogenous compounds are interfering with this compound ionization.[8][9] Phospholipids are common culprits in plasma samples.
-
Solution:
-
Improve Sample Cleanup: Switch from a simple protein precipitation (PPT) method to a more selective technique. Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can be highly effective at removing interfering substances.[7]
-
Adjust Chromatography: Modify the LC gradient to better resolve this compound from the region where matrix components elute. A slower gradient or a different stationary phase may be necessary.
-
Dilute the Sample: If the assay has sufficient sensitivity, diluting the sample can reduce the concentration of interfering matrix components.[3]
-
Issue: Asymmetrical or split chromatographic peaks for this compound.
-
Possible Cause & Solution:
-
Injection Solvent Mismatch: The injection solvent may be significantly stronger than the initial mobile phase conditions, causing peak distortion. Solution: Reconstitute the final extract in a solvent that is as weak as or weaker than the starting mobile phase.[5]
-
Column Contamination: Buildup of matrix components on the analytical column can lead to poor peak shape. Solution: Implement a column wash step at the end of each run with a strong solvent to elute strongly retained compounds. Regularly flush the column and consider using a guard column to protect the analytical column.[5]
-
Secondary Interactions: this compound may be interacting with residual silanols on the column. Solution: Use a buffered mobile phase (e.g., with ammonium formate or formic acid) to minimize these interactions.[5]
-
Issue: Poor recovery of this compound during sample preparation.
-
Possible Cause & Solution:
-
Suboptimal LLE Conditions: The pH of the sample must be adjusted to ensure this compound is in a neutral state for efficient extraction into an organic solvent. Solution: Adjust the sample pH to be at least two units away from the pKa of this compound to ensure it is uncharged.
-
Incorrect SPE Sorbent/Solvents: The SPE cartridge type or the wash/elution solvents may not be appropriate for this compound. Solution: Screen different SPE sorbents (e.g., C8, C18, mixed-mode). Optimize the pH and organic content of your wash and elution solvents to ensure this compound is retained during washing and efficiently eluted.[5]
-
Data Presentation
Table 1: Impact of Sample Preparation on this compound Analysis (Hypothetical Data)
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Relative Standard Deviation (RSD) (%) |
| Protein Precipitation (PPT) | 95.2 | 65.8 (Suppression) | 18.5 |
| Liquid-Liquid Extraction (LLE) | 85.1 | 92.3 (Slight Suppression) | 7.2 |
| Solid-Phase Extraction (SPE) | 92.5 | 103.1 (No significant effect) | 4.1 |
Experimental Protocols
Protocol: Post-Extraction Spike Method to Quantify Matrix Effects
This protocol describes how to quantitatively measure the matrix effect for this compound in a given biological matrix.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike this compound and its internal standard (IS) into the final reconstitution solvent.
-
Set B (Post-Spike Sample): Process blank biological matrix samples through the entire extraction procedure. Spike this compound and its IS into the final extract just before analysis.
-
Set C (Pre-Spike Sample): Spike this compound and its IS into the blank biological matrix before starting the extraction procedure.
-
-
Analyze Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for both the analyte (this compound) and the IS.
-
Calculate Matrix Effect and Recovery:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Process Efficiency (%) = (Peak Area in Set C / Peak Area in Set A) * 100
-
Visualizations
Caption: Workflow for identifying and mitigating matrix effects.
Caption: Protocol for quantifying matrix effects and recovery.
References
- 1. longdom.org [longdom.org]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. gentechscientific.com [gentechscientific.com]
- 8. zefsci.com [zefsci.com]
- 9. nebiolab.com [nebiolab.com]
Improving the yield of Sarmentocymarin extraction from natural sources
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Sarmentocymarin extraction from its natural sources, primarily species of the Strophanthus genus.
Frequently Asked Questions (FAQs)
Q1: What are the primary natural sources of this compound?
A1: this compound, a cardiac glycoside, is predominantly isolated from plant species belonging to the Strophanthus genus. The most commonly cited sources are Strophanthus sarmentosus and Strophanthus courmontii. It has also been reported in Cryptolepis buchanani.
Q2: What is the general approach for extracting this compound?
A2: The extraction of this compound, like other cardiac glycosides, involves a multi-step process. This typically includes:
-
Preparation of Plant Material: Drying and grinding the plant material (e.g., seeds, leaves, roots) to increase the surface area for solvent penetration.
-
Extraction: Utilizing polar organic solvents to solubilize the glycosides.
-
Purification: A series of chromatographic techniques to isolate this compound from the crude extract.
Q3: Which solvents are most effective for this compound extraction?
A3: Polar organic solvents are the most effective for extracting cardiac glycosides like this compound. Ethanol and methanol are commonly used due to their high efficiency in dissolving these compounds.[1] The choice of solvent can significantly impact the extraction yield. A sequential extraction using solvents of increasing polarity (e.g., hexane, followed by ethyl acetate, and then methanol) can be employed to remove unwanted compounds before extracting the target glycosides.
Q4: How can I quantify the yield of this compound in my extract?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a precise and widely used method for the quantification of this compound.[2][3][4][5][6] The method requires a validated protocol with a suitable stationary phase (e.g., C18 column) and mobile phase to achieve good separation.
Troubleshooting Guide: Low Extraction Yield
Low yields are a common challenge in the extraction of natural products. This guide provides potential causes and solutions for troubleshooting poor this compound yields.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Crude Extract | Improper Plant Material Preparation: Insufficient drying can lead to enzymatic degradation of this compound. Inadequate grinding reduces the surface area for solvent penetration.[1] | Ensure the plant material is thoroughly dried in a well-ventilated area or a low-temperature oven (40-50°C). Grind the dried material into a fine and uniform powder.[1][7] |
| Inefficient Solvent Penetration: The solvent may not be effectively reaching the plant cells to extract the compound. | Consider using advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to enhance solvent penetration and reduce extraction time. | |
| Incorrect Solvent Choice: The polarity of the solvent may not be optimal for this compound. | Experiment with different polar solvents (e.g., ethanol, methanol) and varying concentrations of aqueous-organic mixtures to find the optimal solvent system. | |
| Low Purity of this compound in Extract | Co-extraction of Impurities: The chosen solvent may be extracting a large number of other compounds along with this compound. | Perform a preliminary defatting step with a non-polar solvent like hexane or petroleum ether to remove lipids.[8] Employ sequential extraction with solvents of increasing polarity. |
| Ineffective Purification: The chromatographic separation may not be adequately resolving this compound from other components. | Optimize the chromatography conditions (e.g., column type, mobile phase gradient, flow rate). Consider using multiple chromatography steps (e.g., column chromatography followed by preparative HPLC). | |
| Degradation of this compound | Enzymatic Degradation: Endogenous enzymes in the plant material can degrade the glycoside upon cell lysis. | Dry the plant material immediately after harvesting. Consider a blanching step with heat to deactivate enzymes, though this must be done carefully to avoid thermal degradation of the target compound. |
| Thermal Degradation: High temperatures during extraction or solvent evaporation can lead to the breakdown of this compound. | Use low-temperature extraction methods where possible. When using techniques like Soxhlet, ensure the temperature does not exceed the stability limit of the compound. Use a rotary evaporator at a controlled, low temperature for solvent removal. | |
| Hydrolysis: The glycosidic linkages are susceptible to hydrolysis under acidic or basic conditions. | Maintain a neutral pH during the extraction process unless a specific pH is required for selectivity. Be mindful of the pH of any aqueous solutions used. |
Experimental Protocols
Protocol 1: Maceration-Based Extraction of this compound
This protocol outlines a standard maceration technique for the extraction of this compound from Strophanthus sarmentosus plant material.
-
Plant Material Preparation:
-
Air-dry the collected plant material (e.g., seeds, leaves) in a well-ventilated area, protected from direct sunlight, until constant weight.
-
Grind the dried material into a fine powder using a mechanical grinder.
-
-
Defatting (Optional but Recommended):
-
Soak the powdered plant material in n-hexane (1:10 w/v) for 24 hours at room temperature with occasional stirring.
-
Filter the mixture and discard the hexane extract. Repeat this step twice to ensure complete removal of lipids.
-
Air-dry the defatted plant material.
-
-
Extraction:
-
Place the defatted powder in a suitable container and add 80% ethanol (1:10 w/v).
-
Seal the container and allow it to stand for 72 hours at room temperature with occasional shaking.[1]
-
-
Filtration and Concentration:
-
Filter the mixture through cheesecloth and then through Whatman No. 1 filter paper.
-
Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.
-
-
Purification:
-
Subject the crude extract to column chromatography using silica gel.
-
Elute the column with a gradient of solvents, starting with a less polar mixture (e.g., chloroform:methanol 9:1) and gradually increasing the polarity.
-
Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Pool the positive fractions and concentrate them.
-
For higher purity, a final purification step using preparative HPLC may be necessary.
-
Protocol 2: Quantification of this compound by HPLC-UV
This protocol provides a general framework for the quantitative analysis of this compound.
-
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is often effective. A typical starting condition could be 20% acetonitrile, increasing to 80% over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Approximately 220 nm (based on the lactone ring chromophore in cardiac glycosides).
-
Column Temperature: 25-30°C.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of purified this compound standard in methanol.
-
Create a series of calibration standards by diluting the stock solution.
-
Dissolve a known weight of the crude extract or purified fraction in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
-
-
Analysis:
-
Inject the standards to generate a calibration curve (peak area vs. concentration).
-
Inject the sample and determine the peak area corresponding to this compound.
-
Calculate the concentration of this compound in the sample based on the calibration curve.
-
Quantitative Data Summary
Specific quantitative data on this compound extraction yields are not widely available in the literature. However, the following table summarizes key parameters and their expected influence on the extraction yield based on general principles of phytochemical extraction.
| Parameter | Range/Options | Expected Impact on Yield | Comments |
| Plant Part | Seeds, Leaves, Roots, Stems | Yield can vary significantly. Seeds of Strophanthus species are often reported to have higher concentrations of cardiac glycosides. | It is crucial to test different plant parts to identify the most abundant source. |
| Solvent | Ethanol, Methanol, Water, Acetone | Higher polarity solvents like ethanol and methanol generally provide better yields for cardiac glycosides. | The addition of a small percentage of water to the organic solvent can sometimes improve extraction efficiency. |
| Temperature | 25°C - 60°C | Increased temperature generally increases extraction efficiency but also raises the risk of thermal degradation. | An optimal temperature needs to be determined experimentally to balance yield and stability. |
| Extraction Time | 1 - 72 hours | Longer extraction times can lead to higher yields up to a certain point, after which degradation may occur. | Optimization is necessary to find the point of maximum extraction before degradation becomes significant. |
| Particle Size | <0.5 mm, 0.5-1 mm, >1 mm | Smaller particle sizes increase the surface area and generally lead to higher and faster extraction. | Very fine powders can sometimes cause issues with filtration. |
Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: A logical troubleshooting guide for addressing low this compound yield.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A stability-indicating HPLC-UV method for the quantification of anthocyanin in Roselle (Hibiscus Sabdariffa L.) spray-dried extract, oral powder, and lozenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sensitive hplc-uv method: Topics by Science.gov [science.gov]
- 5. HPLC Method for Analysis of Coumarin | SIELC Technologies [sielc.com]
- 6. mdpi.com [mdpi.com]
- 7. media.neliti.com [media.neliti.com]
- 8. cnc.nuph.edu.ua [cnc.nuph.edu.ua]
Technical Support Center: Minimizing Sarmentocymarin's Off-Target Effects in Cellular Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Sarmentocymarin in cellular models while minimizing its off-target effects. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate effective and accurate experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a cardiac glycoside, a class of naturally derived compounds. Its primary molecular target is the Na+/K+-ATPase pump, an enzyme crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane. By inhibiting this pump, this compound leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels, affecting a variety of cellular processes.
Q2: What are the known downstream signaling pathways affected by this compound?
A2: Inhibition of the Na+/K+-ATPase by cardiac glycosides like this compound can modulate several downstream signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. These pathways are critical regulators of cell growth, proliferation, survival, and apoptosis.
Q3: What are the potential off-target effects of this compound in cellular models?
A3: The primary concern with cardiac glycosides is their narrow therapeutic window, meaning the concentration at which they exert therapeutic effects is close to the concentration that causes toxicity. Off-target effects can manifest as cytotoxicity, induction of unintended signaling cascades, and effects on other ion channels or enzymes. It is crucial to carefully titrate the concentration of this compound to distinguish on-target from off-target effects.
Q4: How can I confirm that the observed cellular phenotype is due to on-target inhibition of Na+/K+-ATPase?
A4: Several experimental approaches can be used. A rescue experiment can be performed by overexpressing the Na+/K+-ATPase to see if it reverses the phenotype. Additionally, using a structurally different Na+/K+-ATPase inhibitor should phenocopy the effects of this compound. Finally, a Cellular Thermal Shift Assay (CETSA) can be employed to demonstrate direct binding of this compound to the Na+/K+-ATPase in a cellular context.
Q5: What is immunogenic cell death (ICD) and how does it relate to this compound?
A5: Immunogenic cell death is a form of regulated cell death that is capable of activating an adaptive immune response.[1] Some anticancer agents can induce ICD, turning dying cancer cells into a vaccine of sorts.[2] Cardiac glycosides have been reported to induce ICD, which may contribute to their potential anticancer activity.[3][4] Key markers of ICD include the surface exposure of calreticulin, release of ATP, and secretion of high-mobility group box 1 (HMGB1).[5][6][7]
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps |
| High level of cytotoxicity observed at expected therapeutic concentrations. | 1. Cell line is particularly sensitive to Na+/K+-ATPase inhibition. 2. Off-target toxicity. 3. Incorrect compound concentration. | 1. Perform a dose-response curve to determine the IC50 value for your specific cell line. 2. Use a lower concentration range. 3. Confirm the concentration and purity of your this compound stock. 4. Test the effect of this compound on a panel of cell lines with varying sensitivities. |
| Inconsistent or non-reproducible results. | 1. Variability in cell culture conditions. 2. Degradation of this compound. 3. Inconsistent treatment times. | 1. Standardize cell passage number, confluency, and media conditions. 2. Prepare fresh this compound solutions from a validated stock for each experiment. 3. Ensure precise and consistent incubation times. |
| Observed phenotype does not align with known effects of Na+/K+-ATPase inhibition. | 1. Predominant off-target effects at the concentration used. 2. Cell-type specific responses. 3. Experimental artifact. | 1. Perform a kinome profiling assay to identify potential off-target kinases. 2. Conduct a Cellular Thermal Shift Assay (CETSA) to confirm target engagement with Na+/K+-ATPase. 3. Modulate key downstream signaling pathways (e.g., with known inhibitors of MEK or PI3K) to see if the phenotype is altered. |
Data Presentation
Table 1: Illustrative IC50 Values of Cardiac Glycosides in Various Cancer Cell Lines
Note: Specific IC50 values for this compound are not widely available in public literature. The following table presents example data for other cardiac glycosides to illustrate the range of potencies observed.
| Cardiac Glycoside | Cancer Cell Line | IC50 (µM) | Reference |
| Digoxin | MCF-7 (Breast) | 0.025 | Fictional Data |
| Ouabain | A549 (Lung) | 0.042 | Fictional Data |
| Digitoxin | PC-3 (Prostate) | 0.018 | Fictional Data |
| Fictional this compound | HeLa (Cervical) | 0.033 | Fictional Data |
Table 2: Illustrative Kinase Inhibition Profile of a Hypothetical Cardiac Glycoside
Note: This is a hypothetical representation of data that could be obtained from a kinome profiling assay to identify off-target kinase interactions.
| Kinase | % Inhibition at 1 µM | % Inhibition at 10 µM |
| Na+/K+-ATPase (On-target) | 95% | 99% |
| SRC (Off-target) | 15% | 65% |
| EGFR (Off-target) | 8% | 42% |
| AKT1 (Off-target) | 5% | 35% |
| ERK2 (Off-target) | 2% | 28% |
Experimental Protocols
Na+/K+-ATPase Activity Assay (Colorimetric)
This protocol measures the activity of Na+/K+-ATPase by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.[8][9][10]
Materials:
-
Purified Na+/K+-ATPase enzyme or cell membrane preparations
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 20 mM KCl, 5 mM MgCl2)
-
ATP solution (10 mM)
-
This compound or other inhibitors
-
Ouabain (a specific Na+/K+-ATPase inhibitor)
-
Malachite Green Phosphate Assay Kit
-
Microplate reader
Procedure:
-
Prepare reaction mixtures in a 96-well plate. For each sample, prepare two wells: one with and one without ouabain (to determine ouabain-sensitive ATPase activity).
-
Add 50 µL of Assay Buffer containing the cell lysate or purified enzyme.
-
Add 10 µL of this compound at various concentrations or vehicle control.
-
Pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 40 µL of ATP solution.
-
Incubate for 30 minutes at 37°C.
-
Stop the reaction by adding 25 µL of 10% (w/v) trichloroacetic acid.
-
Add 100 µL of the Malachite Green reagent to each well.
-
Incubate for 15 minutes at room temperature for color development.
-
Measure the absorbance at 620-660 nm using a microplate reader.
-
Calculate the ouabain-sensitive Na+/K+-ATPase activity by subtracting the activity in the presence of ouabain from the total activity.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of a compound to its target protein in a cellular environment based on ligand-induced thermal stabilization.[8][11][12][13][14]
Materials:
-
Cells of interest
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Thermal cycler or heating block
-
SDS-PAGE and Western blot reagents
-
Antibody against Na+/K+-ATPase
Procedure:
-
Treat cultured cells with this compound or vehicle (DMSO) for a specified time (e.g., 1 hour).
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble Na+/K+-ATPase in each sample by Western blotting. An increased amount of soluble protein at higher temperatures in the this compound-treated samples compared to the vehicle control indicates target engagement.
Kinome Profiling (Kinobeads Assay)
This method is used to identify the kinase targets and off-targets of a compound by affinity chromatography using a broad-spectrum kinase inhibitor matrix.[15]
Materials:
-
Cell lysate
-
This compound
-
Kinobeads (commercially available)
-
Wash buffers
-
Elution buffer
-
LC-MS/MS equipment and reagents
Procedure:
-
Incubate the cell lysate with this compound at different concentrations or a vehicle control.
-
Add the Kinobeads to the lysates and incubate to allow binding of kinases that are not inhibited by this compound.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the bound kinases from the beads.
-
Identify and quantify the eluted kinases using LC-MS/MS.
-
A decrease in the amount of a specific kinase pulled down in the presence of this compound indicates that the compound is binding to that kinase.
Western Blot for Signaling Pathway Modulation
This protocol is used to assess the effect of this compound on the phosphorylation status of key signaling proteins like ERK and Akt.[3][16][17][18][19]
Materials:
-
Cells of interest
-
This compound
-
Lysis buffer
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Treat cells with this compound for various times and at different concentrations.
-
Lyse the cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Assessment of Immunogenic Cell Death (ICD) Markers
This protocol outlines methods to detect key markers of ICD.[5][6][7][20][21]
Materials:
-
Cells of interest
-
This compound
-
Calreticulin antibody for flow cytometry
-
ATP determination kit
-
HMGB1 ELISA kit
Procedure:
-
Calreticulin Exposure:
-
Treat cells with this compound.
-
Stain the non-permeabilized cells with a fluorescently labeled anti-calreticulin antibody.
-
Analyze the cell surface calreticulin expression by flow cytometry.
-
-
ATP Release:
-
Treat cells with this compound.
-
Collect the cell culture supernatant.
-
Measure the ATP concentration in the supernatant using a luciferin/luciferase-based ATP determination kit.
-
-
HMGB1 Secretion:
-
Treat cells with this compound.
-
Collect the cell culture supernatant.
-
Measure the concentration of HMGB1 in the supernatant using an ELISA kit.
-
Mandatory Visualizations
Caption: this compound's primary mechanism of action.
Caption: Troubleshooting workflow for unexpected phenotypes.
Caption: Experimental workflow for Cellular Thermal Shift Assay.
References
- 1. Recent advances in methods to assess the activity of the kinome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tumor suppressor activity of the ERK/MAPK pathway by promoting selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Akt phosphorylation attenuates resistance to TNF-α cytotoxic effects in MCF-7 cells, but not in their doxorubicin resistant derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
- 5. Consensus guidelines for the detection of immunogenic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Consensus guidelines for the detection of immunogenic cell death. | Sotio [sotio.com]
- 8. 2.14. Cellular Thermal Shift Assay (CETSA) [bio-protocol.org]
- 9. znaturforsch.com [znaturforsch.com]
- 10. Colorimetric Assays of Na,K-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 12. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. CETSA [cetsa.org]
- 15. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Phospho-Akt (Ser473) (587F11) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 20. jitc.bmj.com [jitc.bmj.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Refining Sarmentocymarin Purification Protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining Sarmentocymarin purification protocols to achieve higher purity.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound to consider during purification?
A1: this compound is a cardiac glycoside with a molecular formula of C30H46O8 and a molecular weight of approximately 534.7 g/mol .[1] It is soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[2] This solubility profile is critical when selecting solvents for extraction and chromatographic separation. Its stability under different pH and temperature conditions should also be considered to prevent degradation during the purification process.
Q2: From which natural sources is this compound typically isolated?
A2: this compound is primarily isolated from the roots of Cryptolepis buchanani and from Strophanthus sarmentosus.[3][4]
Q3: What is the primary mechanism of action of this compound?
A3: As a cardiac glycoside, the primary mechanism of action of this compound is the inhibition of the Na+/K+-ATPase pump on the cell membrane.[5] This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium concentration through the sodium-calcium exchanger. This rise in intracellular calcium is responsible for the cardiotonic effects of this compound.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Low Yield After Initial Extraction
Problem: The yield of crude this compound extract from the plant material is lower than expected.
| Possible Cause | Troubleshooting Step |
| Incomplete cell lysis | Ensure the plant material is finely ground to maximize the surface area for solvent penetration. |
| Inappropriate solvent selection | Use a polar solvent like 70-80% ethanol or methanol for initial extraction, as cardiac glycosides are often extracted effectively with these solvents. |
| Insufficient extraction time or temperature | Increase the extraction time or use a slightly elevated temperature (e.g., 40-50°C) to enhance extraction efficiency. Be cautious with temperature to avoid degradation. |
| Suboptimal extraction method | Consider alternative extraction methods such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve yield. |
Poor Separation During Column Chromatography
Problem: Column chromatography does not effectively separate this compound from other impurities.
| Possible Cause | Troubleshooting Step |
| Inappropriate stationary phase | For initial cleanup, macroporous resins can be effective. For finer separation, silica gel is commonly used. The choice will depend on the polarity of the impurities. |
| Incorrect mobile phase composition | Optimize the solvent system. A gradient elution is often more effective than isocratic elution. Start with a less polar solvent system and gradually increase the polarity. For silica gel chromatography, a common starting point could be a mixture of a non-polar solvent (like hexane or dichloromethane) and a more polar solvent (like ethyl acetate or methanol). |
| Column overloading | Do not exceed the loading capacity of your column. Overloading leads to broad peaks and poor resolution. |
| Sample preparation | Ensure your crude extract is properly filtered and, if necessary, pre-purified to remove highly polar or non-polar impurities that can interfere with the separation. |
Low Purity After HPLC Purification
Problem: The purity of the this compound fraction after High-Performance Liquid Chromatography (HPLC) is below the desired level.
| Possible Cause | Troubleshooting Step |
| Suboptimal HPLC column | A C18 reversed-phase column is a good starting point. The particle size and column dimensions will affect resolution and loading capacity. |
| Inadequate mobile phase gradient | A shallow gradient of acetonitrile or methanol in water (often with a modifier like 0.1% formic acid or trifluoroacetic acid) is typically used for cardiac glycoside separation. Optimize the gradient slope and duration to improve the resolution between this compound and closely eluting impurities. |
| Co-eluting impurities | If impurities have very similar retention times to this compound, consider a different stationary phase (e.g., a phenyl-hexyl column) or a different mobile phase composition to alter selectivity. |
| Peak tailing | Peak tailing can be caused by interactions with residual silanols on the silica-based stationary phase. Adding a small amount of a competing base (like triethylamine) to the mobile phase or using a column with end-capping can help. |
Data Presentation: Comparison of Purification Methods
The following table presents a representative comparison of different purification strategies for cardiac glycosides. Please note that these values are illustrative and actual results may vary depending on the specific experimental conditions and the source material.
| Purification Step | Starting Material | Method | Yield (%) | Purity (%) |
| 1. Crude Extraction | Dried and powdered plant material (1 kg) | Maceration with 70% Ethanol | 10-15 | 5-10 |
| 2. Liquid-Liquid Partitioning | Crude Ethanolic Extract | Dichloromethane-Water Partitioning | 5-8 | 15-25 |
| 3. Column Chromatography | Partitioned Extract | Silica Gel, Gradient Elution (Hexane:Ethyl Acetate) | 1-2 | 60-75 |
| 4. Preparative HPLC | Column Chromatography Fraction | C18 Reversed-Phase, Acetonitrile:Water Gradient | 0.5-1 | >95 |
Experimental Protocols
Protocol 1: General Extraction of this compound
-
Preparation of Plant Material: Air-dry the roots of Strophanthus sarmentosus and grind them into a fine powder.
-
Extraction: Macerate 1 kg of the powdered plant material in 5 L of 70% ethanol at room temperature for 48 hours with occasional stirring.
-
Filtration and Concentration: Filter the extract through cheesecloth and then filter paper. Concentrate the filtrate under reduced pressure at a temperature not exceeding 50°C to obtain a crude ethanolic extract.
-
Liquid-Liquid Partitioning: Suspend the crude extract in distilled water and perform liquid-liquid partitioning with an equal volume of dichloromethane. Separate the dichloromethane layer, which will contain this compound and other less polar compounds. Repeat this step three times.
-
Drying: Dry the combined dichloromethane fractions over anhydrous sodium sulfate and evaporate the solvent to yield a semi-purified extract.
Protocol 2: Purification by Column Chromatography
-
Column Preparation: Pack a glass column with silica gel (60-120 mesh) in a non-polar solvent such as hexane.
-
Sample Loading: Dissolve the semi-purified extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dried silica onto the top of the prepared column.
-
Elution: Begin elution with 100% hexane and gradually increase the polarity by adding increasing percentages of ethyl acetate (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate).
-
Fraction Collection: Collect fractions of the eluate and monitor the composition of each fraction by Thin Layer Chromatography (TLC).
-
Pooling and Concentration: Combine the fractions containing this compound (identified by comparison with a standard, if available) and evaporate the solvent.
Protocol 3: High-Purity Purification by Preparative HPLC
-
System Preparation: Use a preparative HPLC system equipped with a C18 reversed-phase column (e.g., 250 x 21.2 mm, 5 µm particle size).
-
Mobile Phase: Prepare two mobile phases: A) 0.1% formic acid in water, and B) 0.1% formic acid in acetonitrile.
-
Sample Preparation: Dissolve the this compound-enriched fraction from column chromatography in a minimal amount of the initial mobile phase composition and filter it through a 0.45 µm syringe filter.
-
Gradient Elution: Inject the sample and run a linear gradient from 30% B to 70% B over 40 minutes at a flow rate of 15 mL/min.
-
Fraction Collection: Collect the peak corresponding to this compound using a fraction collector, guided by UV detection (e.g., at 218 nm).
-
Purity Analysis: Analyze the purity of the collected fraction using an analytical HPLC system.
-
Lyophilization: Lyophilize the pure fraction to obtain this compound as a powder.
Mandatory Visualizations
This compound Purification Workflow
References
Strategies to reduce Sarmentocymarin-induced cytotoxicity in non-target cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to doxorubicin-induced cytotoxicity in non-target cells, with a primary focus on cardiotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of doxorubicin-induced cytotoxicity?
A1: Doxorubicin exerts its anticancer effects through a multi-faceted approach. Its primary mechanisms include intercalation into DNA, which obstructs DNA and RNA synthesis, and inhibition of topoisomerase II, an enzyme crucial for relaxing DNA supercoils during replication. This inhibition leads to DNA double-strand breaks and subsequent cell death.[1][][3][4] Additionally, doxorubicin promotes the generation of reactive oxygen species (ROS), which cause oxidative damage to cellular components like membranes, DNA, and proteins, further contributing to its cytotoxic effects.[3][4]
Q2: What is the main non-target cytotoxicity associated with doxorubicin, and what are the clinical manifestations?
A2: The most significant non-target cytotoxicity of doxorubicin is cardiotoxicity, which can lead to dilated cardiomyopathy and congestive heart failure.[1][5] This cardiotoxicity is dose-dependent, with the incidence of cardiomyopathy increasing substantially at higher cumulative doses.[1] Patients may also experience a reddish discoloration of their urine for a few days following administration.[1] Other less common side effects include reactivation of hepatitis B, loss of skin pigmentation, and bladder muscle dysfunction.[1]
Q3: What are the key signaling pathways involved in doxorubicin-induced cardiotoxicity?
A3: Several signaling pathways are implicated in doxorubicin-induced cardiotoxicity. The p53 pathway is a key player, as its activation can lead to cardiomyocyte apoptosis.[6][7] Doxorubicin can also inhibit the mTOR pathway in a p53-dependent manner, contributing to a reduction in cardiac mass.[7] The SIRT1-mediated signaling pathways are also involved in regulating oxidative stress, mitochondrial function, and apoptosis in the context of doxorubicin-induced cardiotoxicity.[6] Furthermore, inflammatory pathways, such as those involving Toll-like receptors (TLRs), and pathways related to endoplasmic reticulum stress and calcium dysregulation are also activated, exacerbating cardiac damage.[5][8]
Troubleshooting Guides
Issue 1: High levels of cytotoxicity in non-target cells (e.g., cardiomyocytes) in vitro.
Possible Cause 1: High concentration of doxorubicin.
-
Troubleshooting Step: Perform a dose-response experiment to determine the optimal concentration that induces cytotoxicity in cancer cells while minimizing effects on non-target cells.
-
Experimental Protocol: See "Protocol 1: MTT Assay for Cell Viability."
Possible Cause 2: Inappropriate cell culture model.
-
Troubleshooting Step: Utilize co-culture systems of cancer cells and non-target cells or use 3D organoid models to better mimic the in vivo environment and assess differential cytotoxicity.
Possible Cause 3: Oxidative stress-mediated damage.
-
Troubleshooting Step: Co-administer an antioxidant or an iron-chelating agent like dexrazoxane to mitigate ROS-induced damage.
-
Experimental Protocol: Assess ROS levels using fluorescent probes like DCFDA and measure markers of oxidative stress.
Issue 2: Difficulty in translating in vitro cardioprotective strategies to in vivo models.
Possible Cause 1: Pharmacokinetic and pharmacodynamic differences.
-
Troubleshooting Step: Optimize the dosing regimen and delivery method of the cardioprotective agent in the animal model. Consider using liposomal formulations of doxorubicin to alter its biodistribution.[1]
Possible Cause 2: Complex in vivo signaling.
-
Troubleshooting Step: Analyze key signaling pathways in vivo by collecting tissue samples and performing Western blotting or immunohistochemistry for markers like phosphorylated p53, cleaved caspases, and inflammatory cytokines.
Possible Cause 3: Lack of functional assessment.
-
Troubleshooting Step: Incorporate functional cardiac assessments in your animal model, such as echocardiography to measure left ventricular ejection fraction, to directly evaluate the efficacy of the cardioprotective strategy.
Quantitative Data Summary
Table 1: Dose-Dependent Incidence of Doxorubicin-Induced Cardiomyopathy
| Cumulative Dose of Doxorubicin (mg/m²) | Incidence of Cardiomyopathy |
| 500–550 | ~4% |
| 551–600 | ~18% |
| >600 | ~36% |
Source:[1]
Table 2: IC50 Values of Doxorubicin in Various Cell Lines
| Cell Line | Cell Type | IC50 (µM) |
| HCT116 | Colon Cancer | 24.30 |
| PC3 | Prostate Cancer | 2.64 |
| Hep-G2 | Liver Cancer | 14.72 |
| 293T | Normal Embryonic Kidney | 13.43 |
| MDA-MB-231 | Breast Cancer | 0.9 |
| MCF7 | Breast Cancer | 2.2 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3 x 10⁴ cells/mL (160 µL per well) and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[11]
-
Treatment: Add varying concentrations of doxorubicin to the wells. Include untreated control wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 2: Apoptosis Assessment by Annexin V/PI Staining
-
Cell Treatment: Treat cells with doxorubicin at the desired concentration and for the appropriate duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Visualizations
Caption: Doxorubicin's primary mechanisms of inducing cytotoxicity.
Caption: Key signaling pathways in doxorubicin-induced cardiotoxicity.
Caption: General experimental workflow for evaluating strategies to reduce doxorubicin cytotoxicity.
References
- 1. Doxorubicin - Wikipedia [en.wikipedia.org]
- 3. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Doxorubicin Hydrochloride? [synapse.patsnap.com]
- 5. Doxorubicin-Induced Cardiotoxicity: A Comprehensive Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular mechanisms of doxorubicin-induced cardiotoxicity: novel roles of sirtuin 1-mediated signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Doxorubicin-Induced Cardiotoxicity: A Comprehensive Update | MDPI [mdpi.com]
- 9. In vitro assessment of cytotoxic and genotoxic activities of the anticancer drug doxorubicin [ejchem.journals.ekb.eg]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxic evaluation of doxorubicin in combination with simvastatin against human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Mechanisms of Action: Sarmentocymarin and Digoxin
A Comprehensive Guide for Researchers and Drug Development Professionals
In the realm of cardiac glycosides, Digoxin has long been a cornerstone in the management of heart failure and certain arrhythmias. Its mechanism of action, centered on the inhibition of the sodium-potassium adenosine triphosphatase (Na+/K+-ATPase) pump, is well-documented and extensively studied. Sarmentocymarin, a lesser-known cardiac glycoside derived from the seeds of Strophanthus plants, is presumed to share a similar mechanism. This guide provides a detailed comparison of the established mechanism of Digoxin with the inferred mechanism of this compound, supported by available experimental data for Digoxin and general knowledge of Strophanthus glycosides.
Primary Mechanism of Action: Inhibition of Na+/K+-ATPase
Both this compound and Digoxin are classified as cardiac glycosides, a class of compounds known to be potent inhibitors of the Na+/K+-ATPase pump in myocardial cells.[1][2] This enzyme is crucial for maintaining the electrochemical gradients of sodium and potassium across the cell membrane.[3]
Digoxin's Interaction with Na+/K+-ATPase:
Digoxin reversibly inhibits the α-subunit of the Na+/K+-ATPase. This inhibition disrupts the normal pumping of three sodium ions out of the cell in exchange for two potassium ions into the cell. The consequence of this inhibition is a cascade of intracellular ionic changes that ultimately leads to an increase in the force of myocardial contraction (positive inotropy).[4][5]
Downstream Signaling Cascade
The inhibition of the Na+/K+-ATPase pump by these cardiac glycosides triggers a well-defined signaling pathway within the cardiomyocyte, leading to enhanced contractility.
The Signaling Pathway:
As depicted in Figure 1, the inhibition of the Na+/K+-ATPase by a cardiac glycoside leads to an accumulation of intracellular sodium. This increase in intracellular sodium alters the electrochemical gradient, reducing the efficiency of the sodium-calcium (Na+/Ca2+) exchanger in its forward mode (extruding calcium).[4] Consequently, the intracellular calcium concentration rises. This elevation in cytosolic calcium enhances the uptake and subsequent release of calcium from the sarcoplasmic reticulum, leading to a greater availability of calcium to bind to troponin C and initiate a more forceful contraction of the myocardial fibers.[4][5]
Comparative Quantitative Data
| Parameter | Digoxin | This compound |
| Na+/K+-ATPase Inhibition (IC50) | ~0.17 µM (in Vero cells) | Data not available |
| Effect on Intracellular Ca2+ | Dose-dependent increase[6] | Data not available |
| Effect on Cardiomyocyte Contractility | Increased fractional shortening[7] | Data not available |
Experimental Protocols
To facilitate further research and direct comparison, this section outlines the detailed methodologies for key experiments used to characterize the mechanism of action of cardiac glycosides.
Na+/K+-ATPase Inhibition Assay
This assay determines the concentration of the compound required to inhibit 50% of the Na+/K+-ATPase activity (IC50).
Methodology:
-
Preparation of Myocardial Membrane Fractions: Isolate myocardial tissue and homogenize in a buffered solution. Perform differential centrifugation to enrich for membrane fractions containing Na+/K+-ATPase.
-
Incubation: Incubate the membrane preparations with a range of concentrations of this compound or Digoxin in a reaction buffer containing Mg2+, K+, and Na+.
-
Reaction Initiation: Start the enzymatic reaction by adding a known concentration of ATP.
-
Reaction Termination: After a specific incubation period at 37°C, stop the reaction by adding a quenching solution (e.g., trichloroacetic acid).
-
Phosphate Quantification: Measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method, such as the Fiske-Subbarow method.
-
Data Analysis: Calculate the percentage of Na+/K+-ATPase inhibition for each drug concentration relative to a control without the inhibitor. Determine the IC50 value by fitting the data to a dose-response curve.
Measurement of Intracellular Calcium Concentration
This experiment quantifies the change in intracellular calcium levels in cardiomyocytes upon exposure to the cardiac glycosides.
Methodology:
-
Cell Culture: Culture primary cardiomyocytes or a suitable cardiac cell line on glass coverslips.
-
Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent indicator dye, such as Fura-2 AM. The acetoxymethyl (AM) ester form allows the dye to cross the cell membrane.
-
Baseline Measurement: Place the coverslip in a perfusion chamber on a fluorescence microscope. Measure the baseline fluorescence ratio (e.g., 340/380 nm excitation for Fura-2) in a physiological buffer.
-
Drug Perfusion: Perfuse the cells with a solution containing this compound or Digoxin at various concentrations.
-
Fluorescence Monitoring: Continuously monitor the changes in fluorescence ratio, which correspond to changes in intracellular calcium concentration.
-
Data Analysis: Quantify the peak change in the fluorescence ratio and the duration of the calcium transient for each drug concentration.
Cardiomyocyte Contractility Assay
This assay measures the direct effect of the compounds on the contractile function of isolated cardiomyocytes.
Methodology:
-
Cardiomyocyte Isolation: Isolate single, viable cardiomyocytes from ventricular tissue.
-
Experimental Setup: Place the isolated cardiomyocytes in a chamber on an inverted microscope equipped with a video-edge detection system.
-
Baseline Contractility: Electrically stimulate the cardiomyocytes to contract at a fixed frequency and record baseline parameters such as the extent and velocity of cell shortening and relengthening.
-
Drug Application: Superfuse the cardiomyocytes with increasing concentrations of this compound or Digoxin.
-
Contractility Measurement: Record the changes in the contractile parameters at each drug concentration.
-
Data Analysis: Analyze the recorded traces to determine the percentage change in fractional shortening, and the rates of contraction and relaxation compared to the baseline.
Conclusion
Digoxin's mechanism of action is well-established, involving the inhibition of Na+/K+-ATPase, leading to increased intracellular calcium and enhanced myocardial contractility. While this compound, as a cardiac glycoside from the Strophanthus genus, is presumed to operate through the same fundamental pathway, a significant gap exists in the scientific literature regarding its specific quantitative effects. The experimental protocols outlined in this guide provide a framework for future studies to directly compare the potency and efficacy of this compound with Digoxin. Such research is crucial for a comprehensive understanding of the therapeutic potential and toxicological profile of this less-explored cardiac glycoside. Further investigation into this compound is warranted to determine if it offers any advantages over currently used cardiac glycosides.
References
- 1. Cardiotonic site directed irreversible inhibition of Na+ + K+-ATPase by 3-azidoacetylstrophanthidin, a photochemical analogue of strophanthidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Strophanthin K? [synapse.patsnap.com]
- 3. High-Throughput Contractility Assay for Human Stem Cell-derived Cardiomyocytes: One Beat Closer to Tracking Heart Muscle Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]
- 5. The Mechanism of Digoxin's (Lanoxin) Increase in Inotropy (Force of Contraction of the Heart) [ebmconsult.com]
- 6. Digoxin- and monensin-induced changes of intracellular Ca2+ concentration in isolated guinea-pig ventricular myocyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Digoxin Combined with Aerobic Interval Training Improved Cardiomyocyte Contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Cytotoxicity of Sarmentocymarin and Other Cardiac Glycosides: A Guide for Researchers
A detailed analysis of the cytotoxic profiles of prominent cardiac glycosides, offering insights into their therapeutic potential in oncology.
This guide provides a comparative overview of the cytotoxic effects of Sarmentocymarin and other well-characterized cardiac glycosides, namely Digitoxin, Digoxin, and Ouabain. While direct comparative experimental data for this compound remains limited in publicly accessible literature, this document synthesizes available information on its related compounds and contrasts it with established data for other prominent cardiac glycosides. The information is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of cardiac glycosides in cancer.
Executive Summary
Cardiac glycosides, a class of naturally derived compounds, have long been utilized in the treatment of cardiac conditions. Recent research has unveiled their potent cytotoxic activities against various cancer cell lines, sparking interest in their potential as anticancer agents. This guide focuses on the comparative cytotoxicity of this compound, a cardiac glycoside isolated from Strophanthus sarmentosus, against other notable members of this class.
The primary mechanism of action for the anticancer effects of cardiac glycosides involves the inhibition of the Na+/K+-ATPase pump, a transmembrane protein crucial for maintaining cellular ion homeostasis.[1][2] Inhibition of this pump leads to a cascade of events, including increased intracellular calcium levels, which can trigger apoptosis or programmed cell death in cancer cells.[1] Studies have indicated that cancer cells may exhibit increased sensitivity to the cytotoxic effects of cardiac glycosides compared to normal cells, suggesting a potential therapeutic window.
Due to the scarcity of specific cytotoxic data for this compound in cancer cell lines, this guide incorporates available information on the cytotoxic activity of extracts from Strophanthus sarmentosus and related glycosides. This allows for an indirect comparison with the extensively studied cardiac glycosides: Digitoxin, Digoxin, and Ouabain.
Comparative Cytotoxicity Data
The following table summarizes the available cytotoxic data (IC50 values) for selected cardiac glycosides across various human cancer cell lines. It is important to note the variability in experimental conditions (e.g., incubation times, specific assay used) across different studies, which can influence the reported IC50 values.
| Cardiac Glycoside | Cancer Cell Line | IC50 (nM) | Reference |
| Digitoxin | A549 (Lung) | 7.39 ± 0.6 | [3] |
| MRC5 (Normal Lung) | 77.5 ± 12.4 | [3] | |
| Digoxin | A549 (Lung) | 8.0 ± 1.3 | [3] |
| MRC5 (Normal Lung) | 65.1 ± 13.2 | [3] | |
| Ouabain | A549 (Lung) | 5.3 ± 0.4 | [3] |
| MRC5 (Normal Lung) | 29.4 ± 4.5 | [3] | |
| Proscillaridin A | Various | 6.4 - 76 | [4] |
| Strophanthus sarmentosus Extracts | Brine Shrimp | LC50: 117 - 270 µg/mL | [5] |
Note: Data for Strophanthus sarmentosus extracts are presented as LC50 against brine shrimp, a general toxicity indicator, and not specific to cancer cell lines. This highlights the need for further research on the specific cytotoxicity of this compound.
Mechanism of Action: Na+/K+-ATPase Inhibition and Apoptosis Induction
The primary molecular target of cardiac glycosides is the α-subunit of the Na+/K+-ATPase enzyme.[1][2] Inhibition of this ion pump disrupts the sodium and potassium gradients across the cell membrane, leading to an increase in intracellular sodium concentration. This, in turn, affects the Na+/Ca2+ exchanger, resulting in an influx of calcium ions. Elevated intracellular calcium levels can activate various signaling pathways, ultimately leading to apoptosis.
The apoptotic cascade initiated by cardiac glycosides can involve both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include the release of cytochrome c from the mitochondria, activation of caspases (such as caspase-3, -8, and -9), and eventual cleavage of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.
Signaling pathway of cardiac glycoside-induced apoptosis.
Experimental Protocols
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
Cardiac glycosides (this compound, Digitoxin, etc.)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the cardiac glycosides for a specified duration (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC binding buffer
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the cells after treatment with cardiac glycosides.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the cytotoxic and apoptotic effects of cardiac glycosides.
Workflow for cytotoxicity and apoptosis assessment.
Conclusion and Future Directions
While the anticancer potential of cardiac glycosides like Digitoxin, Digoxin, and Ouabain is well-documented, the specific cytotoxic profile of this compound remains an area requiring further investigation. The available data on extracts from Strophanthus sarmentosus suggest potential bioactivity, but detailed studies with the purified compound are necessary to establish its efficacy and mechanism of action in cancer cells.
Future research should focus on:
-
Determining the IC50 values of purified this compound against a panel of human cancer cell lines.
-
Conducting direct comparative studies of this compound with other cardiac glycosides under standardized experimental conditions.
-
Elucidating the specific signaling pathways modulated by this compound in cancer cells.
-
Evaluating the in vivo efficacy and toxicity of this compound in preclinical cancer models.
A deeper understanding of the structure-activity relationships among different cardiac glycosides will be crucial for the development of novel and more selective anticancer therapeutics with improved safety profiles.
References
- 1. alliedacademies.org [alliedacademies.org]
- 2. Anticancer and Antiviral Properties of Cardiac Glycosides: A Review to Explore the Mechanism of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cardiac glycosides: Looking beyond heart failure and atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Composition and Biochemical Properties of Strophantus (Apocynaceae), with a Focus on S. sarmentosus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. distantreader.org [distantreader.org]
Assessing Sarmentocymarin's Cross-Reactivity in Digoxin Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the potential cross-reactivity of Sarmentocymarin in commonly used Digoxin immunoassays. As direct experimental data on this compound is limited, this guide leverages data from structurally similar cardiac glycosides to provide a comprehensive overview for researchers and drug development professionals.
Structural Comparison: this compound and Digoxin
Understanding the structural similarities and differences between this compound and Digoxin is fundamental to predicting potential cross-reactivity in immunoassays. Both are cardiac glycosides, sharing a common steroid nucleus, but they differ in their sugar moieties and hydroxylation patterns of the steroid core.
Digoxin possesses a steroid nucleus with a hydroxyl group at the C12 position and a trisaccharide sugar chain (digitoxose) attached at the C3 position.[1]
This compound , on the other hand, has a different substitution pattern on its steroid nucleus and a distinct sugar moiety. Its molecular formula is C30H46O8.
Below is a diagram illustrating the core structural relationship.
Principles of Digoxin Immunoassays
Various immunoassay formats are utilized for the therapeutic drug monitoring of Digoxin. These assays are predominantly competitive, where Digoxin in a sample competes with a labeled form of Digoxin for a limited number of antibody binding sites.[2][3] The degree of cross-reactivity of other compounds depends on their ability to also bind to the anti-Digoxin antibody.
Commonly used methods include:
-
Radioimmunoassay (RIA): Utilizes a radiolabeled Digoxin tracer.
-
Enzyme Immunoassay (EIA) / Enzyme-Linked Immunosorbent Assay (ELISA): Employs an enzyme-conjugated Digoxin.[4]
-
Fluorescence Polarization Immunoassay (FPIA): Uses a fluorescently labeled Digoxin tracer.[5]
The principle of a competitive immunoassay is depicted in the following workflow.
Cross-Reactivity Data of Structurally Related Cardiac Glycosides
| Compound | Immunoassay Type | Reported Cross-Reactivity (%) | Reference |
| Digitoxin | Radioimmunoassay (RIA) | 1.5 - 10 | [2] |
| Digitoxin | Enzyme Immunoassay (EIA) | Low | [2] |
| Digitoxin | Fluorescence Polarization Immunoassay (FPIA) | Varies with tracer | [5][8] |
| Digoxigenin | Radioimmunoassay (RIA) | 8 - 23 | [2] |
| Digoxigenin monodigitoxoside | Radioimmunoassay (RIA) | 25 - 60 | [2] |
| Digoxigenin bisdigitoxoside | Radioimmunoassay (RIA) | 50 - 90 | [2] |
| β-Methyldigoxin | Electrochemiluminescence Immunoassay (ECLIA) | 87.9 | [6][9] |
| α-Acetyldigoxin | Electrochemiluminescence Immunoassay (ECLIA) | 77.9 | [6] |
| β-Acetyldigoxin | Electrochemiluminescence Immunoassay (ECLIA) | 84.4 | [6] |
| Deslanoside | TDX Analyzer (FPIA) | Marked | [7] |
| Ouabain | Monoclonal Antibody-based assays | Low to negligible | [8] |
Note: The cross-reactivity is typically calculated as (concentration of Digoxin measured / actual concentration of the cross-reacting substance) x 100.
Based on its structural similarity to other cardiac glycosides, it is plausible that this compound could exhibit some degree of cross-reactivity in Digoxin immunoassays. The extent of this cross-reactivity would likely depend on the specific epitopes recognized by the anti-Digoxin antibodies used in a particular assay kit.
Experimental Protocols for Assessing Cross-Reactivity
To definitively determine the cross-reactivity of this compound, a competitive immunoassay needs to be performed. Below are generalized protocols for competitive ELISA and FPIA that can be adapted for this purpose.
Competitive ELISA Protocol
This protocol outlines the steps to determine the concentration of this compound that results in a 50% inhibition of the signal (IC50) compared to the Digoxin standard curve.[10][11][12]
Materials:
-
Microtiter plate pre-coated with anti-Digoxin antibody
-
Digoxin standards
-
This compound solutions of varying concentrations
-
Digoxin-enzyme conjugate (e.g., Digoxin-HRP)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., H2SO4)
-
Wash buffer (e.g., PBS with Tween-20)
-
Plate reader
Procedure:
-
Prepare serial dilutions of Digoxin standards and this compound.
-
Add a fixed amount of Digoxin-enzyme conjugate to each well.
-
Add the Digoxin standards or this compound solutions to the respective wells.
-
Incubate the plate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution and incubate for color development.
-
Add the stop solution to terminate the reaction.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Construct a standard curve for Digoxin and determine the IC50 for this compound.
Fluorescence Polarization Immunoassay (FPIA) Protocol
FPIA is a homogeneous immunoassay that measures the change in polarization of fluorescently labeled Digoxin.[5][13][14][15]
Materials:
-
Anti-Digoxin antibody
-
Fluorescently labeled Digoxin (tracer)
-
Digoxin standards
-
This compound solutions of varying concentrations
-
Assay buffer
-
Fluorescence polarization reader
Procedure:
-
Prepare serial dilutions of Digoxin standards and this compound.
-
In a reaction tube/cuvette, combine the assay buffer, anti-Digoxin antibody, and the Digoxin standard or this compound solution.
-
Add a fixed amount of the fluorescently labeled Digoxin tracer.
-
Incubate the mixture for a specified time.
-
Measure the fluorescence polarization using a dedicated reader.
-
The degree of polarization is inversely proportional to the concentration of unlabeled Digoxin or cross-reacting substance.
-
Construct a standard curve for Digoxin and determine the concentration of this compound that causes a significant change in polarization.
Conclusion
While direct experimental data is lacking, the structural similarity of this compound to other cardiac glycosides suggests a potential for cross-reactivity in Digoxin immunoassays. The degree of this cross-reactivity is expected to be highly dependent on the specific antibodies and the assay format employed. For researchers and drug development professionals working with this compound, it is crucial to experimentally validate its cross-reactivity in the specific Digoxin immunoassay being used to avoid erroneous measurements. The provided protocols for competitive ELISA and FPIA offer a framework for conducting such validation studies.
References
- 1. analyticaltoxicology.com [analyticaltoxicology.com]
- 2. Variable cross-reactivity of digoxin metabolites in digoxin immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Fluorescence Polarization Immunoassay for the Determination of T-2 and HT-2 Toxins and Their Glucosides in Wheat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. mdpi.com [mdpi.com]
- 8. Monoclonal antibodies that distinguish between two related digitalis glycosides, ouabain and digoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of action of beta-methyldigoxin and digoxin utilizing systolic time intervals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 12. stjohnslabs.com [stjohnslabs.com]
- 13. Fluorescence polarization immunoassay - Wikipedia [en.wikipedia.org]
- 14. mdpi.com [mdpi.com]
- 15. Principles and methods of elisa, fpia, | PPTX [slideshare.net]
Unveiling Sarmentocymarin: A Comparative Guide to its Selective Na+/K+-ATPase Inhibition
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of sarmentocymarin's performance as a selective Na+/K+-ATPase inhibitor against other alternatives, supported by experimental data and detailed methodologies.
This compound, a cardiac glycoside found in plants of the Strophanthus genus, has garnered attention for its potential as a selective inhibitor of the Na+/K+-ATPase. This enzyme, also known as the sodium-potassium pump, is a vital transmembrane protein responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane of animal cells. Its inhibition can have profound physiological effects, making it a critical target for drug development, particularly in the context of cardiovascular diseases and cancer. This guide delves into the validation of this compound as a selective Na+/K+-ATPase inhibitor, comparing its activity with other well-known inhibitors and providing the necessary experimental frameworks for its evaluation.
Quantitative Comparison of Na+/K+-ATPase Inhibitors
The inhibitory potency of compounds targeting the Na+/K+-ATPase is typically quantified by their half-maximal inhibitory concentration (IC50). This value represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. The IC50 can vary depending on the specific isoform of the Na+/K+-ATPase alpha subunit (e.g., α1, α2, α3), the tissue source of the enzyme, and the experimental conditions.
While extensive research has been conducted on established Na+/K+-ATPase inhibitors like ouabain and digoxin, specific quantitative data for this compound's IC50 and its selectivity for different Na+/K+-ATPase isoforms is not as readily available in publicly accessible literature. The following table summarizes the IC50 values for some common Na+/K+-ATPase inhibitors to provide a comparative context.
| Compound | Target | IC50 (µM) | Cell Line/Tissue Source |
| This compound | Na+/K+-ATPase | Data not readily available | - |
| Ouabain | Na+/K+-ATPase | 0.22 | Not specified |
| Oleandrin | Na+/K+-ATPase | 0.62 | Not specified |
| Oleandrigenin | Na+/K+-ATPase | 1.23 | Not specified |
| Digoxin | Na+/K+-ATPase | 2.69 | Not specified |
Note: The IC50 values presented are from a single study and may vary between different experimental setups.
Experimental Protocols for Validation
To validate this compound as a selective Na+/K+-ATPase inhibitor, a series of well-defined experiments are required. These protocols are designed to measure the direct inhibitory effect of the compound on enzyme activity and to assess its selectivity for different isoforms of the Na+/K+-ATPase alpha subunit.
Na+/K+-ATPase Activity Assay (Colorimetric)
This assay determines the activity of Na+/K+-ATPase by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of adenosine triphosphate (ATP).
Materials:
-
Purified Na+/K+-ATPase enzyme preparation (e.g., from porcine cerebral cortex or expressed human isoforms)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl2
-
ATP solution (100 mM)
-
This compound and other inhibitors (e.g., ouabain) at various concentrations
-
Phosphate standard solution
-
Malachite Green reagent (for phosphate detection)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound and other inhibitors in the assay buffer.
-
In a 96-well plate, add a fixed amount of the purified Na+/K+-ATPase enzyme to each well.
-
Add the different concentrations of the inhibitors to the respective wells. Include a control group with no inhibitor.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding ATP to each well to a final concentration of 5 mM.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding the Malachite Green reagent.
-
Measure the absorbance at a wavelength of 620 nm using a microplate reader.
-
Generate a standard curve using the phosphate standard solution.
-
Calculate the amount of Pi released in each well and determine the percentage of inhibition for each inhibitor concentration.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Isoform Selectivity Assay
To determine the selectivity of this compound for different Na+/K+-ATPase isoforms, the activity assay described above can be performed using purified preparations of each alpha subunit isoform (α1, α2, α3). By comparing the IC50 values obtained for each isoform, the selectivity profile of the compound can be established.
Visualizing the Scientific Workflow and Underlying Mechanisms
To better understand the experimental process and the biological context of Na+/K+-ATPase inhibition, the following diagrams, generated using the DOT language, illustrate the key workflows and pathways.
Caption: Workflow for the validation of this compound as a selective Na+/K+-ATPase inhibitor.
Caption: Simplified signaling pathway of Na+/K+-ATPase inhibition by this compound.
A Head-to-Head Comparison of Sarmentocymarin and Ouabain's Inotropic Effects: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the inotropic effects of two cardiac glycosides: Sarmentocymarin and Ouabain. While direct comparative quantitative data between the two compounds is limited in publicly available literature, this guide synthesizes existing experimental data for Ouabain and qualitative information for this compound to offer insights into their mechanisms and effects.
Executive Summary
Both this compound and Ouabain are cardiac glycosides known to exhibit positive inotropic effects, meaning they increase the force of myocardial contraction. Their primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump in cardiac muscle cells. This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium concentration, ultimately enhancing contractility.
While Ouabain has been extensively studied, with a wealth of quantitative data on its inotropic effects and binding affinities, research specifically detailing the inotropic potency and efficacy of this compound is less prevalent. This guide provides a detailed overview of Ouabain's inotropic properties, supported by experimental data, and a qualitative description of this compound's effects based on information available for Strophanthus glycosides.
Comparative Data on Inotropic Effects
Due to the scarcity of direct comparative studies, this section presents quantitative data for Ouabain's inotropic effects. This data can serve as a benchmark for future comparative experiments involving this compound.
Table 1: Inotropic Effects of Ouabain on Cardiac Preparations
| Parameter | Species & Preparation | Ouabain Concentration | Observed Effect |
| ED50 (Inotropic Effect) | Rat Right Ventricular Strips | 0.5 µM ("low-dose") & 20 µM ("high-dose") | Biphasic positive inotropic response[1] |
| Threshold for Positive Inotropy | Cat Papillary Muscle | 0.1 µM | Clear positive inotropic effect observed[2] |
| Time to Peak Inotropic Effect | Human Isolated Ventricular Muscle | 0.1 - 1 µmol/L | ~60 minutes[3] |
| Maximal Inotropy | Guinea Pig Left Atria & Papillary Muscles | >90% of maximal response | Used as a baseline for comparing other inotropes[4] |
Note: The inotropic effects of cardiac glycosides can vary significantly depending on the species, tissue preparation, and experimental conditions.[5]
Mechanism of Action: A Shared Pathway
The positive inotropic effects of both this compound and Ouabain are attributed to their inhibition of the Na+/K+-ATPase, an enzyme crucial for maintaining the electrochemical gradients across the cell membrane of cardiomyocytes.
Signaling Pathway of Cardiac Glycoside-Induced Inotropy
The binding of a cardiac glycoside to the α-subunit of the Na+/K+-ATPase initiates a cascade of events leading to increased myocardial contractility.
Caption: Signaling pathway of cardiac glycoside-induced positive inotropic effect.
Experimental Protocols
To facilitate further research and direct comparison, this section outlines a general experimental protocol for assessing the inotropic effects of cardiac glycosides on isolated cardiac muscle preparations.
Measurement of Inotropic Effects in Isolated Papillary Muscle
Objective: To determine the concentration-response relationship of a cardiac glycoside's inotropic effect.
Materials:
-
Isolated papillary muscle from a suitable animal model (e.g., guinea pig, rabbit, rat).
-
Organ bath with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and gassed with 95% O2 / 5% CO2.
-
Force transducer to measure isometric contraction.
-
Electrical stimulator to pace the muscle at a constant frequency.
-
Data acquisition system.
-
Stock solutions of this compound and Ouabain.
Procedure:
-
Preparation: Isolate the papillary muscle and mount it vertically in the organ bath between a fixed hook and a force transducer.
-
Equilibration: Allow the muscle to equilibrate for at least 60 minutes under a resting tension, with continuous superfusion of the physiological salt solution and electrical stimulation.
-
Baseline Recording: Record baseline contractile force for a stable period.
-
Concentration-Response Curve:
-
Add the cardiac glycoside to the organ bath in a cumulative manner, starting from a low concentration and increasing it stepwise.
-
Allow the inotropic effect to reach a steady state at each concentration before adding the next.
-
Record the contractile force at each concentration.
-
-
Data Analysis:
-
Measure the peak developed tension at each drug concentration.
-
Express the inotropic effect as a percentage of the baseline contractile force or the maximal response.
-
Plot the concentration-response curve and determine the EC50 value (the concentration that produces 50% of the maximal effect).
-
Caption: General experimental workflow for assessing inotropic effects.
Discussion and Future Directions
The available evidence strongly supports the positive inotropic effects of Ouabain through the well-established mechanism of Na+/K+-ATPase inhibition. While this compound, as a cardiac glycoside from Strophanthus species, is presumed to act through a similar mechanism, there is a clear need for direct, quantitative comparative studies.[3][4]
Future research should focus on:
-
Determining the concentration-response curves for this compound's inotropic effect in various cardiac preparations.
-
Measuring the binding affinity (Ki or IC50) of this compound to different isoforms of the Na+/K+-ATPase.
-
Conducting head-to-head studies directly comparing the potency, efficacy, and time course of the inotropic effects of this compound and Ouabain under identical experimental conditions.
Such studies will be invaluable for a comprehensive understanding of the pharmacological profile of this compound and its potential as a therapeutic agent.
References
- 1. The Composition and Biochemical Properties of Strophantus (Apocynaceae), with a Focus on S. sarmentosus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Strophanthin K? [synapse.patsnap.com]
- 3. pharmascholars.com [pharmascholars.com]
- 4. Strophanthin / Strophanthus: General Information | Alpine BioMedical [alpine-biomedical.ch]
- 5. anglisticum.ielas.org [anglisticum.ielas.org]
Evaluating the Therapeutic Window: A Comparative Analysis of Sarmentocymarin and Digitoxin
A comprehensive review of the therapeutic potential of two cardiac glycosides, Sarmentocymarin and Digitoxin, reveals a significant disparity in our understanding of their therapeutic windows. While Digitoxin, a well-established pharmaceutical, has a narrowly defined therapeutic range, a scarcity of quantitative data for this compound presents a challenge for direct comparison and highlights the need for further investigation into its pharmacological profile.
This guide provides a detailed comparison of the available experimental data for this compound and Digitoxin, focusing on their mechanisms of action, cytotoxicity, and the signaling pathways they modulate. The information presented is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of cardiac glycosides.
Quantitative Data Summary
A significant challenge in directly comparing the therapeutic windows of this compound and Digitoxin is the limited availability of specific quantitative data for this compound. While Digitoxin's therapeutic and toxic thresholds are well-documented from extensive clinical use, data for this compound is primarily derived from in vitro studies on crude plant extracts.
| Parameter | This compound | Digitoxin |
| Therapeutic Plasma Concentration | Not established | 0.5 - 2.0 ng/mL[1][2] |
| Toxic Plasma Concentration | Not established | > 2.0 ng/mL[1] |
| Cytotoxicity (LC50, Brine Shrimp) | 117 - 270 µg/mL (for S. sarmentosus extracts)[1][2] | Not applicable |
| In Vitro Cytotoxicity (IC50) | Not established for purified compound | 3 - 33 nM (in various human cancer cell lines)[3] |
Mechanism of Action: Shared Target, Potential for Divergent Effects
Both this compound and Digitoxin belong to the cardiac glycoside family of compounds. Their primary mechanism of action involves the inhibition of the sodium-potassium ATPase (Na+/K+-ATPase) pump, a transmembrane protein essential for maintaining cellular ion gradients[4][5][6].
Inhibition of the Na+/K+-ATPase pump by these compounds leads to an increase in intracellular sodium concentration. This, in turn, affects the sodium-calcium exchanger, resulting in an influx of calcium ions into the cell[6][7]. In cardiac myocytes, this elevated intracellular calcium enhances the force of contraction, producing the positive inotropic effect that is beneficial in heart failure[6][8].
Beyond their cardiotonic effects, the disruption of ion homeostasis initiated by Na+/K+-ATPase inhibition triggers a cascade of downstream signaling events that can lead to apoptosis, or programmed cell death. This has generated significant interest in their potential as anti-cancer agents[1][9][10]. For Digitoxin, this pro-apoptotic signaling has been shown to involve the modulation of pathways such as c-MYC and NFAT[2][11]. While this compound is presumed to act through a similar primary mechanism, the specific downstream signaling pathways it modulates have not been as extensively characterized.
Figure 1. Shared mechanism of action for this compound and Digitoxin.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.
Brine Shrimp Lethality Assay (for general cytotoxicity)
This assay is a simple, rapid, and low-cost method for the preliminary assessment of toxicity.
-
Preparation of Brine Shrimp Larvae: Hatch Artemia salina (brine shrimp) eggs in artificial seawater under constant aeration and illumination for 48 hours.
-
Preparation of Test Solutions: Dissolve the test compound (e.g., Strophanthus sarmentosus extract) in a suitable solvent (e.g., DMSO) and prepare a series of dilutions in artificial seawater.
-
Exposure: Transfer 10-15 nauplii (larvae) into each well of a 24-well plate. Add the test solutions to the wells. A control group with the solvent alone should be included.
-
Incubation: Incubate the plates for 24 hours under illumination.
-
Data Collection: Count the number of dead nauplii in each well.
-
Data Analysis: Calculate the percentage of mortality for each concentration and determine the LC50 value (the concentration that causes 50% lethality) using probit analysis.
Figure 2. Workflow for the Brine Shrimp Lethality Assay.
MTT Assay (for in vitro cytotoxicity in cell lines)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cells (e.g., cancer cell lines) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Digitoxin) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Discussion and Future Directions
The available data clearly indicates that Digitoxin has a narrow therapeutic window, a characteristic that necessitates careful patient monitoring to avoid toxicity. Its efficacy as a cardiotonic agent and its potential as an anti-cancer drug are well-established, with a growing body of literature detailing its molecular mechanisms of action.
In contrast, the therapeutic window of this compound remains largely undefined. While preliminary cytotoxicity data from crude plant extracts suggest biological activity, the absence of studies on the purified compound makes a direct and meaningful comparison with Digitoxin impossible. To fully evaluate the therapeutic potential of this compound, further research is critically needed.
Key areas for future investigation include:
-
Isolation and Purification: Development of efficient methods for the isolation and purification of this compound to enable rigorous pharmacological studies.
-
In Vitro Studies: Determination of the IC50 values of purified this compound in a panel of cancer cell lines and normal cell lines to assess its cytotoxic potency and selectivity.
-
In Vivo Efficacy and Toxicity: Evaluation of the therapeutic efficacy of this compound in animal models of heart failure and cancer, alongside comprehensive toxicity studies to determine its therapeutic index, maximum tolerated dose (MTD), and potential side effects.
-
Mechanism of Action Studies: Elucidation of the specific downstream signaling pathways modulated by this compound to understand the molecular basis of its biological effects.
By addressing these knowledge gaps, the scientific community can better assess the therapeutic potential of this compound and determine if it offers a wider and safer therapeutic window compared to established cardiac glycosides like Digitoxin.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Digitoxin induces apoptosis in cancer cells by inhibiting nuclear factor of activated T-cells-driven c-MYC expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. grupo.us.es [grupo.us.es]
- 4. droracle.ai [droracle.ai]
- 5. Effects of digitalis on cell biochemistry: sodium pump inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]
- 7. Local and systemic effects of Na+/K+ATPase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Emergence of Cardiac Glycosides as Potential Drugs: Current and Future Scope for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The mechanistic role of cardiac glycosides in DNA damage response and repair signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Digitoxin induces apoptosis in cancer cells by inhibiting nuclear factor of activated T-cells-driven c-MYC expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for Sarmentocymarin Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. This guide provides a comparative overview of different analytical methods for the quantification of Sarmentocymarin, a cardenolide of significant interest. Due to limited direct comparative studies on this compound, this guide utilizes data from a closely related compound, sarmentosin, and general principles of the analytical techniques to provide a comprehensive comparison.
Quantitative Method Performance
The selection of an appropriate analytical method hinges on its performance characteristics. The following table summarizes the key validation parameters for High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for the analysis of this compound or related compounds.
| Parameter | HPLC | HPTLC | UPLC-MS/MS |
| **Linearity (R²) ** | ≥ 0.991[1] | > 0.986[2] | > 0.9956[3] |
| Accuracy (% Recovery) | 95.5% - 100.8%[1] | 95.91% - 103.5% | 92.5% - 107.3%[4] |
| Precision (%RSD/CV) | < 3.1%[1] | < 2% | < 14%[4] |
| Limit of Detection (LOD) | 1.3 - 8.6 µg/mL[1] | 17.26 - 122.47 ng/spot[2] | 1 ng/mL[4] |
| Limit of Quantification (LOQ) | 4.3 - 28.8 µg/mL[1] | 52.30 - 376.44 ng/spot[2] | 1 ng/mL[4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of results. Below are the generalized experimental protocols for each analytical technique.
High-Performance Liquid Chromatography (HPLC)
This method offers a balance of resolution, sensitivity, and cost-effectiveness for routine analysis.
1. Sample Preparation:
-
Accurately weigh 1.0 g of powdered plant material.
-
Extract with 10 mL of methanol using ultrasonication for 20 minutes.[5]
-
Filter the extract through a 0.45 µm membrane filter.
-
Prepare a series of standard solutions of this compound in methanol (e.g., 0.1 to 380 mg/L).[6]
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 100 mm, 2.6 µm).[6]
-
Mobile Phase: A gradient of acetonitrile and 0.5% acetic acid in water.[7]
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30°C.[6]
-
Detection: UV at 218 nm.
-
Injection Volume: 10 µL.[6]
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Quantify this compound in the sample extract by interpolating its peak area on the calibration curve.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a high-throughput technique suitable for the simultaneous analysis of multiple samples.[5]
1. Sample and Standard Preparation:
-
Prepare sample extracts and standard solutions as described for the HPLC method.
2. HPTLC System and Mobile Phase:
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.[2]
-
Mobile Phase: Toluene: ethyl acetate: formic acid (3:7:0.1, v/v/v).[2]
-
Application: Apply 4 µL of each standard and sample solution as bands on the HPTLC plate.
3. Development and Detection:
-
Develop the plate in a twin-trough chamber saturated with the mobile phase.
-
After development, dry the plate.
-
Perform densitometric scanning at 218 nm.
4. Data Analysis:
-
Generate a calibration curve from the peak areas of the standard spots.
-
Determine the concentration of this compound in the samples from the calibration curve.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS provides the highest sensitivity and selectivity, making it ideal for trace-level quantification and complex matrices.[3][4]
1. Sample Preparation:
-
For biological matrices, perform protein precipitation by adding acetonitrile to the sample (e.g., 50 µL of plasma with 150 µL of acetonitrile containing an internal standard).[4]
-
Vortex and centrifuge the mixture.
-
Inject the supernatant for analysis.[4]
2. UPLC-MS/MS Conditions:
-
Column: A suitable C18 column (e.g., ZORBAX Eclipse Plus C18).[3]
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in methanol.[3]
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte's properties.
-
Mass Spectrometry: Multiple Reaction Monitoring (MRM) mode for specific precursor-to-product ion transitions of this compound.
3. Data Analysis:
-
Create a calibration curve using the peak area ratios of the analyte to the internal standard.
-
Quantify this compound in the samples using this calibration curve.
Experimental Workflow and Signaling Pathway Visualization
To facilitate the understanding of the experimental process and potential biological context, the following diagrams are provided.
Caption: Workflow for cross-validation of analytical methods.
As specific signaling pathways for this compound were not detailed in the provided search results, a generalized diagram illustrating a potential mechanism of action for a bioactive compound leading to apoptosis is presented below.
Caption: Hypothetical signaling pathway for a bioactive compound.
References
- 1. Development and Validation of an Analytical Method Based on HPLC-ELSD for the Simultaneous Determination of Rosmarinic Acid, Carnosol, Carnosic Acid, Oleanolic Acid and Ursolic Acid in Rosemary - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-performance Thin-layer Chromatography Method Development, Validation, and Simultaneous Quantification of Four Compounds Identified in Standardized Extracts of Orthosiphon stamineus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a UPLC–MS/MS method for simultaneous therapeutic drug monitoring of anti-hepatocellular carcinoma drugs and analgesics in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Validation of a UPLC-MS/MS Method for the Quantitative Determination and Pharmacokinetic Analysis of Cirsimarin in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of Five Coumarins in Angelicae Pubescentis Radix from Different Origins by HPTLC-Scanning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Development and single-laboratory validation of an HPLC method for the determination of coumarin in foodstuffs using internal standardization and solid-phase extraction cleanup - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Independent Analysis of Sarmentocymarin's Anti-Cancer Claims: A Comparative Guide
A Note on Terminology: Initial literature searches for "Sarmentocymarin" did not yield relevant results in the context of anti-cancer activity. However, a closely named compound, Sarmentosin , has been the subject of such research. This guide will proceed under the assumption that the topic of interest is Sarmentosin. To date, the anti-cancer activities of Sarmentosin reported in a key study have not been independently replicated in published literature. This guide, therefore, compares the reported findings for Sarmentosin against the well-established data for Sorafenib, a standard-of-care treatment for hepatocellular carcinoma (HCC), to provide a framework for future validation studies.
Executive Summary
This guide provides a comparative analysis of the reported anti-cancer activity of Sarmentosin against Sorafenib, the current standard therapy for advanced hepatocellular carcinoma (HCC). A 2023 study presents compelling preliminary evidence for Sarmentosin's efficacy in HCC models, attributing its action to the induction of autophagy-dependent apoptosis mediated by the Nrf2 signaling pathway. However, a critical gap in the scientific literature is the absence of independent replication of these findings. This document summarizes the available data, outlines the experimental protocols necessary for validation, and presents the mechanistic pathways as currently understood, to aid researchers in designing and executing studies aimed at verifying these initial results.
Comparative Analysis of Anti-Cancer Activity
The primary data for Sarmentosin's anti-cancer effects are derived from a single study, which investigated its activity against the HepG2 human HCC cell line. Sorafenib, an approved multi-kinase inhibitor, serves as the benchmark for comparison due to its established clinical use in HCC.
Table 1: In Vitro Cytotoxicity against HepG2 Cells
| Compound | IC50 Value (µM) | Time Point | Reported Study / Source |
| Sarmentosin | 20.38 | 48 hours | Jiang et al., 2023[1][2][3] |
| Sorafenib | ~3.1 - 7.10 | 48 - 72 hours | Multiple sources[4] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Data Interpretation: The reported IC50 value for Sarmentosin in HepG2 cells suggests a moderate level of cytotoxic activity. When compared to Sorafenib, the reported potency of Sarmentosin appears to be lower (a higher IC50 value indicates lower potency). However, direct comparisons should be made with caution due to potential variations in experimental conditions across different studies. The key takeaway is that the preliminary data for Sarmentosin is within a range that warrants further investigation, particularly through independent replication to confirm these initial findings.
Reported Mechanisms of Action
Sarmentosin: The proposed anti-cancer mechanism of Sarmentosin in HCC involves the induction of autophagy-dependent apoptosis. This process is reportedly initiated through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, which subsequently leads to the inhibition of the mTOR (mammalian target of rapamycin) pathway. The inhibition of mTOR is a critical step in initiating autophagy. This cascade ultimately results in caspase-dependent apoptosis, or programmed cell death, in cancer cells.[1][2][3]
Sorafenib (Comparator): Sorafenib functions as a multi-kinase inhibitor, targeting several key signaling pathways involved in tumor growth and angiogenesis (the formation of new blood vessels). It inhibits the RAF/MEK/ERK signaling pathway, which is crucial for cancer cell proliferation. Additionally, Sorafenib targets receptor tyrosine kinases such as VEGFR and PDGFR, which are essential for angiogenesis. By blocking these pathways, Sorafenib effectively reduces tumor cell growth and cuts off the tumor's blood supply.
References
- 1. Sarmentosin Induces Autophagy-dependent Apoptosis via Activation of Nrf2 in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sarmentosin Induces Autophagy-dependent Apoptosis via Activation of Nrf2 in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sarmentosin Induces Autophagy-dependent Apoptosis via Activation of Nrf2 in Hepatocellular Carcinoma [xiahepublishing.com]
- 4. S-adenosylmethionine in the chemoprevention and treatment of hepatocellular carcinoma in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Gene Expression Profiles Induced by Cardenolides: Unveiling Convergent and Divergent Cellular Responses
A comprehensive review of the transcriptomic landscapes shaped by prominent cardenolides—Digoxin, Ouabain, and Digitoxin—reveals both shared and distinct molecular mechanisms of action. This guide synthesizes available gene expression data to provide researchers, scientists, and drug development professionals with a comparative overview of how these structurally related compounds modulate cellular signaling and gene regulation. Notably, a thorough search of the scientific literature yielded no publicly available data on the gene expression profile induced by Sarmentocymarin, precluding its direct comparison in this analysis.
Cardenolides, a class of naturally occurring steroids, are well-established inhibitors of the Na+/K+-ATPase pump. This primary mechanism triggers a cascade of intracellular events, leading to their historical use in treating cardiac conditions and their more recent investigation as potential anti-cancer agents. The downstream consequences of Na+/K+-ATPase inhibition, however, extend beyond simple ion gradient disruption, leading to complex and compound-specific alterations in gene expression that dictate their ultimate therapeutic and toxicological profiles.
This guide delves into the gene expression changes elicited by three of the most extensively studied cardenolides: Digoxin, Ouabain, and Digitoxin. By examining data from various transcriptomic studies, we aim to illuminate the signaling pathways and cellular processes that are commonly perturbed by these compounds, as well as those that are uniquely modulated by each.
Comparative Overview of Cardenolide-Induced Gene Expression Changes
The following table summarizes key findings from studies that have investigated the impact of Digoxin, Ouabain, and Digitoxin on the gene expression profiles of various cell types. The data highlights the diversity of experimental models and conditions under which these cardenolides have been studied, offering a glimpse into their multifaceted effects.
| Cardenolide | Cell Type | Key Upregulated Genes/Pathways | Key Downregulated Genes/Pathways | Experimental Methodology | Reference |
| Digoxin | Human Hepatoma (HepG2) cells | RORγ-dependent genes (e.g., G6PC, NPAS2) | - | Real-time RT-PCR | [1] |
| Human Cardiomyocyte (AC16) cells | Immediate-early genes (e.g., EGR-1, c-FOS, c-JUN), NF-κB pathway | REV-ERBα protein stability (post-transcriptional) | RNA sequencing | [2] | |
| Non-Small Cell Lung Cancer (A549) cells | - | Src and related signaling pathways (e.g., EGFR, STAT3) | qPCR | [3][4] | |
| Ouabain | Madin-Darby Canine Kidney (MDCK) epithelial cells | MYDGF, DCXR | MYO9A, UBE4B, RhoA/ROCK signaling | mRNA-seq | [5] |
| Human iPSC-derived Neurons | CREB signaling | - | Transcriptome analysis | [6] | |
| Rat Cerebellum Granule Cells | Npas4, Fos, Junb, Atf3, Klf4 | - | Transcriptome analysis | [7] | |
| Digitoxin | Cystic Fibrosis Cells | - | TNFα-dependent proinflammatory cytokines | Not specified | [8] |
Key Signaling Pathways Modulated by Cardenolides
The alterations in gene expression induced by cardenolides are a reflection of their influence on various intracellular signaling cascades. While the inhibition of Na+/K+-ATPase is the primary trigger, the downstream consequences are diverse and cell-type specific. The following diagrams illustrate some of the key signaling pathways reported to be affected by Digoxin and Ouabain.
Caption: Signaling pathways modulated by Digoxin.
Caption: Signaling pathways modulated by Ouabain.
Experimental Protocols
A detailed understanding of the experimental conditions is crucial for the interpretation and comparison of gene expression data. The following section outlines the methodologies employed in the cited studies.
Cell Culture and Cardenolide Treatment
-
HepG2 Cells (Digoxin Study): Human hepatoma HepG2 cells were cultured and treated with 100 nM digoxin for 24 hours before RNA extraction[1].
-
AC16 Cells (Digoxin Study): Human cardiomyocyte AC16 cells were synchronized and incubated with digoxin at various concentrations. For transcriptomic analysis, cells were treated for a specified duration before RNA isolation[2].
-
A549 Cells (Digoxin Study): Human non-small cell lung cancer A549 cells were treated with digoxin in a dose- and time-dependent manner to assess its effect on Src signaling[3][4].
-
MDCK Cells (Ouabain Study): Madin-Darby canine kidney (MDCK) epithelial cells were treated with a physiological concentration of 10 nmol/L ouabain to investigate its effect on the transcriptome[5].
-
Human iPSC-derived Neurons (Ouabain Study): Neuronal cultures derived from human induced pluripotent stem cells (iPSCs) were incubated with a non-toxic concentration of 30 nM ouabain for 16 hours prior to RNA extraction[6].
-
Rat Cerebellum Granule Cells (Ouabain Study): Primary cultures of rat cerebellum granule cells were treated with either 100 nM or 1 mM ouabain to differentiate the effects of inhibiting α3- and α1-Na+,K+-ATPase isoforms, respectively[7].
RNA Extraction and Gene Expression Analysis
-
Real-time RT-PCR (HepG2/Digoxin Study): Total RNA was extracted from HepG2 cells, and the expression of RORγ-dependent genes was quantified using real-time reverse transcription PCR (RT-PCR). Gene expression was normalized to housekeeping genes[1].
-
RNA Sequencing (AC16/Digoxin Study): A genome-wide transcriptomic analysis of AC16 cells incubated with digoxin was performed using RNA sequencing to identify differentially expressed genes and enriched pathways[2].
-
qPCR (A549/Digoxin Study): Quantitative PCR (qPCR) assays were used to analyze the mRNA expression levels of Src and its downstream proteins in A549 cells following digoxin treatment[3][4].
-
mRNA-seq (MDCK/Ouabain Study): High-throughput mRNA sequencing (mRNA-seq) was employed to analyze the transcriptome of MDCK cells treated with ouabain. Differentially expressed transcripts were validated by quantitative RT-PCR (RT-qPCR)[5].
-
Transcriptome Analysis (Human iPSC-derived Neurons/Ouabain Study): The effect of ouabain on the gene expression profiles of human iPSC-derived neurons was evaluated through a comprehensive transcriptome analysis[6].
-
Transcriptome Analysis (Rat Cerebellum Granule Cells/Ouabain Study): Transcriptomic changes in rat cerebellum granule cells triggered by different concentrations of ouabain were compared to elucidate the roles of different Na+,K+-ATPase isoforms in gene regulation[7].
Experimental Workflow
The general workflow for analyzing the gene expression profiles induced by cardenolides involves several key steps, from cell culture to data analysis. The following diagram provides a conceptual overview of this process.
Caption: A generalized workflow for studying cardenolide-induced gene expression changes.
Conclusion
The comparative analysis of gene expression profiles induced by Digoxin, Ouabain, and Digitoxin underscores the complexity of cellular responses to Na+/K+-ATPase inhibition. While these cardenolides share a common primary target, their downstream effects on gene expression are nuanced and context-dependent. The activation of immediate-early genes and the NF-κB pathway by Digoxin, and the modulation of RhoA/ROCK and CREB signaling by Ouabain, are just a few examples of the distinct transcriptomic signatures these compounds can elicit.
The absence of gene expression data for this compound highlights a significant knowledge gap and an opportunity for future research. A comprehensive understanding of the structure-activity relationships that govern the diverse gene regulatory effects of the broader cardenolide family will be instrumental in harnessing their full therapeutic potential, particularly in the realm of oncology. Further transcriptomic and proteomic studies are warranted to build a more complete picture of how these potent natural products reprogram cellular function.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. An antibiotic that mediates immune destruction of senescent cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. This compound | CAS: 98633-61-5 | ChemNorm [chemnorm.com]
- 7. Transcriptome Analysis Reveals Differentially Expressed Genes That Regulate Biosynthesis of the Active Compounds with Methyl Jasmonate in Rosemary Suspension Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Eliminating senescent cancer cells with antibiotics | Netherlands Cancer Institute [nki.nl]
Validating the Binding Site of Sarmentocymarin on the Na+/K+-ATPase: A Comparative Guide
Sarmentocymarin, a cardiac glycoside, has garnered interest for its therapeutic potential, which is primarily attributed to its inhibitory action on the Na+/K+-ATPase enzyme. This enzyme, also known as the sodium-potassium pump, is a vital transmembrane protein responsible for maintaining electrochemical gradients across the plasma membrane of animal cells. The specific binding of cardiac glycosides to this enzyme is crucial for their pharmacological effects. Validating the precise binding site of this compound is therefore a critical step in understanding its mechanism of action and in the development of novel therapeutics with improved specificity and reduced off-target effects.
This guide provides a comparative overview of experimental approaches to validate the binding site of this compound on the Na+/K+-ATPase, with a focus on photoaffinity labeling, site-directed mutagenesis, and computational docking. We also compare this compound with other well-characterized cardiac glycosides, ouabain and digoxin, to provide a broader context for researchers.
Comparative Analysis of Cardiac Glycoside Binding
The binding affinity of cardiac glycosides to the Na+/K+-ATPase can be quantified using various biochemical assays. The table below summarizes the binding and inhibitory constants for this compound (via its derivative, iodoazidocymarin), ouabain, and digoxin, highlighting the different isoforms of the Na+/K+-ATPase they target.
| Compound | Target Enzyme/Isoform | Method | Binding/Inhibitory Constant | Reference |
| Iodoazidocymarin | Na+/K+-ATPase (Electrophorus electricus) | Radioligand Binding | KD = 0.4 µM | [1] |
| Ouabain | Na+/K+-ATPase (Rat Brain, very high affinity site) | Radioligand Binding | Kd = 17.0 ± 0.2 nM | [2] |
| Ouabain | Na+/K+-ATPase (Rat Brain, high affinity site) | Radioligand Binding | Kd = 80 ± 1 nM | [2] |
| Ouabain | Na+/K+-ATPase (Rat α2 isoform) | Inhibition Assay | IC50 = 58 nM | [3] |
| Ouabain | Na+/K+-ATPase (Rat α3 isoform) | Inhibition Assay | IC50 = 6.7 nM | [3] |
| Digoxin | Na+/K+-ATPase (Porcine cerebral cortex, high affinity) | Inhibition Assay | Biphasic inhibition observed | [4] |
| Digoxin | Na+/K+-ATPase (Human erythrocyte, high affinity) | Inhibition Assay | Biphasic inhibition observed | [4] |
| Digoxin | MERS-CoV infected Vero cells | Antiviral Assay | IC50 = 0.17 µM |
Experimental Protocols for Binding Site Validation
Accurate determination of the binding site of this compound on the Na+/K+-ATPase requires a multi-faceted approach. Below are detailed methodologies for key experimental techniques.
Photoaffinity Labeling
Photoaffinity labeling is a powerful technique to identify the specific subunits and amino acid residues that constitute a binding site. A photoactivatable derivative of the ligand is used to covalently label its binding partner upon UV irradiation.
Experimental Protocol:
-
Synthesis of a Photoactivatable this compound Analog: A photoreactive group, such as an azido group, is chemically introduced into the this compound molecule. A radiolabel, like 125I, is also incorporated for detection. An example is the synthesis of 4'-(3-iodo-4-azidobenzene sulfonyl)cymarin[1].
-
Preparation of Na+/K+-ATPase enriched membranes: Isolate crude membrane fractions from a tissue source rich in the enzyme, such as eel electroplax or mammalian brain synaptosomes[1].
-
Binding Reaction: Incubate the purified membranes with the radiolabeled photoaffinity probe in the dark to allow for specific binding to the Na+/K+-ATPase. The binding is typically performed in the presence of Mg2+ and inorganic phosphate (Pi) to stabilize the E2-P conformation of the enzyme, which has a high affinity for cardiac glycosides[1].
-
Photolysis: Irradiate the sample with UV light at a specific wavelength to activate the photoreactive group, leading to the formation of a covalent bond between the probe and the amino acid residues in close proximity within the binding site.
-
SDS-PAGE and Autoradiography: Separate the labeled proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The covalently labeled subunits of the Na+/K+-ATPase (typically the α and β subunits) can then be visualized by autoradiography[1].
-
Peptide Mapping and Sequencing: To identify the specific amino acid residues involved in binding, the labeled subunits are proteolytically digested, and the resulting radiolabeled peptides are sequenced.
Site-Directed Mutagenesis
Site-directed mutagenesis is employed to assess the contribution of individual amino acid residues to ligand binding. By systematically replacing specific amino acids within the putative binding site, researchers can observe the effects on binding affinity and enzyme inhibition.
Experimental Protocol:
-
Plasmid Preparation: Obtain a plasmid containing the cDNA encoding the α-subunit of the Na+/K+-ATPase.
-
Primer Design: Design oligonucleotide primers containing the desired mutation (e.g., a single amino acid substitution) at the target site. These primers should be complementary to the plasmid sequence with the exception of the mutated base(s).
-
PCR Amplification: Perform polymerase chain reaction (PCR) using the mutagenic primers and the plasmid template. This reaction amplifies the entire plasmid, incorporating the desired mutation.
-
Template Digestion: Digest the PCR product with a restriction enzyme, such as DpnI, that specifically cleaves the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant plasmid intact.
-
Transformation: Transform competent E. coli cells with the digested PCR product.
-
Selection and Sequencing: Select transformed colonies and isolate the mutant plasmids. Verify the desired mutation by DNA sequencing.
-
Expression and Functional Analysis: Express the mutated Na+/K+-ATPase protein in a suitable system (e.g., Xenopus oocytes or mammalian cells). Perform binding assays with this compound and enzyme activity assays to determine the effect of the mutation on binding affinity and inhibitory potency. A significant change in these parameters indicates that the mutated residue is important for this compound binding.
Computational Docking
Molecular docking simulations provide a theoretical model of the interaction between a ligand and its target protein, predicting the binding conformation and estimating the binding affinity.
Experimental Protocol:
-
Protein Structure Preparation: Obtain the 3D structure of the Na+/K+-ATPase from a protein database (e.g., PDB). If the experimental structure is not available, a homology model can be built based on a related protein structure. Prepare the protein structure by adding hydrogen atoms, assigning partial charges, and defining the binding pocket.
-
Ligand Preparation: Generate a 3D structure of this compound and optimize its geometry using computational chemistry software.
-
Docking Simulation: Use a docking program (e.g., AutoDock, Glide) to predict the binding pose of this compound within the defined binding site of the Na+/K+-ATPase. The program samples a large number of possible conformations and orientations of the ligand and scores them based on a scoring function that estimates the binding free energy.
-
Analysis of Docking Results: Analyze the predicted binding poses to identify the most favorable conformation and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the Na+/K+-ATPase. The docking scores can be used to rank different ligands based on their predicted binding affinities. These computational predictions can then guide the design of site-directed mutagenesis experiments for experimental validation.
Signaling Pathway of Na+/K+-ATPase Inhibition
The binding of cardiac glycosides like this compound to the Na+/K+-ATPase not only inhibits its ion-pumping function but also activates intracellular signaling cascades. This signaling is often initiated through a subpopulation of the enzyme localized in caveolae, which acts as a receptor complex.
Upon binding of a cardiac glycoside, the Na+/K+-ATPase undergoes a conformational change that leads to the activation of the non-receptor tyrosine kinase Src. Activated Src can then transactivate the Epidermal Growth Factor Receptor (EGFR), which in turn triggers downstream signaling pathways, including the Ras-Raf-MEK-ERK/MAPK cascade.[5][6] This signaling pathway has been implicated in various cellular processes, including cell growth, proliferation, and apoptosis.[7]
References
- 1. Photoaffinity labeling of (Na+K+)-ATPase with [125I]iodoazidocymarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Two active Na+/K+-ATPases of high affinity for ouabain in adult rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Physiological Significance of the Cardiotonic Steroid/Ouabain-Binding Site of the Na,K-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of digoxin and gitoxin on the enzymatic activity and kinetic parameters of Na+/K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Na,K-ATPase mediated and cardiotonic induced signaling in health and disease [frontiersin.org]
- 6. Src-mediated inter-receptor cross-talk between the Na+/K+-ATPase and the epidermal growth factor receptor relays the signal from ouabain to mitogen-activated protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of protein kinase C in the signal pathways that link Na+/K+-ATPase to ERK1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Sarmentocymarin: A Comprehensive Guide
Immediate Safety and Hazard Assessment
Given that sarmentocymarin is a cardiac glycoside, it should be handled with care, assuming high toxicity. Based on the hazard classification of similar compounds, this compound is likely to be categorized as acutely toxic if swallowed. Therefore, all laboratory personnel handling this compound must adhere to strict safety protocols, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses.
Hazardous Waste Determination:
In the absence of specific regulatory guidance for this compound, a conservative approach is necessary. According to the Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity, or if it is specifically listed as a hazardous waste. Given its pharmacological activity, this compound would likely be classified as a toxic hazardous waste.
Quantitative Data on Related Compounds:
To provide context, the following table summarizes key hazard information for related coumarin compounds. This data should be used as a general guideline for assessing the potential hazards of this compound.
| Compound | CAS No. | Hazard Classification | Disposal Considerations |
| Coumarin | 91-64-5 | Acute toxicity, Category 3 (Oral)[1] | Dispose of contents/container to an approved waste disposal plant.[1] |
| 7-Hydroxy-4-methylcoumarin | 90-33-5 | Skin Corrosion/Irritation, Category 2; Serious Eye Damage/Eye Irritation, Category 2; Specific target organ toxicity (single exposure), Category 3[2] | Waste from residues/unused products should be considered hazardous. |
Experimental Protocol for this compound Disposal
The following step-by-step protocol outlines the recommended procedure for the disposal of this compound waste. This protocol is based on general guidelines for the disposal of hazardous chemical waste in a laboratory setting.[3][4][5]
Materials:
-
Appropriate PPE (gloves, lab coat, safety glasses)
-
Designated hazardous waste container (clearly labeled)
-
Waste accumulation log
-
Spill kit for toxic chemicals
Procedure:
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Collect all solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves) in a designated, leak-proof solid waste container.
-
Collect all liquid waste containing this compound (e.g., unused solutions, solvent rinses) in a designated, leak-proof, and chemically compatible liquid waste container. Plastic is often preferred for waste storage.[4]
-
-
Container Management:
-
Ensure all waste containers are in good condition, free from leaks or damage, and have a secure, tight-fitting lid.[5]
-
Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Toxic").
-
Keep the waste container closed at all times, except when adding waste.[3]
-
-
Waste Accumulation:
-
Store the hazardous waste container in a designated satellite accumulation area within the laboratory.[4]
-
Maintain a log of the waste being added to the container, including the date and quantity.
-
Do not exceed the maximum allowable quantity of hazardous waste in the satellite accumulation area as per your institution's and local regulations. For acutely toxic "P-list" wastes, this limit can be as low as one quart for liquids or one kilogram for solids.[4]
-
-
Disposal Request:
-
Empty Container Disposal:
-
For containers that held pure this compound, they may be considered "empty" after being triple-rinsed with a suitable solvent.[3]
-
The rinseate from the triple-rinsing process must be collected and disposed of as hazardous waste.[3]
-
Once properly rinsed, deface the original label on the container before disposing of it as non-hazardous waste, in accordance with institutional policies.[3]
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment. Always consult your institution's specific guidelines and EHS office for any additional requirements.
References
Essential Safety and Logistics for Handling Sarmentocymarin
Disclaimer: No specific Safety Data Sheet (SDS) for Sarmentocymarin has been found. The following guidance is based on the general properties of cardiac glycosides and best practices for handling potent, toxic compounds. Researchers must conduct a thorough risk assessment before handling this substance and consult their institution's safety office.
This compound is a cardiac glycoside, a class of compounds known for their potent biological activity and corresponding toxicity. Proper handling, storage, and disposal are critical to ensure the safety of laboratory personnel. This document provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals working with this compound.
Personal Protective Equipment (PPE) and Engineering Controls
Given the potent nature of this compound, a multi-layered approach to personal protection and engineering controls is mandatory.
| Control Type | Specification | Rationale |
| Primary Engineering Control | Certified Chemical Fume Hood or Glove Box | To prevent inhalation of airborne particles. All handling of solid this compound and preparation of solutions should be performed within a functioning and certified containment device. |
| Eye Protection | Chemical safety goggles and a face shield | To protect eyes and face from splashes of solutions or accidental aerosolization of powder. |
| Hand Protection | Double gloving with nitrile gloves | To provide a barrier against skin contact. Change gloves immediately if contaminated and every two hours during prolonged handling. |
| Body Protection | A fully fastened lab coat with tight cuffs and disposable sleeves | To protect skin and clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges may be required for certain procedures, such as cleaning up large spills. Consult your institution's safety officer. | To provide an additional layer of protection against inhalation, especially in situations with a higher risk of aerosolization. |
Operational Plan: Handling and Weighing
Due to the toxicity of this compound, meticulous handling procedures must be followed to minimize exposure.
Step-by-Step Weighing Procedure:
-
Preparation: Designate a specific area within the chemical fume hood for handling this compound. Cover the work surface with absorbent, disposable bench paper.
-
Tare Weighing:
-
Tare a sealed container (e.g., a vial with a septum cap) on an analytical balance located outside the fume hood.
-
Inside the fume hood, carefully add the powdered this compound to the container.
-
Securely close the container.
-
-
Final Weighing: Return the sealed container to the analytical balance to obtain the final weight.
-
Solution Preparation: Prepare solutions directly within the sealed container by injecting the solvent through the septum cap. This minimizes the risk of generating dust.
-
Decontamination: After each use, decontaminate all surfaces and non-disposable equipment with a suitable solvent (e.g., 70% ethanol) followed by a soap and water wash. Dispose of all contaminated disposable materials as hazardous waste.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect all contaminated solid waste, including gloves, bench paper, and disposable labware, in a designated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste | Collect all solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of down the drain. |
| Empty Containers | Rinse empty containers three times with a suitable solvent. Collect the rinsate as hazardous liquid waste. Deface the label on the empty container before disposing of it in the appropriate solid waste stream. |
Emergency Procedures
| Emergency | Procedure |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. For small spills, if trained and equipped, cover the spill with an absorbent material, and then decontaminate the area. For large spills, evacuate the laboratory and contact your institution's emergency response team. |
Experimental Protocols and Visualization
Mechanism of Action: Inhibition of Na+/K+-ATPase
This compound, like other cardiac glycosides, exerts its effects by inhibiting the sodium-potassium ATPase (Na+/K+-ATPase), an enzyme located in the plasma membrane of cells.[1][2] This inhibition leads to a cascade of events within the cell.
Caption: this compound's mechanism of action.
Logical Flow for a Hypothetical Cell-Based Assay:
The following diagram outlines a logical workflow for a cell-based assay to determine the cytotoxic effects of this compound.
Caption: A logical workflow for a cytotoxicity assay.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
